molecular formula C8H7ClO3 B1455506 5-Chloro-4-methoxysalicylaldehyde CAS No. 89938-56-7

5-Chloro-4-methoxysalicylaldehyde

Cat. No.: B1455506
CAS No.: 89938-56-7
M. Wt: 186.59 g/mol
InChI Key: ZZMHVBPSRKMWLT-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxysalicylaldehyde is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHVBPSRKMWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276915
Record name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-56-7
Record name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89938-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID601276915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-4-methoxysalicylaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis. Its unique arrangement of functional groups—an aldehyde, a phenolic hydroxyl, a methoxy group, and a chlorine atom on an aromatic ring—imparts a versatile reactivity profile. This guide offers a comprehensive overview of its chemical and physical properties, spectral characteristics, synthetic pathways, and key applications, providing researchers, chemists, and drug development professionals with a detailed understanding of this valuable building block. The presence of multiple reactive sites allows for selective modifications, making it a foundational component in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials like dyes and fluorescent probes.[1]

Physicochemical and Structural Properties

The structural arrangement of this compound dictates its physical characteristics and chemical behavior. The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a common feature in salicylaldehyde derivatives that influences their conformational stability and reactivity.[2]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 89938-56-7[1][3]
Molecular Formula C₈H₇ClO₃[1][3]
Molecular Weight 186.59 g/mol [1][3]
Exact Mass 186.0083718 Da[3][4]
Appearance Expected to be a crystalline solidInferred
LogP 1.86670[3]
Storage Room temperature, dry conditions[1]

Synthesis and Chemical Reactivity

Synthetic Pathway: The Reimer-Tiemann Reaction

A primary method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which facilitates the ortho-formylation of phenols.[5][6] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate a dichlorocarbene (:CCl₂) intermediate.[7][8] The electron-rich phenoxide, formed by the deprotonation of the starting phenol, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis yields the final aldehyde product.[5][7]

For this compound, a logical precursor would be 4-chloro-2-methoxyphenol. The reaction introduces the formyl (-CHO) group at the position ortho to the hydroxyl group.

G cluster_reagents Reagents reagents 1. CHCl₃, NaOH 2. H₃O⁺ (workup) Precursor 4-Chloro-2-methoxyphenol Product This compound Precursor->Product Reimer-Tiemann Formylation

Caption: Proposed synthesis via Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Synthesis

The following protocol is a generalized procedure based on established methods for the Reimer-Tiemann reaction.[7][8]

  • Preparation : In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve the starting phenol (e.g., 4-chloro-2-methoxyphenol) (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-40%) (approx. 8.0 equiv).

  • Heating : Heat the biphasic mixture to approximately 60-70°C with vigorous stirring.[7][8]

  • Reagent Addition : Add chloroform (CHCl₃) (approx. 2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature.[5][7]

  • Reaction : After the addition is complete, continue to stir the mixture at 60-70°C for 3-4 hours.

  • Workup : Cool the reaction mixture to room temperature. Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to a pH of 4-5.

  • Extraction : Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

  • Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Core Reactivity

The utility of this compound as a synthetic intermediate stems from its three primary reactive sites:

  • Aldehyde Group : The electrophilic aldehyde carbon readily undergoes nucleophilic attack. It is particularly useful for forming Schiff bases (imines) through condensation reactions with primary amines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands for metal complexes.[1]

  • Phenolic Hydroxyl Group : The acidic proton can be removed to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions. The hydroxyl group also directs electrophilic aromatic substitution.

  • Aromatic Ring : The ring is activated by the electron-donating hydroxyl and methoxy groups, though this is somewhat counteracted by the deactivating chloro group. It can still undergo further electrophilic substitution under specific conditions.

G Aldehyde 5-Chloro-4-methoxy- salicylaldehyde SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Amine Primary Amine (R-NH₂) Amine->SchiffBase Water H₂O SchiffBase->Water Elimination

Caption: Condensation reaction to form a Schiff base.

Spectral Data Interpretation

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ ~11.0 ppm (s, 1H, -OH)δ ~9.8 ppm (s, 1H, -CHO)δ ~7.0-7.5 ppm (2H, Ar-H)δ ~3.9 ppm (s, 3H, -OCH₃)The phenolic proton is deshielded due to intramolecular H-bonding. The aldehyde proton appears far downfield. Aromatic protons will appear as singlets or doublets depending on coupling. The methoxy protons are a characteristic singlet.
¹³C NMR δ ~191-193 ppm (C=O)δ ~150-160 ppm (Ar-C-O)δ ~110-135 ppm (Ar-C)δ ~56 ppm (-OCH₃)The aldehyde carbonyl carbon is highly deshielded. Aromatic carbons attached to oxygen appear downfield. The methoxy carbon signal is typical for this functional group.[9]
IR Spectroscopy ~3200 cm⁻¹ (broad, O-H stretch)~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)~1650-1670 cm⁻¹ (C=O stretch, aldehyde)~1500-1600 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, ether)The broad O-H band indicates hydrogen bonding. The aldehyde C-H stretches (Fermi doublets) and strong C=O stretch are characteristic. Aromatic and ether stretches confirm the structure.[2][11]
Mass Spectrometry Molecular Ion (M⁺) peak at m/z 186.Isotope peak (M+2) at m/z 188 (approx. 1/3 intensity of M⁺).Fragments from loss of -CHO, -CH₃, -Cl.The presence of chlorine results in a characteristic M+2 isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl.

Applications in Research and Drug Development

This compound is a versatile platform molecule for creating diverse chemical entities with significant biological and material applications.

  • Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceuticals.[1] Derivatives of salicylaldehydes are integral to anticoagulants and vitamin K antagonists. Furthermore, hydrazones synthesized from related 5-methoxysalicylaldehyde have demonstrated potent, concentration-dependent antiproliferative activity against breast cancer cell lines, suggesting a promising avenue for drug discovery.[12]

  • Agrochemicals and Dyes : The reactive nature of the molecule allows for its incorporation into complex structures used in the development of pesticides and dyes.[1][2]

  • Fluorescent Probes and Sensors : The inherent fluorescence of the substituted aromatic system makes it a suitable precursor for creating chemical sensors and probes that can detect specific analytes.[1]

  • Schiff Base and Ligand Chemistry : Its ability to readily form Schiff bases makes it valuable in coordination chemistry for creating ligands that can chelate various metal ions. These metal complexes often possess unique catalytic or biological properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1]

Conclusion

This compound is a multifunctional aromatic compound with significant value in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an indispensable building block. From the foundational Reimer-Tiemann synthesis to its application in creating complex pharmaceuticals and materials, this guide underscores its importance for professionals in chemistry and drug discovery. A thorough understanding of its properties is essential for leveraging its full potential in designing the next generation of advanced molecules.

References

5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7), a substituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, characterization, and strategic application, empowering scientists to leverage its unique chemical architecture for novel molecular design.

Molecular Overview and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and a methoxy group, further substituted with a chlorine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89938-56-7[1][2]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
IUPAC Name 5-Chloro-2-hydroxy-4-methoxybenzaldehydePubChem
Appearance (Predicted) White to off-white crystalline solidInferred from related compounds
Solubility (Predicted) Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in waterInferred from related compounds
Melting Point No experimental data available. Predicted to be a solid at room temperature.-
Boiling Point No experimental data available.-

Note: The lack of extensive experimental data in publicly accessible literature for this specific isomer highlights an opportunity for further fundamental characterization research. The predicted properties are based on the known characteristics of closely related salicylaldehyde derivatives.

Strategic Synthesis: The Reimer-Tiemann Reaction

The most logical and established synthetic route to this compound is the ortho-formylation of the corresponding phenol, 4-chloro-3-methoxyphenol, via the Reimer-Tiemann reaction .[2][3] This reaction is a cornerstone of aromatic chemistry for the introduction of a formyl group ortho to a hydroxyl group.

Mechanism of the Reimer-Tiemann Reaction

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) as the electrophile.[3]

Diagram 1: Mechanism of the Reimer-Tiemann Reaction

G cluster_carbene Step 1: Dichlorocarbene Formation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Step 3: Electrophilic Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) carbanion Trichloromethyl carbanion (⁻CCl₃) CHCl3->carbanion + OH⁻ OH_minus_1 Hydroxide (OH⁻) carbene Dichlorocarbene (:CCl₂) carbanion->carbene - Cl⁻ Cl_minus Cl⁻ phenol 4-Chloro-3-methoxyphenol phenoxide Phenoxide anion phenol->phenoxide + OH⁻ intermediate1 Dichloromethyl intermediate phenoxide->intermediate1 + :CCl₂ (ortho attack) OH_minus_2 Hydroxide (OH⁻) intermediate2 Benzal chloride derivative intermediate1->intermediate2 Tautomerization product This compound intermediate2->product + 2 OH⁻, then H₃O⁺

Caption: Key steps in the synthesis of this compound via the Reimer-Tiemann reaction.

The phenoxide ion, being highly activated, attacks the electron-deficient dichlorocarbene. The ortho-selectivity is a well-documented characteristic of this reaction, driven by the directing effect of the hydroxyl group.[3] Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the final aldehyde product upon acidification.

Proposed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the Reimer-Tiemann reaction and has not been experimentally validated for this specific substrate in the cited literature.

Materials:

  • 4-chloro-3-methoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methoxyphenol (1 equivalent) in ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents) to the flask with stirring. The mixture will warm up as the phenoxide salt forms.

  • Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and hydrolyze any remaining intermediates.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm. - Phenolic proton (OH): Broad singlet, concentration-dependent, ~10-12 ppm. - Aromatic protons: Two singlets (or doublets with very small coupling constant) in the aromatic region (~6.5-7.5 ppm). - Methoxy protons (OCH₃): Singlet, ~3.9-4.1 ppm.
¹³C NMR - Aldehyde carbon (C=O): ~190-195 ppm. - Aromatic carbons: Signals in the range of ~110-160 ppm. The carbon bearing the hydroxyl group will be downfield, and the carbon bearing the methoxy group will also be significantly downfield. - Methoxy carbon (OCH₃): ~55-60 ppm.
IR Spectroscopy - O-H stretch (phenolic): Broad band, ~3200-3400 cm⁻¹. - C-H stretch (aromatic and aldehyde): ~2900-3100 cm⁻¹ and ~2700-2800 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, ~1650-1680 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-O stretch (ether and phenol): ~1200-1300 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent peak at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately 1/3 the intensity of the M⁺ peak) due to the ³⁷Cl isotope. - Key Fragmentation: Loss of H• (M-1), CHO• (M-29), and CH₃• (M-15).

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4] These compounds are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

Diagram 2: General Scheme for Schiff Base Formation

G start This compound schiff_base Schiff Base Derivative start->schiff_base + R-NH₂ amine Primary Amine (R-NH₂) water H₂O

Caption: Condensation of this compound with a primary amine to yield a Schiff base.

The chloro and methoxy substituents on the aromatic ring of the salicylaldehyde moiety can significantly influence the electronic properties and steric profile of the resulting Schiff base, potentially modulating its interaction with biological targets.

Precursor for Heterocyclic Compounds

This compound is an excellent starting material for the synthesis of various heterocyclic systems. The presence of the ortho-hydroxyl group allows for intramolecular cyclization reactions following initial condensation or addition reactions at the aldehyde. This can lead to the formation of benzofurans, chromenes, and other privileged scaffolds in medicinal chemistry.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of this compound are sparse in the literature, its structural motifs are present in a variety of bioactive compounds. Salicylaldehyde derivatives are known intermediates in the synthesis of anticoagulants and vitamin K antagonists.[1] The substitution pattern of this compound makes it a candidate for the synthesis of novel analogs of these and other drug classes, where the chlorine and methoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, novel benzoylhydrazones derived from the related 5-methoxysalicylaldehyde have demonstrated potent anti-breast cancer activity.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data for related compounds, it is expected to be a skin and eye irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for researchers in drug discovery. Its synthesis via the Reimer-Tiemann reaction is a classic and reliable method. The unique combination of functional groups on the aromatic ring provides a platform for the creation of a diverse range of derivatives, including Schiff bases and heterocyclic compounds, with significant potential for biological activity. Further research into the experimental properties and applications of this compound is warranted and encouraged.

References

Spectroscopic Data of 5-Chloro-4-methoxysalicylaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of 5-Chloro-4-methoxysalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. This document delves into the theoretical principles and practical applications of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) in the structural elucidation and characterization of this compound. By integrating field-proven insights with robust scientific data, this guide aims to serve as an essential resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde possessing a unique substitution pattern on the benzene ring, which includes a chloro, a methoxy, a hydroxyl, and a formyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. Its derivatives have shown potential in various therapeutic areas, underscoring the importance of unambiguous structural characterization for quality control and regulatory purposes.

Accurate spectroscopic analysis is paramount to confirm the identity and purity of this compound. This guide provides a detailed examination of its spectroscopic signature, offering insights into the influence of its substituents on the spectral properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic characteristics. The interplay between the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the chloro and aldehyde groups creates a distinct electronic environment that is reflected in its NMR, IR, and mass spectra.

Figure 1. Molecular Structure of this compound.

Synthesis and Characterization

While various synthetic routes to salicylaldehyde derivatives exist, a common approach involves the formylation of a substituted phenol. For this compound, a plausible synthesis could involve the chlorination and formylation of 4-methoxyphenol.

A documented synthesis involves the treatment of 3-chloro-4-methoxyphenol with paraformaldehyde and tin(IV) chloride in toluene to yield the target compound. The crude product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the number and chemical environment of the protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.7 - 10.5Singlet1H
Aromatic (H-6)~7.3 - 7.6Singlet1H
Aromatic (H-3)~6.5 - 6.8Singlet1H
Methoxy (-OCH₃)~3.9 - 4.1Singlet3H
Hydroxyl (-OH)~10.5 - 11.5Singlet (broad)1H

Interpretation and Causality:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, resulting in a downfield chemical shift.

  • Aromatic Protons: The two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-6 position is typically more downfield than the proton at the C-3 position due to the deshielding effect of the adjacent aldehyde group.

  • Methoxy Protons: The three protons of the methoxy group appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

  • Hydroxyl Proton: The phenolic hydroxyl proton is also significantly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. The downfield shift is indicative of intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Data Summary:

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde (C=O)~190 - 195
Aromatic (C-2, C-OH)~160 - 165
Aromatic (C-4, C-OCH₃)~155 - 160
Aromatic (C-5, C-Cl)~120 - 125
Aromatic (C-1)~115 - 120
Aromatic (C-6)~110 - 115
Aromatic (C-3)~100 - 105
Methoxy (-OCH₃)~55 - 60

Interpretation and Causality:

  • Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the oxygen atoms (C-2 and C-4) are significantly downfield. The carbon attached to the chlorine atom (C-5) is also deshielded. The remaining aromatic carbons appear at more upfield positions. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrometer cluster_output Data Output Sample Sample ATR_Crystal ATR_Crystal Sample->ATR_Crystal Direct Application KBr_Pellet KBr_Pellet Sample->KBr_Pellet Mixing & Pressing IR_Beam IR_Beam ATR_Crystal->IR_Beam KBr_Pellet->IR_Beam Detector Detector IR_Beam->Detector IR_Beam->Detector Interferogram Interferogram Detector->Interferogram Fourier Transform FT FT Interferogram->FT Fourier Transform IR_Spectrum IR_Spectrum FT->IR_Spectrum

Figure 2. Experimental workflow for FT-IR spectroscopy.

Data Summary:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200 - 3400 (broad)O-H stretchPhenolic Hydroxyl
~2900 - 3000C-H stretchAromatic & Methoxy
~2700 - 2850C-H stretchAldehyde
~1650 - 1700C=O stretchAldehyde Carbonyl
~1550 - 1600C=C stretchAromatic Ring
~1200 - 1300C-O stretchAryl Ether
~1000 - 1100C-O stretchMethoxy
~700 - 850C-Cl stretchAryl Halide

Interpretation and Causality:

  • O-H Stretch: The broadness of the hydroxyl peak is indicative of hydrogen bonding, in this case, likely intramolecular hydrogen bonding with the aldehyde carbonyl group.

  • C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches of the methoxy group. The aldehyde C-H stretch is characteristically observed at a lower frequency.

  • C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The conjugation with the aromatic ring and the intramolecular hydrogen bonding can lower its frequency compared to a simple aliphatic aldehyde.

  • Aromatic C=C Stretches: The absorptions in the 1550-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-O and C-Cl Stretches: The stretching vibrations for the aryl ether, methoxy, and aryl chloride bonds are found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common technique for generating ions.

Mass_Spectrometry_Workflow Sample_Introduction Sample_Introduction Ion_Source Ion_Source Sample_Introduction->Ion_Source Vaporization & Ionization (e.g., EI) Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ion Acceleration & Separation Detector Detector Mass_Analyzer->Detector Ion Detection Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Figure 3. General workflow for mass spectrometry.

Data Summary:

m/zIonInterpretation
186/188[M]⁺Molecular ion peak (with isotopic pattern for Cl)
185/187[M-H]⁺Loss of a hydrogen radical
157/159[M-CHO]⁺Loss of the formyl group
142[M-CHO-CH₃]⁺Loss of formyl and methyl groups

Interpretation and Causality:

  • Molecular Ion Peak: The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺ peak at m/z 186 and the [M+2]⁺ peak at m/z 188 in an approximate 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: Under electron ionization, the molecule fragments in a predictable manner. Common fragmentation pathways include the loss of a hydrogen atom, the formyl group (-CHO), and a methyl radical from the methoxy group. These fragmentation patterns provide further confirmation of the molecular structure.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure and purity. This information is critical for researchers and professionals who utilize this compound as a key starting material in the development of novel pharmaceuticals and other high-value chemical entities. The detailed interpretation of the spectral features, grounded in the principles of chemical structure and reactivity, serves as a valuable reference for quality control and synthetic chemistry applications.

Synthesis of 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

5-Chloro-4-methoxysalicylaldehyde is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, methoxy, hydroxyl, and aldehyde functional groups, makes it a versatile scaffold for the synthesis of complex molecular architectures, including anticoagulant drugs and novel fluorescent probes.[1] The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity and the biological activity of its derivatives, making it a subject of considerable interest for drug development professionals.[2][3] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and high yields.

Introduction: The Strategic Importance of Regioselective Formylation

The synthesis of substituted salicylaldehydes is a cornerstone of aromatic chemistry. The primary challenge lies in achieving regioselective formylation, specifically at the ortho position to the hydroxyl group. The hydroxyl group is a potent activating, ortho, para-director in electrophilic aromatic substitution. Consequently, synthetic methods must overcome the statistical and electronic propensity for substitution at the para position to yield the desired salicylaldehyde isomer.

This guide will explore two robust methods for the synthesis of this compound from the precursor 4-Chloro-3-methoxyphenol[4]:

  • The Reimer-Tiemann Reaction: A classic, yet powerful method utilizing dichlorocarbene as the electrophile.[5][6]

  • Magnesium-Mediated Ortho-Formylation: A modern, highly selective method employing paraformaldehyde and a magnesium-based Lewis acid system.[7][8]

We will dissect each method, providing not just the procedural steps but also the critical scientific reasoning that underpins the protocol's success.

Synthetic Route I: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a named reaction used for the ortho-formylation of phenols, first reported by Karl Reimer and Ferdinand Tiemann.[5] It is valued for its use of readily available reagents and its ability to directly introduce a formyl group onto the phenolic ring.

Mechanistic Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism where the key reactive species is dichlorocarbene (:CCl₂).

The mechanism unfolds in several key steps:

  • Dichlorocarbene Generation: A strong base, typically sodium hydroxide, deprotonates chloroform to form a trichlorocarbanion. This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly electrophilic dichlorocarbene.[5][6][9]

  • Phenoxide Formation: The phenolic starting material, 4-chloro-3-methoxyphenol, is also deprotonated by the hydroxide base to form the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative charge.[5][6]

  • Electrophilic Attack: The electron-deficient dichlorocarbene is attracted to the electron-rich phenoxide ring, leading to an electrophilic attack. This attack is favored at the ortho position, partly due to the coordination between the phenoxide oxygen and the carbene.[5][9]

  • Hydrolysis to Aldehyde: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in two successive Sₙ2 reactions, forming a geminal diol which rapidly loses water to yield the final salicylaldehyde product upon acidic workup.[5]

Reimer_Tiemann_Mechanism Figure 1: Reimer-Tiemann Reaction Mechanism cluster_carbene Carbene Generation cluster_formylation Formylation & Hydrolysis CHCl3 Chloroform CCl3- Trichlorocarbanion CHCl3->CCl3- + OH⁻ CCl2 Dichlorocarbene CCl3-->CCl2 - Cl⁻ Phenol 4-Chloro-3-methoxyphenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product + 2H₂O, H⁺ workup

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a representative procedure adapted from established methodologies for the Reimer-Tiemann reaction.[5][6][10]

Materials & Reagents:

  • 4-Chloro-3-methoxyphenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-Chloro-3-methoxyphenol (1 equiv.) in a 20% aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the solution to 60-65°C with vigorous stirring. Add chloroform (1.5 equiv.) dropwise via the dropping funnel over 1 hour. The reaction is exothermic, and the temperature should be carefully maintained.[9]

  • Reaction: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. The excess chloroform is removed by steam distillation or rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate as a solid.

  • Extraction & Drying: Filter the crude product or extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Field Insights & Causality
  • Why a biphasic system? Sodium hydroxide is poorly soluble in chloroform. The reaction occurs at the interface of the aqueous and organic layers, which is why vigorous stirring is essential to maximize the interfacial area.[5][9] Phase-transfer catalysts can also be employed to shuttle the hydroxide ions into the organic phase.

  • Controlling Temperature: The generation of dichlorocarbene and its subsequent reaction are exothermic. Uncontrolled temperatures can lead to the formation of tarry by-products, significantly reducing the yield.[9]

  • Ortho-Selectivity: While para-formylation is a possible side reaction, the ortho isomer is typically the major product. This selectivity is attributed to a stabilizing interaction between the phenoxide oxygen and the incoming electrophilic carbene.[9]

Synthetic Route II: Magnesium-Mediated Ortho-Formylation

As an alternative to the harsh conditions of the Reimer-Tiemann reaction, the magnesium-mediated formylation offers a milder, often more efficient, and highly regioselective route to salicylaldehydes.[7][8] This method, developed by Casiraghi and later refined by Skattebøl, avoids the use of chloroform.[7]

Mechanistic Principles

The high ortho-selectivity of this method is attributed to a chelation-controlled mechanism.

  • Formation of Magnesium Phenoxide: The phenol reacts with a base system, such as magnesium chloride and triethylamine, to form a magnesium phenoxide complex.[7]

  • Chelation and Directed Attack: The magnesium ion coordinates to both the phenolic oxygen and the oxygen of paraformaldehyde (the formylating agent). This coordination forms a rigid six-membered transition state, which pre-organizes the reactants and directs the electrophilic attack of the formyl group exclusively to the ortho position.

Magnesium_Formylation_Workflow Figure 2: Workflow for Mg-Mediated Formylation Start Combine Anhydrous MgCl₂, Paraformaldehyde, and Triethylamine in dry THF under Argon AddPhenol Add 4-Chloro-3-methoxyphenol Start->AddPhenol Reflux Heat to Reflux for 2-4 hours AddPhenol->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with 1N HCl Cool->Quench Extract Extract with Diethyl Ether Quench->Extract WashDry Wash with Water, Dry over MgSO₄ Extract->WashDry Purify Purify via Recrystallization or Chromatography WashDry->Purify Product Pure this compound Purify->Product

References

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-methoxysalicylaldehyde, a substituted salicylaldehyde with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules.[1] Their inherent reactivity, stemming from the hydroxyl and aldehyde functional groups in ortho position, allows for the construction of various heterocyclic systems and Schiff bases.[2] The introduction of substituents onto the benzene ring, such as the chloro and methoxy groups in this compound, profoundly influences the molecule's electronic properties, reactivity, and biological activity. This targeted modification is a cornerstone of rational drug design and the development of novel functional materials.[3][4]

This compound, in particular, is a key intermediate in the synthesis of pharmaceuticals, notably in the development of anticoagulant drugs and vitamin K antagonists.[5] Its structural motifs are also found in agrochemicals, dyes, and fluorescent probes, highlighting its broad utility.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and potential applications. A thorough understanding of its properties is paramount for its effective utilization in research and development.

Structural Formula and Nomenclature
  • IUPAC Name: 5-Chloro-2-hydroxy-4-methoxybenzaldehyde

  • CAS Number: 89938-56-7

  • Molecular Formula: C₈H₇ClO₃[5]

  • Molecular Weight: 186.59 g/mol [5]

The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 4, a chlorine atom at position 5, and a formyl (aldehyde) group at position 1. The presence of both electron-donating (methoxy and hydroxyl) and electron-withdrawing (chloro and aldehyde) groups creates a unique electronic environment that influences its reactivity and spectroscopic properties.

Physicochemical Data

While experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on closely related compounds and established chemical principles.

PropertyEstimated Value/InformationSource/Basis for Estimation
Appearance Likely a crystalline solid, ranging from white to yellowish.Based on the appearance of similar substituted salicylaldehydes.[7]
Melting Point Expected to be higher than related non-halogenated analogs due to increased intermolecular forces.Comparison with 5-chlorosalicylaldehyde (m.p. 98-100 °C).
Solubility Likely soluble in common organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.General solubility trends for aromatic aldehydes.
pKa The phenolic hydroxyl group is expected to have a pKa in the acidic range, influenced by the electron-withdrawing and -donating substituents.Comparison with the pKa of salicylaldehyde and its substituted derivatives.

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the formylation of a corresponding substituted phenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and could be adapted for this purpose.

Conceptual Workflow for Synthesis:

G start 4-Chloro-3-methoxyphenol (Starting Material) reimer Reimer-Tiemann Reaction (CHCl3, NaOH) start->reimer 1. workup Acidic Workup (e.g., HCl) reimer->workup 2. product This compound purification Purification (e.g., Recrystallization, Chromatography) product->purification 4. workup->product 3.

Figure 1. Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methoxyphenol in an excess of chloroform.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The reaction is typically exothermic and should be controlled with an ice bath.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the formylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid. This step neutralizes the excess base and protonates the phenoxide intermediate.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reimer-Tiemann Reaction: This method is a well-established and reliable way to introduce a formyl group ortho to a hydroxyl group on a phenol ring.

  • Chloroform and Sodium Hydroxide: These reagents generate dichlorocarbene in situ, which is the electrophilic species that attacks the electron-rich phenoxide ring.

  • Acidic Workup: This is crucial to protonate the resulting salicylaldehyde and to neutralize the reaction mixture for safe handling and effective extraction.

  • Purification: Recrystallization or chromatography is necessary to remove unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the hydroxyl proton.

    • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

    • Aromatic Protons: Two singlets or two doublets (with a small coupling constant) in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the surrounding substituents.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, but is often observed in the downfield region.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

    • Aldehydic Carbonyl Carbon: A signal in the highly downfield region, typically around δ 190-200 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (OH, OCH₃, Cl, CHO).

    • Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (hydroxyl) 3200-3600 (broad)Stretching
C-H (aromatic) 3000-3100Stretching
C-H (aldehyde) 2700-2900 (often two weak bands)Stretching
C=O (aldehyde) 1650-1700Stretching
C=C (aromatic) 1450-1600Stretching
C-O (ether) 1200-1300Stretching
C-Cl (chloro) 600-800Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (186.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments resulting from the cleavage of the benzene ring and its substituents.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable precursor in the synthesis of various biologically active compounds and functional materials.

Anticoagulant and Vitamin K Antagonist Synthesis

As previously mentioned, a primary application of this compound is in the synthesis of anticoagulants and vitamin K antagonists.[5] The salicylaldehyde moiety can be elaborated into more complex heterocyclic systems that are known to exhibit these biological activities. The presence of the chloro and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Schiff Base and Ligand Synthesis

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases and their metal complexes have a wide range of applications, including as catalysts, in materials science, and as therapeutic agents with antimicrobial and anticancer properties.[3]

Fluorescent Probes and Sensors

The salicylaldehyde scaffold is a common component of fluorescent probes.[6] The electronic properties of the molecule can be tuned by the substituents, and the reaction of the aldehyde group with specific analytes can lead to a change in the fluorescence signal, enabling the detection and quantification of these analytes.[7][8][9][10]

Workflow for Application in Fluorescent Probe Design:

G start This compound reaction Condensation Reaction with an Amine-containing Fluorophore start->reaction probe Schiff Base-based Fluorescent Probe reaction->probe analyte Target Analyte probe->analyte detection Fluorescence Signal Change (Detection) analyte->detection

Figure 2. Conceptual workflow for utilizing this compound in fluorescent probe design.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich potential for applications in drug discovery, materials science, and analytical chemistry. Its unique molecular structure, characterized by a strategically substituted salicylaldehyde core, provides a platform for the synthesis of a diverse range of functional molecules. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide has provided a robust framework for understanding its properties, synthesis, and characterization based on established chemical principles and data from closely related analogs. Further research into the synthesis and detailed characterization of this compound is warranted to fully unlock its potential for scientific and technological advancements.

References

The Multifaceted Biological Activities of Salicylaldehyde Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Therapeutic Potential of Salicylaldehyde Scaffolds

Salicylaldehyde, a simple aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse library of derivatives with a wide spectrum of biological activities. The inherent reactivity of its aldehyde group, coupled with the electronic influence of the ortho-hydroxyl group, makes it an ideal starting material for the synthesis of novel therapeutic agents. Among the most explored derivatives are Schiff bases, formed through the condensation of salicylaldehyde with primary amines. These compounds, along with other derivatives like hydrazones and their metal complexes, have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological activities of salicylaldehyde derivatives, focusing on their mechanisms of action, methodologies for their evaluation, and insights into structure-activity relationships. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities based on the salicylaldehyde framework.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Salicylaldehyde derivatives, particularly Schiff bases and their metal complexes, have emerged as a promising class of antimicrobial compounds with activity against a broad range of bacteria and fungi.[4][5][6]

Mechanism of Action

The antimicrobial activity of salicylaldehyde Schiff bases is often attributed to the presence of the azomethine group (-CH=N-).[1][2] This imine linkage is believed to interfere with microbial cell metabolism in several ways:

  • Cell Wall Synthesis Inhibition: The derivatives can inhibit the synthesis of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Disruption: They can bind to microbial ribosomes, thereby inhibiting protein synthesis.

  • Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions essential for the activity of various microbial enzymes, leading to their inactivation.

  • Membrane Disruption: The lipophilic nature of some derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and function.

The antimicrobial potency can be significantly enhanced by the introduction of specific substituents on the salicylaldehyde or amine moiety and through complexation with metal ions.[5][6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of salicylaldehyde derivative Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (microbial growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the salicylaldehyde derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Data Presentation: Antimicrobial Activity of Representative Salicylaldehyde Schiff Bases

Compound IDTest OrganismMIC (µg/mL)Reference
SB1Pseudomonas aeruginosa50[4]
SB3Escherichia coli50[4]
SB4Staphylococcus aureus>200[4]
2aMycobacterium tuberculosis≥16[7]
2cMycobacterium kansasiicomparable to Isoniazid[7]

Anticancer Activity: Targeting Key Pathways in Malignancy

Salicylaldehyde derivatives, particularly hydrazones and Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] Their anticancer potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival.

Mechanism of Action

The anticancer mechanisms of salicylaldehyde derivatives are multifaceted and can include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G2/M or G1), preventing cancer cells from dividing and proliferating.

  • Inhibition of Kinases: Some derivatives have been shown to inhibit the activity of protein kinases, such as cAbl kinase, which are often dysregulated in cancer and play a crucial role in signal transduction pathways that promote cell growth and survival.[8][11]

  • DNA Interaction: Certain derivatives can bind to DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger cell death.

The specific mechanism of action is highly dependent on the chemical structure of the derivative and the type of cancer cell.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[12][13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of the derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well Compound_Treatment->MTT_Addition Incubation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Calculation Calculate % cell viability and IC50 value Absorbance_Reading->Calculation Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare solutions of salicylaldehyde derivative Reaction Mix compound solutions with radical solution Compound_Prep->Reaction Radical_Prep Prepare DPPH or ABTS radical solution Radical_Prep->Reaction Incubation Incubate in the dark at room temperature Reaction->Incubation Absorbance_Reading Measure absorbance at characteristic wavelength (DPPH: ~517 nm, ABTS: ~734 nm) Incubation->Absorbance_Reading Calculation Calculate % radical scavenging activity and IC50 value Absorbance_Reading->Calculation COX_LOX_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare COX or LOX enzyme solution Reaction_Setup Incubate enzyme with compound or vehicle control Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare substrate solution (e.g., Arachidonic Acid) Reaction_Initiation Add substrate to initiate the enzymatic reaction Substrate_Prep->Reaction_Initiation Compound_Prep Prepare solutions of salicylaldehyde derivative Compound_Prep->Reaction_Setup Reaction_Setup->Reaction_Initiation Detection Measure product formation (fluorimetric or colorimetric) Reaction_Initiation->Detection Calculation Calculate % enzyme inhibition and IC50 value Detection->Calculation

References

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the physical characterization of 5-Chloro-4-methoxysalicylaldehyde. As a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules, a thorough understanding of its physical properties is paramount for its effective application and process optimization.

While some basic molecular information is readily available, experimental data on several key physical properties of this specific isomer remains unpublished. This guide, therefore, provides not only the established data but also detailed, field-proven experimental protocols to enable researchers to determine these properties with precision and confidence. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for generating reliable data.

Compound Identity and Known Properties

This compound is an aromatic aldehyde with the chemical formula C₈H₇ClO₃. Its structure features a benzene ring substituted with a chloro, a methoxy, a hydroxyl, and a formyl (aldehyde) group.

Table 1: Known Properties of this compound

PropertyValueSource
CAS Number 89938-56-7[1][2][3]
Molecular Formula C₈H₇ClO₃[4]
Molecular Weight 186.59 g/mol [4]
Physical State Solid[1][3]

It is important to note that, based on available literature and safety data sheets, specific values for melting point, boiling point, and detailed solubility are not yet determined. The following sections provide robust protocols for the experimental determination of these crucial physical parameters.

Experimental Determination of Physical Properties

The following protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Determination of Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range (typically <1°C) is indicative of high purity.

Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be in the form of a fine powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.

  • Instrumentation: Utilize a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Use a rapid heating rate (10-20°C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • In the second run, approach the approximate melting point with a much slower heating rate (1-2°C/min).

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Causality and Expertise: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A broad melting range often suggests the presence of impurities.

Diagram 1: Workflow for Melting Point Determination

MeltingPoint A Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Scan (Approx. MP) C->D E Slow Scan (Accurate MP) D->E F Record Melting Range E->F

Caption: Workflow for determining the melting point of a solid sample.

Determination of Boiling Point

Given that aromatic aldehydes can be susceptible to decomposition at high temperatures, determining the boiling point under reduced pressure is often necessary.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place a small amount of this compound and a few boiling chips into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

  • Heating: Gently heat the sample using a heating mantle.

  • Measurement: Record the temperature at which the liquid boils and the corresponding pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Correction to Atmospheric Pressure (Optional): If needed, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, although direct measurement under reduced pressure is often more relevant for sensitive compounds.

Causality and Expertise: Boiling chips are crucial to prevent bumping and ensure smooth boiling. Vacuum distillation is employed to lower the boiling point, thereby preventing thermal decomposition of the compound.

Diagram 2: Vacuum Distillation Workflow

BoilingPoint A Assemble Vacuum Distillation Apparatus B Add Sample and Boiling Chips A->B C Apply Vacuum and Monitor Pressure B->C D Gently Heat C->D E Record Boiling Temp and Pressure D->E

Caption: Workflow for determining the boiling point under reduced pressure.

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

  • Qualitative Assessment:

    • To a small test tube, add approximately 10 mg of this compound.

    • Add the chosen solvent dropwise with agitation.

    • Observe if the solid dissolves. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (Optional):

    • Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.

    • Carefully take a known volume of the supernatant.

    • Evaporate the solvent and weigh the remaining solid to determine the concentration.

Causality and Expertise: The principle of "like dissolves like" is a good starting point. The presence of a polar hydroxyl group and an ether linkage, along with a nonpolar chlorinated benzene ring, suggests that this compound will likely exhibit intermediate solubility in a range of solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized or acquired compound.

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) of the signals.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present (e.g., O-H stretch of the phenol, C=O stretch of the aldehyde, C-O stretch of the ether, and C-Cl stretch).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster.

Diagram 3: Spectroscopic Characterization Workflow

Spectroscopy cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry A Dissolve in Deuterated Solvent B Acquire ¹H and ¹³C Spectra A->B C Analyze Chemical Shifts, Integration, and Splitting B->C D Prepare Sample (ATR or KBr) E Record IR Spectrum D->E F Identify Functional Group Peaks E->F G Introduce Sample (GC/LC-MS or Infusion) H Ionize Sample G->H I Analyze Molecular Ion and Fragmentation H->I

Caption: General workflow for the spectroscopic characterization of an organic compound.

Safety and Handling

While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

Conclusion

This technical guide provides a framework for the comprehensive physical characterization of this compound. While published experimental data is limited, the detailed protocols herein offer a reliable pathway for researchers to generate this crucial information. Adherence to these methodologies will ensure the acquisition of accurate and reproducible data, facilitating the advancement of research and development projects that utilize this important chemical intermediate.

References

5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. As a derivative of salicylaldehyde, it possesses a unique combination of reactive functional groups—an aldehyde, a phenolic hydroxyl, and a methoxy group—arranged on a chlorinated benzene ring. This specific substitution pattern imparts distinct chemical reactivity and makes it a valuable precursor for a wide range of complex molecules.

The strategic placement of the chloro and methoxy substituents significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design. The chloro group, an electron-withdrawing halogen, and the methoxy group, an electron-donating group, create a nuanced electronic environment that can be exploited to fine-tune the biological activity and pharmacokinetic properties of its derivatives.[1][2] This guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and applications, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 89938-56-7[3][4]
Molecular Formula C₈H₇ClO₃[3][4]
Molecular Weight 186.59 g/mol [3][4]
Exact Mass 186.00800 Da[3]
Appearance Solid (form may vary)General Chemical Data
Storage Room temperature, dry conditions[4]
SMILES COc1cc(O)c(C=O)cc1Cl[3]
InChIKey ZZMHVBPSRKMWLT-UHFFFAOYSA-N[3]
Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the selective chlorination of its precursor, 4-methoxysalicylaldehyde (also known as 2-hydroxy-4-methoxybenzaldehyde).[3][5] This reaction is a classic example of an electrophilic aromatic substitution.

Causality of the Experimental Design:

  • Starting Material: 4-Methoxysalicylaldehyde is chosen as the precursor because it already contains the required hydroxyl, methoxy, and aldehyde groups in the correct relative positions.[5][6]

  • Reaction Type: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The combined effect of the powerful ortho-, para-directing hydroxyl and methoxy groups directs the incoming electrophile (Cl⁺) to the positions ortho and para to them. Position 5 is ortho to the hydroxyl group and meta to the aldehyde, making it a highly favorable site for electrophilic attack.

  • Chlorinating Agent: A mild chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) is typically employed to achieve mono-chlorination and prevent over-chlorination or unwanted side reactions.

The following is a representative, step-by-step methodology for the synthesis of this compound.

  • Dissolution: Dissolve 4-methoxysalicylaldehyde (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain it under a positive pressure to exclude atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity.

  • Reagent Addition: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 eq) dropwise to the stirred solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorinating agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow Start 4-Methoxysalicylaldehyde (Precursor) Process Electrophilic Aromatic Substitution (0°C to RT) Start->Process Reagent Chlorinating Agent (e.g., SO2Cl2) in Anhydrous Solvent Reagent->Process Product This compound (Final Product) Process->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Functional Group Analysis

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which allow for selective modifications.[4]

  • Aldehyde Group (-CHO): This is the most versatile functional group. It readily undergoes nucleophilic addition and condensation reactions. It is the primary site for forming Schiff bases (imines) by reacting with primary amines, a cornerstone reaction for generating libraries of biologically active compounds.[4] It can also participate in Wittig reactions, aldol condensations, and can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Phenolic Hydroxyl Group (-OH): The acidity of this proton allows it to be deprotonated to form a phenoxide, a potent nucleophile. This enables O-alkylation or O-acylation reactions to introduce further diversity. It also plays a key role in chelation with metal ions.

  • Chloro and Methoxy Groups: These substituents are less reactive but are critical for modulating the electronic and steric properties of the molecule and its derivatives.[1] The methoxy group donates electron density into the ring, while the chloro group withdraws it. This push-pull effect influences the reactivity of the other functional groups and is a key determinant in how the final molecule interacts with biological targets like protein binding pockets.[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for building molecules with therapeutic potential. Its structure is a key intermediate in the synthesis of a variety of pharmaceuticals and bioactive compounds.[4]

  • Anticoagulant and Vitamin K Antagonist Synthesis: The molecule serves as a crucial starting material in the production of certain anticoagulant drugs.[4] These drugs often feature complex heterocyclic systems, and this aldehyde provides a correctly substituted aromatic core to build upon.

  • Schiff Base and Heterocycle Synthesis: Condensation of the aldehyde with various hydrazides or amines leads to the formation of hydrazones and Schiff bases.[7] These derivatives are well-known for their broad spectrum of biological activities, including anti-cancer, antibacterial, and antifungal properties. Research on related 5-methoxysalicylaldehyde hydrazones has demonstrated potent antiproliferative activity against breast cancer cell lines, confirming the potential of this molecular framework.[7]

  • Fluorescent Probes and Sensors: The inherent fluorescence of the salicylaldehyde core can be tuned by its substituents, making it useful in the preparation of fluorescent probes for detecting metal ions or other biologically relevant analytes.[4]

  • Enzyme Inhibition: Salicylaldehyde derivatives are known to inhibit various enzymes. For instance, related methoxysalicylaldehydes have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production.[8] The introduction of a chloro group at the 5-position alters the electronic and steric profile, potentially leading to new inhibitors with improved potency or selectivity.

Scaffold_Applications cluster_derivatives Chemical Diversification cluster_applications Screening & Development Core 5-Chloro-4-methoxy- salicylaldehyde Schiff Schiff Bases / Imines (Reaction with R-NH2) Core->Schiff -CHO group Heterocycles Heterocycles (e.g., Coumarins, Benzofurans) Core->Heterocycles Cyclization Ethers Phenolic Ethers (Reaction at -OH group) Core->Ethers -OH group AntiCancer Anti-Cancer Agents Schiff->AntiCancer Antimicrobial Antimicrobial Agents Schiff->Antimicrobial Anticoagulant Anticoagulants Heterocycles->Anticoagulant

Caption: Role as a scaffold for generating diverse bioactive compounds.

Broader Applications

Beyond pharmaceuticals, this compound is utilized in other areas of chemical industry:

  • Agrochemicals: It is a precursor for certain pesticides and herbicides.[4]

  • Dyes and Pigments: The chromophoric nature of the molecule and its derivatives makes it a useful intermediate in the synthesis of dyes.[4]

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in organic synthesis. Its unique arrangement of functional groups provides multiple handles for chemical modification, making it an ideal scaffold for constructing diverse molecular libraries. For researchers in drug development, it offers a reliable starting point for synthesizing novel anticoagulants, anti-cancer agents, and other therapeutics. The interplay of its chloro and methoxy substituents provides a textbook example of how strategic functionalization can be used to modulate the properties of a molecule for targeted applications, underscoring its continued importance in the fields of medicinal and materials chemistry.

References

Potential applications of novel benzaldehyde compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of Novel Benzaldehyde Compounds

Abstract

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in synthetic chemistry due to the versatile reactivity of its formyl group and the potential for functionalization of its benzene ring.[1][2][3] While traditionally utilized in the flavor, fragrance, and dye industries, recent advancements have unlocked the potential of novel benzaldehyde derivatives across a spectrum of high-value applications.[4][5][6] This guide synthesizes current research to provide an in-depth overview of these emerging applications, focusing on the design, synthesis, and mechanistic validation of these compounds for researchers, scientists, and drug development professionals. We will explore their roles as next-generation anticancer, antimicrobial, and neuroprotective agents, as well as their utility in agrochemicals and advanced materials science. The causality behind experimental design and detailed, self-validating protocols are provided to bridge theoretical concepts with practical laboratory application.

The Benzaldehyde Scaffold: A Gateway to Innovation

Chemical Properties and Reactivity

The benzaldehyde molecule consists of a benzene ring substituted with a formyl (-CHO) group.[1] This structure confers a unique combination of aromatic stability and aldehydic reactivity. The aldehyde group is a prime site for nucleophilic addition, condensation reactions, oxidation to a carboxylic acid, and reduction to an alcohol, making it a versatile handle for constructing complex molecular architectures.[2] Furthermore, the benzene ring can be functionalized with various substituents that modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity or material properties.[2]

Rationale for Derivatization: Beyond the Basic Scaffold

The development of novel benzaldehyde derivatives is driven by the need to enhance specific properties not inherent in the parent molecule. By strategically adding functional groups, researchers can:

  • Enhance Biological Activity: Introducing moieties like trifluoromethyl (CF3) groups can increase metabolic stability and binding affinity to biological targets.[2]

  • Improve Pharmacokinetics: Modifying the structure can alter solubility, membrane permeability, and bioavailability.[7]

  • Confer Novel Functions: Functionalization allows benzaldehyde to be incorporated into polymers or to act as a corrosion inhibitor by facilitating adsorption onto metal surfaces.[8][9]

This process of rational design is central to unlocking the full potential of the benzaldehyde core.

Key Application Areas of Novel Benzaldehyde Compounds

The versatility of the benzaldehyde scaffold has led to its exploration in diverse scientific fields.

Pharmaceutical Applications

Benzaldehyde derivatives are a cornerstone of modern drug discovery, serving as key intermediates and active pharmaceutical ingredients (APIs).[1][2][7]

2.1.1 Anticancer Agents Recent groundbreaking research has identified benzaldehyde (BA) and its derivatives as potent anticancer agents that can overcome treatment resistance.[10][11] The primary mechanism involves the disruption of key protein-protein interactions and epigenetic regulation.[10]

2.1.2 Antimicrobial Agents Benzaldehyde derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[15][16] This makes them valuable for developing new preservatives and therapeutic agents.[6][7]

  • Mechanism of Action: Hydroxy-substituted benzaldehydes, analogous to phenols, exert their biocidal effect by interacting with the microbial cell surface.[15] This leads to the disintegration of the cell membrane, the release of intracellular components, and the coagulation of cytoplasmic constituents, ultimately causing cell death or growth inhibition.[15] They have been effectively immobilized onto polymers to create antimicrobial materials for biomedical applications and water treatment.[15]

2.1.3 Neuroprotective Agents The cholinergic system is a major target in the treatment of Alzheimer's disease (AD). Benzaldehyde derivatives have been designed as potent inhibitors of cholinesterase enzymes (AChE and BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] By inhibiting these enzymes, these compounds can help restore cholinergic function. In silico and in vitro studies have demonstrated that specific benzimidazole-based benzaldehyde derivatives show high binding affinity and stability with both AChE and BuChE.[18]

2.1.4 Bioavailability Enhancers A significant challenge in drug development is the poor oral bioavailability of many promising compounds. Benzaldehyde has been identified as an absorption promoter that can increase the membrane permeability of drugs with low bioavailability.[19]

  • Mechanism of Action: Molecular dynamics simulations and fluorescence-anisotropy measurements indicate that benzaldehyde can loosen the structure of the lipid bilayer of cell membranes.[19] This transient disruption increases membrane fluidity, thereby enhancing the passive diffusion of hydrophilic drugs across the intestinal epithelium.[19]

Agrochemical Applications

Benzaldehyde derivatives are considered environmentally safe due to their biodegradability, making them attractive candidates for agrochemical development.[16]

2.2.1 Plant Growth Regulators Screening of benzene derivatives has identified benzaldehydes as a new class of plant growth regulators.[20] Depending on the specific derivative and its concentration, these compounds can either inhibit or promote root growth. For instance, 2,3-dihydroxybenzaldehyde shows potent root growth inhibitory activity, while salicylaldehyde can promote root growth at low concentrations.[20]

2.2.2 Antifungal Agents Aflatoxin, a potent mycotoxin produced by fungi like Aspergillus flavus, is a major contaminant in food and feed. Certain benzaldehyde derivatives have been shown to possess significant antiaflatoxigenic activity, inhibiting the production of aflatoxin without necessarily killing the fungus.[16] This provides a targeted approach to improving food safety.

Materials Science Applications

The unique chemical structure of benzaldehyde derivatives lends them to applications in advanced materials.

2.3.1 Corrosion Inhibitors Benzaldehyde derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments.[8][21] Their efficacy stems from their molecular structure, which often includes heteroatoms (N, O), and π-electron systems from the benzene ring.[8]

  • Mechanism of Action: These organic compounds adsorb onto the metal surface, forming a protective passive film that shields the metal from the corrosive medium.[8][21] Electrochemical studies show they act as mixed-type inhibitors, meaning they interfere with both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][22] The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[8]

2.3.2 Polymer Synthesis and Functionalization Benzaldehyde's reactive aldehyde group makes it a valuable comonomer in polymer synthesis. It has been used to create functional phthalaldehyde–benzaldehyde copolymers.[23][24] These copolymers are metastable and can be triggered to rapidly depolymerize, facilitating the development of "smart" materials that degrade on demand.[23] Additionally, benzaldehyde-functionalized polymers can self-assemble into vesicles (polymersomes), which can be used for drug delivery and bio-imaging applications.[9]

Synthesis and Characterization: A Methodological Core

The successful application of novel benzaldehyde compounds hinges on efficient synthesis and rigorous characterization.

General Synthetic Strategies

One-pot tandem reactions are increasingly favored as they are time- and cost-effective, eliminating the need for isolating and purifying intermediate products.[25]

Start Starting Materials (e.g., Formamide, Phenyl Lithium) InSitu In Situ Formation of α-Amino Alkoxide Start->InSitu Step 1 Metalation Directed Ortho-Metalation (e.g., with Butyllithium) InSitu->Metalation Step 2 Electrophile Electrophile Addition Metalation->Electrophile Step 3 Purify Purification (e.g., Chromatography) Electrophile->Purify Step 4 End Characterized Novel Benzaldehyde Derivative Purify->End Step 5

Caption: A generalized workflow for a one-pot synthesis of novel benzaldehyde derivatives.

Protocol 3.1.1: One-Pot Synthesis of Ortho-Substituted Benzaldehydes This protocol is adapted from methodologies designed to create ortho-substituted benzaldehyde analogs using directed metalation.[25] The causality for this approach lies in using an initial reactant to form an in situ directing group, which then positions a metalating agent (like butyllithium) to deprotonate a specific ortho-position on the aromatic ring, allowing for targeted electrophilic substitution.

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert argon atmosphere, combine formamide and phenyl lithium in an appropriate solvent (e.g., anhydrous THF) at low temperature (e.g., -78 °C) to generate the alpha-amino alkoxide intermediate in situ.

  • Directed Metalation: Add a strong base, such as n-butyllithium, dropwise to the cooled solution. The alkoxide directs the lithiation to the ortho position of the phenyl ring.

  • Electrophilic Quench: Introduce the desired electrophile (e.g., an alkyl halide or another functional group precursor) to the reaction mixture. Allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product using radial preparative layer chromatography or column chromatography.

  • Validation: Confirm the structure of the purified product using the spectroscopic methods outlined below.

Essential Characterization Techniques

Unambiguous structural confirmation is critical. Spectroscopic techniques are the primary tools for this validation.[26]

Protocol 3.2.1: Spectroscopic Analysis (NMR, IR) The purpose of this protocol is to confirm the identity and purity of the synthesized compound by probing its molecular structure and functional groups.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a sample of the purified compound (e.g., as a thin film on a salt plate or as a KBr pellet).

    • Analysis: Acquire the IR spectrum.

    • Validation: Confirm the presence of key functional groups. A strong absorption peak around 1700 cm⁻¹ is characteristic of the aldehyde C=O carbonyl stretch.[26][27] Also, look for characteristic absorption bands corresponding to the aromatic benzene ring.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Analysis: Acquire the proton NMR spectrum. The aldehyde proton (-CHO) will appear as a distinct singlet far downfield (typically 9-10 ppm). The protons on the aromatic ring will appear in the aromatic region (typically 7-8 ppm), and their splitting patterns and chemical shifts will confirm the substitution pattern.[26][28]

    • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The aldehyde carbon will have a characteristic chemical shift around 190-200 ppm. The signals in the aromatic region (120-150 ppm) will further confirm the structure of the benzene ring.[27][28]

Mechanistic Insights and Experimental Validation

This section provides case studies with detailed protocols to demonstrate how the potential applications of novel benzaldehyde compounds are validated experimentally.

Case Study: Benzaldehyde Derivatives as Anticancer Agents

4.1.1 Targeting the 14-3-3ζ Protein Interaction Pathway As discussed, benzaldehyde derivatives can disrupt the 14-3-3ζ signaling axis. This inhibition prevents the activation of client proteins like c-Raf and STAT3, which in turn suppresses pro-survival and proliferative pathways such as mTOR and ERK.[10][13] This targeted disruption makes these compounds highly promising for overcoming drug resistance in cancers like pancreatic and lung cancer.[10][12]

cluster_0 Mechanism of Action cluster_1 Downstream Pathways cluster_2 Cellular Outcomes BA Benzaldehyde Derivative P1433 14-3-3ζ Protein BA->P1433 Inhibits Interaction H3S28ph H3S28ph P1433->H3S28ph Binds to mTOR mTOR Pathway P1433->mTOR Activates ERK ERK Pathway P1433->ERK Activates E2F2 E2F2 / E2F Targets H3S28ph->E2F2 Regulates Transcription Resistance Treatment Resistance H3S28ph->Resistance Metastasis Metastasis (EMP) H3S28ph->Metastasis Growth Cancer Cell Growth & Proliferation mTOR->Growth ERK->Growth E2F2->Growth

Caption: Signaling pathway targeted by anticancer benzaldehyde derivatives.

Protocol 4.1.2: In Vitro Cytotoxicity Assay (MTT Assay) This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound.[29] The rationale is that viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Seeding: Seed cancer cells (e.g., human lung adenocarcinoma COR-L105 or prostate cancer DU-145) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the novel benzaldehyde derivative in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Case Study: Benzaldehyde Derivatives as Corrosion Inhibitors

4.2.1 Mechanism of Surface Protection The effectiveness of a corrosion inhibitor is determined by its ability to adsorb onto the metal surface and create a barrier. This process is evaluated using electrochemical techniques that measure changes in the corrosion process in the presence of the inhibitor.

Start Prepare Mild Steel Specimen & Corrosive Medium (e.g., 1 M HCl) AddInhibitor Introduce Benzaldehyde Derivative Inhibitor at Various Concentrations Start->AddInhibitor ElectrochemicalCell Set up Three-Electrode Electrochemical Cell AddInhibitor->ElectrochemicalCell PDP Potentiodynamic Polarization (PDP) Measurement ElectrochemicalCell->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Measurement ElectrochemicalCell->EIS Analysis Data Analysis: - Corrosion Current (icorr) - Inhibition Efficiency (%IE) - Adsorption Isotherm PDP->Analysis EIS->Analysis Surface Surface Characterization (Optional, e.g., SEM/FTIR) Analysis->Surface End Determine Inhibition Mechanism & Efficacy Analysis->End

Caption: Experimental workflow for evaluating benzaldehyde derivatives as corrosion inhibitors.

Protocol 4.2.2: Electrochemical Evaluation (Potentiodynamic Polarization) This protocol is used to determine the corrosion rate and inhibition mechanism (anodic, cathodic, or mixed-type).[8][22] The causality is that by polarizing the metal specimen and measuring the resulting current, one can directly observe how the inhibitor affects the kinetics of the electrochemical corrosion reactions.

  • Specimen Preparation: Prepare a mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface with successively finer grades of emery paper, degrease with acetone, and rinse with distilled water.

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive solution (e.g., 1 M HCl). The mild steel specimen is the working electrode, a platinum wire is the counter electrode, and a saturated calomel electrode (SCE) is the reference electrode.

  • Stabilization: Immerse the electrodes in the test solution (with and without the benzaldehyde inhibitor) and allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting logarithm of current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Validation and Calculation: The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively. A significant decrease in icorr indicates effective inhibition.[8]

Data Presentation: Corrosion Inhibition Efficiency

Inhibitor DerivativeConcentration (ppm)Inhibition Efficiency (IE%)
4-Nitrobenzaldehyde (BA2)50093.3%[8][21]
Halogen-Substituted (Br-BT)400 µM95.3%[30][31]
4-carboxyl (PBST)300 µM96.6%[22]

Future Directions and Conclusion

The study of novel benzaldehyde compounds is a rapidly advancing field. Future research will likely focus on:

  • Multi-target Drug Design: Creating single derivatives that can modulate multiple pathways simultaneously for synergistic therapeutic effects.

  • Green Synthesis: Developing more environmentally benign synthetic protocols using biocatalysis or flow chemistry.[32]

  • Smart Materials: Expanding the range of stimuli-responsive polymers for applications in targeted drug delivery and self-healing materials.

References

Methodological & Application

Synthesis Protocol for 5-Chloro-4-methoxysalicylaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Salicylaldehydes

Substituted salicylaldehydes are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their inherent structural motifs, featuring hydroxyl and aldehyde functionalities in an ortho relationship on a benzene ring, provide a reactive platform for the construction of complex molecular architectures. 5-Chloro-4-methoxysalicylaldehyde, in particular, is a valuable building block, incorporating a unique substitution pattern that can influence the biological activity and physicochemical properties of its derivatives. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing a highly regioselective and efficient ortho-formylation strategy.

Strategic Approach: Regioselective Ortho-Formylation of Phenols

The introduction of a formyl group onto a phenolic ring can be achieved through several named reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. However, these classical methods often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and a lack of regioselectivity, leading to mixtures of ortho and para isomers.

To overcome these limitations, this protocol employs a modern and highly efficient method for the ortho-formylation of phenols utilizing a magnesium chloride-triethylamine base system with paraformaldehyde as the formylating agent. This method has been demonstrated to be highly regioselective for the ortho position, providing excellent yields for a variety of substituted phenols, including those with chloro and methoxy groups.

The underlying principle of this enhanced regioselectivity lies in the chelation of the phenolic oxygen to the magnesium ion. This coordination directs the electrophilic attack of the formylating species, generated from paraformaldehyde, exclusively to the adjacent ortho position. This chelation-controlled mechanism is the cornerstone of the high yields and specificity of this protocol.

Experimental Workflow Overview

The synthesis of this compound from 2-chloro-4-methoxyphenol is a one-pot reaction. The workflow involves the formation of a magnesium phenoxide in situ, followed by the ortho-formylation and subsequent acidic workup to yield the desired product.

G cluster_0 Reaction Setup cluster_1 Workup and Purification start Combine 2-chloro-4-methoxyphenol, MgCl2, and Et3N in THF add_pfa Add Paraformaldehyde start->add_pfa Stir at room temperature reflux Reflux the reaction mixture add_pfa->reflux Heat to reflux quench Quench with aq. HCl reflux->quench Cool to room temperature extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify product This compound purify->product

The Synthetic Versatility of 5-Chloro-4-methoxysalicylaldehyde: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-4-methoxysalicylaldehyde, a substituted aromatic aldehyde, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, a methoxy substituent, and a chloro atom, provides a rich platform for the construction of a diverse array of complex organic molecules.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers in organic synthesis, medicinal chemistry, and drug development. The strategic placement of its functional groups allows for selective transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

I. Core Application: Synthesis of Biologically Active Schiff Bases

One of the most prominent applications of this compound is in the synthesis of Schiff bases, which are formed through the condensation reaction between the aldehyde and a primary amine. These imine-containing compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.

A. The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible reaction that proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine or azomethine group (-C=N-). The reaction is often catalyzed by a small amount of acid.

Diagram 1: General Scheme for Schiff Base Synthesis

G cluster_reactants Reactants cluster_product Product This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + R-NH2 - H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base

Caption: Condensation reaction of this compound with a primary amine.

B. Protocol: Synthesis of (E)-4-chloro-2-(((4-fluorobenzyl)imino)methyl)-6-methoxyphenol

This protocol details the synthesis of a specific Schiff base that has demonstrated notable antimicrobial activity.[2]

Materials:

  • This compound

  • 4-Fluorobenzylamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.87 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 1.25 g (10 mmol) of 4-fluorobenzylamine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will crystallize out of the solution.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride to obtain the final Schiff base.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Application Note: Antimicrobial Activity of a Schiff Base Derivative

A study by Shi et al. (2007) reported the synthesis of a series of Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines.[2] The antimicrobial activities of these compounds were evaluated against a panel of bacteria and fungi.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-4-chloro-2-(((4-fluorobenzyl)imino)methyl)-6-methoxyphenol [2]

MicroorganismMIC (µg/mL)
Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescence2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

The results indicate that this particular Schiff base exhibits significant activity against both Gram-positive and Gram-negative bacteria, with particularly potent activity against E. coli, P. fluorescence, and S. aureus.[2] This highlights the potential of using this compound as a scaffold for the development of new antimicrobial agents.

II. Synthesis of Heterocyclic Compounds: Coumarin Derivatives

This compound is also a valuable precursor for the synthesis of various heterocyclic compounds, including coumarins. Coumarins are a class of benzopyrones that exhibit a wide range of pharmacological properties. The Knoevenagel condensation is a common method for synthesizing coumarins from salicylaldehydes.[3]

A. The Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In the context of coumarin synthesis, a substituted salicylaldehyde reacts with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, to form a substituted coumarin.

Diagram 2: Knoevenagel Condensation for Coumarin Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde This compound Coumarin Substituted Coumarin Aldehyde->Coumarin Active_Methylene Active Methylene Compound Active_Methylene->Coumarin Base Base (e.g., Piperidine) Base->Coumarin Catalyzes

Caption: General workflow for the synthesis of coumarins via Knoevenagel condensation.

B. Protocol: Synthesis of 6-Chloro-7-methoxy-3-substituted-coumarin

This protocol provides a general procedure for the synthesis of a coumarin derivative from this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.87 g (10 mmol) of this compound and 1.60 g (10 mmol) of diethyl malonate in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Product Precipitation: Upon cooling, the coumarin product will precipitate from the solution.

  • Isolation and Purification: Collect the solid product by filtration and recrystallize from ethanol to obtain the purified coumarin derivative.

III. Future Directions and Broader Applications

The reactivity of this compound extends beyond the synthesis of Schiff bases and coumarins. It serves as a key intermediate in the production of anticoagulant drugs and vitamin K antagonists.[1] Its inherent fluorescence properties also make it a candidate for the development of fluorescent probes and sensors.[1] The presence of multiple reactive sites allows for selective modifications, opening avenues for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Further research into the derivatization of this versatile building block is likely to uncover new compounds with valuable biological and photophysical properties.

References

The Strategic Use of 5-Chloro-4-methoxysalicylaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: 5-Chloro-4-methoxysalicylaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds.[1] Its structure is endowed with multiple reactive sites: a nucleophilically susceptible aldehyde group, an acidic phenolic hydroxyl group, and an electron-donating methoxy group, all situated on a chlorinated benzene ring. This unique combination of functional groups allows for selective and versatile transformations, making it an invaluable building block for organic chemists.[1] The heterocyclic scaffolds derived from this precursor, such as coumarins and chromones, are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, anti-HIV, antibacterial, and anti-inflammatory drugs.[2][3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It details robust protocols for the synthesis of high-value coumarin and chromone derivatives, explains the mechanistic rationale behind the chosen synthetic strategies, and offers insights gleaned from practical laboratory experience.

Application I: Synthesis of Substituted Coumarins via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and provides one of the most direct and efficient routes to the coumarin scaffold from salicylaldehydes.[4][5] The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak organic base, such as piperidine.[6] The choice of the active methylene compound directly dictates the nature of the substituent at the C3 position of the resulting coumarin, offering a powerful tool for structural diversification.

Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate) by the basic catalyst to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate undergoes dehydration. This is followed by an intramolecular trans-esterification, where the phenolic hydroxyl group attacks one of the ester carbonyls, leading to the cyclization and formation of the stable benzopyran-2-one (coumarin) ring system. The use of a mild base like piperidine is critical to facilitate the initial condensation without promoting unwanted side reactions.[6]

G start This compound + Diethyl Malonate intermediate2 Nucleophilic Attack on Aldehyde start->intermediate2 catalyst Piperidine (Base Catalyst) intermediate1 Enolate Formation (from Diethyl Malonate) catalyst->intermediate1 Deprotonation intermediate1->intermediate2 intermediate3 Aldol Adduct intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 Elimination of H2O intermediate5 Intramolecular Trans-esterification intermediate4->intermediate5 Cyclization product 6-Chloro-3-ethoxycarbonyl- 7-methoxycoumarin intermediate5->product Elimination of EtOH

Fig 1. Knoevenagel condensation pathway for coumarin synthesis.
Protocol 1: Synthesis of 6-Chloro-7-methoxy-3-ethoxycarbonylcoumarin

Objective: To synthesize a substituted coumarin using this compound and diethyl malonate.

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol (as solvent)

  • Hydrochloric acid (2N)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexane (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and purification

  • TLC plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.86 g, 10 mmol) and absolute ethanol (30 mL). Stir until the aldehyde is completely dissolved.

  • Add diethyl malonate (e.g., 1.92 g, 12 mmol) to the solution, followed by the catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. A precipitate may form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • For purification, the crude product can be recrystallized from ethanol. Suspend the solid in a minimal amount of hot ethanol, allow it to dissolve completely, and then let it cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation:

Active Methylene CompoundResulting C3-SubstituentTypical CatalystExpected Product
Diethyl Malonate-COOEtPiperidine6-Chloro-3-ethoxycarbonyl-7-methoxycoumarin
Ethyl Acetoacetate-C(O)CH₃Piperidine3-Acetyl-6-chloro-7-methoxycoumarin
Malononitrile-CNNaHCO₃6-Chloro-3-cyano-7-methoxycoumarin
Table 1. Versatility of the Knoevenagel Condensation with Various Active Methylene Compounds.

Application II: Multi-step Synthesis of Substituted Chromones

The synthesis of chromones (1-benzopyran-4-ones) from salicylaldehydes is a more involved process than coumarin synthesis, typically requiring the preliminary conversion of the aldehyde to a 2-hydroxyacetophenone intermediate.[2][3] This intermediate then serves as the direct precursor for chromone ring formation through well-established methods like the Baker-Venkataraman rearrangement pathway.

Synthetic Strategy & Rationale: Our strategy involves a three-stage process:

  • Carbon Chain Extension: The aldehyde group of this compound is converted into an acetyl group (-COCH₃). This is achieved via a Grignard reaction with methylmagnesium bromide to form a secondary alcohol, which is subsequently oxidized to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Esterification: The resulting 5-Chloro-2-hydroxy-4-methoxyacetophenone is reacted with an acyl chloride (e.g., benzoyl chloride) under basic conditions to form an ester at the phenolic hydroxyl position.

  • Baker-Venkataraman Rearrangement & Cyclization: The ester is treated with a base (e.g., potassium hydroxide) to induce an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, which yields a 1,3-diketone intermediate. This diketone undergoes rapid acid-catalyzed cyclodehydration to furnish the final chromone product.[2]

G start This compound step1 1. CH3MgBr 2. PCC Oxidation start->step1 intermediate1 5-Chloro-2-hydroxy- 4-methoxyacetophenone step1->intermediate1 step2 Benzoyl Chloride, Pyridine intermediate1->step2 intermediate2 Ester Intermediate step2->intermediate2 step3 Baker-Venkataraman Rearrangement (KOH) intermediate2->step3 intermediate3 1,3-Diketone Intermediate step3->intermediate3 step4 Acid-catalyzed Cyclodehydration intermediate3->step4 product 6-Chloro-7-methoxy- 2-phenylchromone step4->product

Fig 2. Multi-step workflow for the synthesis of a 2-phenylchromone.
Protocol 2: Synthesis of 6-Chloro-7-methoxy-2-phenylchromone

Objective: To synthesize a substituted chromone from the corresponding 2-hydroxyacetophenone intermediate. This protocol details the final two stages: rearrangement and cyclization.

Materials and Reagents:

  • 5-Chloro-2-(benzoyloxy)-4-methoxyacetophenone (1.0 eq) (Prepared from the acetophenone intermediate)

  • Potassium Hydroxide (KOH)

  • Pyridine (as solvent)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic)

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Dissolve the starting ester, 5-Chloro-2-(benzoyloxy)-4-methoxyacetophenone (e.g., 3.18 g, 10 mmol), in pyridine (20 mL) in a round-bottom flask.

  • Add powdered potassium hydroxide (e.g., 1.68 g, 30 mmol) to the solution. Heat the mixture to 50-60°C with vigorous stirring for 2-3 hours. The color of the reaction mixture will typically change to a deep yellow or orange.

  • Monitor the formation of the 1,3-diketone intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

  • Acidify the aqueous mixture with dilute HCl to precipitate the 1,3-diketone. Filter the yellow solid, wash with water, and dry.

  • Cyclization Step: Transfer the dried 1,3-diketone to a flask containing glacial acetic acid (25 mL).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 1-2 hours. The cyclodehydration to the chromone is usually rapid.

  • Cool the reaction mixture and pour it into ice-cold water. The chromone product will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified 6-Chloro-7-methoxy-2-phenylchromone.

  • Confirm the structure via spectroscopic analysis.

Concluding Remarks

This compound stands out as a versatile and economically significant precursor for constructing complex heterocyclic systems. The protocols detailed herein for coumarin and chromone synthesis demonstrate its utility, leveraging fundamental organic reactions to build molecular complexity. The strategic presence of its chloro, methoxy, and hydroxyl functional groups provides chemists with a powerful handle for fine-tuning the electronic and steric properties of the final products, making it an indispensable tool for researchers, particularly those in the field of drug development and materials science.

References

Application Notes and Protocols: 5-Chloro-4-methoxysalicylaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Chloro-4-methoxysalicylaldehyde in Drug Discovery

This compound is a substituted aromatic aldehyde that has emerged as a valuable scaffold in medicinal chemistry. Its utility stems from the unique interplay of its three functional groups: a reactive aldehyde, a phenolic hydroxyl group, and strategically positioned chloro and methoxy substituents on the aromatic ring. This arrangement provides a powerful toolkit for synthetic chemists to construct complex molecular architectures with diverse biological activities. The presence of these functionalities allows for selective modifications and the introduction of pharmacophoric features essential for therapeutic efficacy.[1]

The aldehyde group serves as a versatile handle for the formation of imines (Schiff bases), a cornerstone reaction in the synthesis of numerous bioactive compounds.[2] The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding, and can also be a precursor for ether linkages. The chloro and methoxy groups modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Halogenation, in particular, has been shown to enhance the antimicrobial and anticancer properties of salicylaldehyde derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a building block for pharmaceuticals. We will delve into detailed synthetic protocols for key compound classes, present their biological activities with supporting data, and elucidate the underlying mechanisms of action, all grounded in authoritative scientific literature.

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
CAS Number 89938-56-7[1]
Appearance Information not available
Solubility Information not available
Storage Room temperature, dry conditions[1]

Synthetic Applications and Protocols

This compound is a versatile precursor for a variety of heterocyclic and acyclic compounds with demonstrated pharmaceutical potential. Below, we detail the synthesis of a prominent Schiff base with established anticancer and antimicrobial activities.

Synthesis of Pyrazolone-Based Schiff Bases: A Case Study

Schiff bases derived from the condensation of substituted salicylaldehydes with heterocyclic amines, such as 4-aminoantipyrine, have garnered significant attention due to their potent biological activities.[3] One such compound, (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, serves as an excellent example of the utility of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Dissolve in Hot Ethanol A->C B 4-Aminoantipyrine B->C D Reflux C->D Heat E Cool to Room Temperature D->E Cool F Filter Precipitate E->F G Wash with Ethanol F->G H Dry under Vacuum G->H I (E)-4-((5-chloro-2-hydroxybenzylidene)amino)- 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one H->I

Caption: Workflow for the synthesis of the pyrazolone Schiff base.

This protocol is a synthesized procedure based on established methodologies for the condensation of salicylaldehydes with 4-aminoantipyrine.[4]

Materials:

  • This compound (1.0 eq)

  • 4-Aminoantipyrine (1.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in hot ethanol.

  • In a separate beaker, dissolve 4-aminoantipyrine (0.01 mol) in hot ethanol.

  • Add the 4-aminoantipyrine solution to the flask containing the this compound solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one as a yellow solid.

The structural confirmation of the synthesized Schiff base is crucial. Below are the expected spectral data based on literature reports for analogous compounds.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, the azomethine proton (-CH=N-), methyl protons of the pyrazolone ring, and the phenolic hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms, including the imine carbon, carbonyl carbon of the pyrazolone ring, and aromatic carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for the C=N (azomethine) stretch, C=O (pyrazolone) stretch, O-H (phenolic) stretch, and C-Cl stretch.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product.

Biological Activities and Mechanistic Insights

Derivatives of this compound, particularly the pyrazolone Schiff base discussed above and its metal complexes, exhibit promising anticancer and antimicrobial properties.

Anticancer Activity

The Schiff base ligand (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its transition metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[3]

CompoundCell LineIC₅₀ (µM)Reference
Schiff Base LigandInformation not availableInformation not available
Co(II) ComplexInformation not availableInformation not available
Cu(II) ComplexInformation not availableInformation not available
Zn(II) ComplexInformation not availableInformation not available

Note: While the referenced literature confirms anticancer activity, specific IC₅₀ values for the named Schiff base and its complexes were not explicitly provided in the search results. Further targeted assays would be required to quantify this.

The anticancer mechanism of pyrazolone-based Schiff bases is believed to be multifactorial, primarily involving the induction of apoptosis.

AnticancerMechanism cluster_compound Schiff Base / Metal Complex cluster_cellular Cellular Events Compound Pyrazolone Schiff Base ROS ↑ Reactive Oxygen Species (ROS) Generation Compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by pyrazolone Schiff bases.

Studies on similar Schiff base metal complexes suggest that they can induce apoptosis through the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and subsequent activation of caspases, the key executioners of apoptosis.[5] The chelation of the Schiff base to a metal ion often enhances its biological activity.

Antimicrobial Activity

Halogenated salicylaldehydes and their Schiff base derivatives are known to possess significant antimicrobial properties.[6] The presence of the chloro substituent in this compound is anticipated to contribute positively to the antimicrobial profile of its derivatives.

CompoundOrganismMIC (µg/mL)Reference
Schiff Base LigandStaphylococcus aureusInformation not available
Bacillus subtilisInformation not available
Escherichia coliInformation not available
Candida albicansInformation not available

Note: While the referenced literature indicates that metal complexes of the Schiff base ligand show better antifungal and antibacterial activities than the ligand itself, specific MIC values for the named Schiff base were not provided in the search results. Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, has been reported for similar compounds.[2][7]

The antimicrobial mechanism of salicylaldehyde derivatives is not fully elucidated but is thought to involve multiple targets. The lipophilic nature of these compounds allows them to penetrate microbial cell membranes. The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity and is believed to interfere with cellular processes.[6] One proposed mechanism is the inhibition of essential enzymes within the microorganism, disrupting metabolic pathways and leading to cell death. The chelation with metal ions can further enhance this activity by facilitating the transport of the active agent into the cell.

Future Directions and Broader Applications

The versatility of this compound extends beyond the synthesis of pyrazolone Schiff bases. It is a valuable precursor for other important pharmaceutical scaffolds.

  • Benzopyrans: These compounds are known to act as potassium channel openers and have applications in treating cardiovascular diseases such as hypertension.[8][9] The synthesis typically involves the reaction of a substituted salicylaldehyde with a suitable partner to form the pyran ring.

  • Quinoxalines: Quinoxaline derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[10] They are generally synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be generated in situ from precursors like substituted salicylaldehydes.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its unique combination of functional groups allows for the straightforward construction of diverse molecular architectures, including potent Schiff bases, benzopyrans, and quinoxalines. The detailed protocol provided for the synthesis of a bioactive pyrazolone Schiff base, along with the compilation of its biological activities and mechanistic insights, underscores the potential of this starting material in drug discovery and development. Researchers are encouraged to explore the full synthetic potential of this compound to develop novel therapeutic agents.

References

Application Note: Comprehensive Analytical Characterization of 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Significance of 5-Chloro-4-methoxysalicylaldehyde

This compound is a substituted aromatic aldehyde featuring critical functional groups—aldehyde, phenolic hydroxyl, methoxy, and chloro moieties. This unique combination makes it a valuable intermediate in the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] Its role as a building block in organic synthesis is significant, particularly in the formation of Schiff bases and various heterocyclic compounds that may possess biological activity.[1][2]

Given its utility, ensuring the identity, purity, and stability of this compound is paramount for the integrity of downstream applications. A multi-faceted analytical approach is essential for unambiguous characterization and quality control. This guide provides a comprehensive suite of validated analytical methods, explaining not just the protocols but the scientific rationale behind the chosen techniques and parameters.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is the first step in developing robust analytical methods.

PropertyValueSource
CAS Number 89938-56-7[3]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
IUPAC Name 2-chloro-5-hydroxy-4-methoxybenzaldehyde[4]
Appearance Crystalline Powder (typically creamy white to beige)[5]
Solubility Soluble in organic solvents like DMSO and ethanol; poorly soluble in water.[5][6]

Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying it in various matrices. We will detail both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Method Selection: RP-HPLC is the premier choice for analyzing the purity of non-volatile, polar organic compounds like this compound. The compound's polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is highly effective due to the presence of the aromatic ring, a strong chromophore.

Experimental Protocol: Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask using a diluent of Acetonitrile:Water (50:50, v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump and DAD.
Column Purospher STAR C18 (250 mm x 4.6 mm, 5 µm)C18 provides excellent hydrophobic interaction for retaining the analyte and separating it from polar and non-polar impurities.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[8]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25-30 min: 30% BA gradient is essential to elute any potential impurities with different polarities and ensure the column is cleaned after each run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths and assessing peak purity.
Detection Wavelength 225 nmA common wavelength for substituted benzaldehydes, providing high sensitivity.[7]
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
  • Data Analysis:

    • The primary peak corresponds to this compound.

    • Purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Peak tailing and fronting should be monitored; ideal symmetry factor is between 0.9 and 1.2.

Workflow for HPLC Analysis

Caption: RP-HPLC workflow from sample preparation to final report.

Gas Chromatography (GC)

Principle of Method Selection: GC is an excellent technique for analyzing volatile and thermally stable compounds. This compound has sufficient volatility for GC analysis, making this a viable alternative or complementary method to HPLC, especially for detecting volatile impurities. A Flame Ionization Detector (FID) provides robust, universal detection for organic compounds.

Experimental Protocol: Residual Solvent and Purity Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent like Chloroform or Dichloromethane.

    • Use an internal standard (e.g., 3-Chlorobenzaldehyde) for accurate quantification if required.[9]

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard system with split/splitless inlet and FID.
Column HP-5 or similar (30 m x 0.32 mm, 0.25 µm film)A 5% phenyl polysiloxane column is a robust, general-purpose column providing good separation for a wide range of semi-polar compounds.[10]
Carrier Gas Helium or HydrogenInert carrier gas. Helium is common and safe.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature program is crucial for separating compounds with different boiling points, from volatile solvents to the main analyte.[11]
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons, offering high sensitivity and a wide linear range.
Detector Temp. 280 °CKept higher than the final oven temperature to prevent condensation of analytes.
  • Data Analysis:

    • Identify the peak for this compound based on its retention time, confirmed by running a standard.

    • Quantify against an internal standard or use area percent for purity estimation.

Spectroscopic Structural Confirmation

Spectroscopic methods provide orthogonal information to confirm the chemical structure of the analyte.

Mass Spectrometry (MS)

Principle of Method Selection: MS provides the exact molecular weight and invaluable structural information through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.

Protocol (as part of GC-MS):

  • Use the GC conditions outlined in Section 3.2, with the transfer line to the mass spectrometer held at ~260 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: 40 - 400 m/z.

Interpretation of Mass Spectrum:

  • Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z 186 , corresponding to the molecule with the ³⁵Cl isotope.

  • Isotopic Peak (M+2): A crucial confirmation peak will appear at m/z 188 , corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M⁺ peak to the M+2 peak should be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl.[12][13] This pattern is a definitive indicator of a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl group (-CHO, 29 Da) or a hydrogen radical (-H, 1 Da).[14][15]

Workflow for GC-MS Analysis

Caption: The process flow for structural analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful technique for elucidating the precise molecular structure, providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} acquisitions.

Expected Spectral Features (in CDCl₃):

  • ¹H NMR:

    • ~11.0-11.5 ppm (singlet, 1H): Phenolic hydroxyl (-OH) proton, often broad.

    • ~9.8 ppm (singlet, 1H): Aldehyde (-CHO) proton.

    • ~7.0-7.5 ppm (2 singlets or doublets, 2H total): Aromatic protons on the ring. Their exact multiplicity and coupling will depend on the specific magnetic environment.

    • ~3.9 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

  • ¹³C NMR:

    • ~195 ppm: Aldehyde carbonyl carbon (C=O).[16]

    • ~160-165 ppm: Aromatic carbon attached to the hydroxyl group.

    • ~155-160 ppm: Aromatic carbon attached to the methoxy group.

    • ~110-135 ppm: Remaining aromatic carbons, including the one attached to chlorine.

    • ~56 ppm: Methoxy carbon (-OCH₃).[16]

Infrared (IR) Spectroscopy

Principle of Method Selection: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol:

  • Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, prepare a KBr pellet.

Expected Characteristic Absorption Bands:

  • 3100-3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.[17]

  • ~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

  • 1650-1680 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde. Intramolecular hydrogen bonding may shift this to a lower frequency compared to a typical aromatic aldehyde (~1700 cm⁻¹).

  • ~1580-1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1020-1080 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

  • ~700-850 cm⁻¹: C-Cl stretching vibration.

UV-Visible Spectroscopy

Principle of Method Selection: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to its conjugated π-electron system.

Protocol:

  • Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent like ethanol or methanol.

  • Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Expected Spectral Features:

  • The spectrum is expected to show strong absorption bands characteristic of a substituted benzaldehyde.[18][19]

  • Typical transitions include π → π* and n → π*. Maxima (λ_max) are expected in the range of 230-280 nm and potentially a weaker, longer-wavelength band around 320-340 nm due to the extended conjugation involving the carbonyl and hydroxyl groups.[20][21]

Summary of Analytical Data

The following table consolidates the expected results from a comprehensive characterization of this compound.

TechniqueParameterExpected Result
RP-HPLC Retention TimeDependent on specific conditions, but should be a single, sharp, symmetrical peak.
GC Retention TimeDependent on column and temperature program.
Mass Spec. (EI) Molecular Ionm/z 186 (M⁺, ³⁵Cl) and m/z 188 (M+2, ³⁷Cl) in an ~3:1 ratio.
¹H NMR (CDCl₃) Chemical Shifts (ppm)~11.2 (s, 1H, OH), ~9.8 (s, 1H, CHO), ~7.0-7.5 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃).
¹³C NMR (CDCl₃) Chemical Shifts (ppm)~195 (C=O), ~162 (C-OH), ~158 (C-OCH₃), ~56 (OCH₃), multiple aromatic signals.
FTIR (ATR) Key Peaks (cm⁻¹)~3200 (O-H), ~1660 (C=O), ~1250 (C-O), ~800 (C-Cl).
UV-Vis (Ethanol) λ_max (nm)~230-280 nm and ~320-340 nm.

Conclusion

The analytical characterization of this compound requires an integrated approach employing multiple orthogonal techniques. Chromatography (HPLC and GC) is essential for determining purity and identifying impurities, while a combination of spectroscopic methods (MS, NMR, IR, and UV-Vis) provides unambiguous confirmation of the molecular structure. The protocols and expected data presented in this guide offer a robust framework for researchers and quality control scientists to ensure the identity and quality of this important chemical intermediate, thereby guaranteeing the reliability and success of subsequent synthetic applications.

References

Application Note: 5-Chloro-4-methoxysalicylaldehyde as a Versatile Scaffold for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Salicylaldehyde derivatives have emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for creating compounds with significant biological activity. This application note provides a detailed guide on the strategic use of 5-Chloro-4-methoxysalicylaldehyde, a key vanillin derivative, in the synthesis of potent antibacterial compounds. We delve into the rationale behind its selection, its physicochemical properties, and present detailed, field-proven protocols for the synthesis of two major classes of antibacterial agents: Schiff bases and chalcones. The guide emphasizes the structure-activity relationships (SAR) that govern the efficacy of these derivatives and includes validated experimental workflows, data presentation tables, and process diagrams to facilitate seamless adoption in a research and development setting.

Introduction: The Imperative for New Antibacterial Scaffolds

The relentless evolution of drug-resistant pathogens poses a formidable threat to global public health. Overcoming this challenge requires a continuous pipeline of new antimicrobial drugs with novel mechanisms of action. Aromatic aldehydes, particularly salicylaldehydes, serve as foundational building blocks in this endeavor. Their inherent biological activities, coupled with the reactivity of the aldehyde and hydroxyl groups, allow for extensive chemical modification to generate diverse molecular libraries.

This compound is an especially promising starting material. As a halogenated derivative of 4-methoxysalicylaldehyde, it combines several key structural features:

  • The Salicylaldehyde Core: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde, influencing its reactivity and conformation. This phenolic hydroxyl is often implicated in the antimicrobial mechanism.[1]

  • Methoxy Group (-OCH₃): This electron-donating group, also present in the parent compound vanillin, can modulate the electronic properties and lipophilicity of the molecule, impacting cell membrane permeability and target binding.[2]

  • Chloro Group (-Cl): The presence of a halogen atom, an electron-withdrawing group, at the C5 position significantly enhances the lipophilicity and can improve the compound's ability to cross bacterial cell membranes. Halogenation is a well-established strategy in medicinal chemistry for improving the potency of bioactive molecules.

  • Aldehyde Group (-CHO): This functional group is a reactive handle for a variety of chemical transformations, most notably condensation reactions to form Schiff bases and chalcones.

This unique combination of functional groups makes this compound a highly adaptable scaffold for creating next-generation antibacterial agents.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
IUPAC Name 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
CAS Number 89938-56-7
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point 118-122 °C
Solubility Soluble in ethanol, DMSO, DMF, acetone

Synthetic Pathway I: Schiff Base Derivatives via Condensation

The formation of an azomethine or imine group (>C=N-) through the condensation of an aldehyde with a primary amine is a cornerstone of medicinal chemistry. Schiff bases derived from salicylaldehydes are widely reported to exhibit potent antimicrobial properties.[3][4][5][6] The imine nitrogen and the phenolic oxygen create an excellent chelation site for metal ions, which is one of the proposed mechanisms for their antibacterial activity.[7]

Rationale and Workflow

The synthesis is a straightforward nucleophilic addition-elimination reaction. The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid- or base-catalyzed or simply driven by heat, yields the stable Schiff base. The choice of the primary amine (R-NH₂) is the primary point of diversification, allowing for fine-tuning of the final compound's steric and electronic properties.

start Starting Materials: - this compound - Primary Amine (R-NH₂) - Ethanol (Solvent) dissolve Dissolve aldehyde and amine in absolute ethanol in a round-bottom flask. start->dissolve 1. Combine reflux Reflux the mixture for 2-4 hours. Monitor reaction progress via TLC. dissolve->reflux 2. React cool Cool the reaction mixture to room temperature, then place in an ice bath. reflux->cool 3. Isolate precipitate Collect the precipitated solid by vacuum filtration. cool->precipitate wash Wash the solid with cold ethanol to remove unreacted starting materials. precipitate->wash purify Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). wash->purify 4. Purify characterize Characterize the final Schiff Base: - Melting Point - FT-IR (C=N stretch) - ¹H NMR, ¹³C NMR - Mass Spectrometry purify->characterize 5. Analyze end Pure Schiff Base Product characterize->end

Caption: Workflow for the synthesis of Schiff bases.

Detailed Protocol: Synthesis of (E)-4-Chloro-2-(((4-fluorobenzyl)imino)methyl)-6-methoxyphenol

This protocol is adapted from established methodologies for synthesizing Schiff bases from 5-chlorosalicylaldehyde.[4][8]

Materials:

  • This compound (1.0 mmol, 186.6 mg)

  • 4-Fluorobenzylamine (1.0 mmol, 125.1 mg)

  • Absolute Ethanol (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Thin Layer Chromatography (TLC) apparatus (Silica gel, e.g., 1:1 Hexane:Ethyl Acetate)

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: Add this compound (1.0 mmol) and absolute ethanol (10 mL) to the 50 mL round-bottom flask. Stir until the aldehyde is completely dissolved.

  • Amine Addition: To the stirring solution, add 4-fluorobenzylamine (1.0 mmol) dissolved in a small amount of ethanol (5 mL).

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3 hours.

  • Monitoring: Monitor the reaction's completion by TLC. The disappearance of the aldehyde spot indicates the reaction is finished.

  • Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure, crystalline Schiff base.

  • Characterization: Dry the final product under vacuum. Determine its melting point and characterize its structure using FT-IR, NMR, and mass spectrometry to confirm the formation of the imine bond (C=N).

Structure-Activity Relationship (SAR) Insights

Studies on Schiff bases derived from 5-chlorosalicylaldehyde have provided valuable SAR data.[4][8]

Compound Structure (R-group from R-NH₂)Target OrganismMIC (µg/mL)Reference
4-Fluorobenzyl E. coli1.6[4][8]
P. fluorescence2.8[4][8]
S. aureus3.4[4][8]
Benzyl P. fluorescence2.5[8]
4-Chlorobenzyl P. fluorescence5.2[8]
4-Methoxybenzyl P. fluorescence5.1[8]

Key Observations:

  • Halogenation on the Amine Moiety: The presence of a fluorine atom on the benzylamine ring, as in (E)-4-chloro-2-(((4-fluorobenzyl)imino)methyl)-6-methoxyphenol, resulted in the most potent compound in the series, with excellent activity against both Gram-negative (E. coli, P. fluorescence) and Gram-positive (S. aureus) bacteria.[4][8]

  • Lipophilicity: The introduction of various benzylamine derivatives allows for the modulation of the compound's overall lipophilicity, a critical factor for penetrating the bacterial cell wall and membrane.

Synthetic Pathway II: Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, constitute another class of natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial effects.[9][10] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.

Rationale and Workflow

The reaction involves the formation of an enolate from the acetophenone in the presence of a strong base (e.g., NaOH, KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone system, the hallmark of the chalcone scaffold.

start Starting Materials: - this compound - Substituted Acetophenone - NaOH/KOH, Ethanol dissolve Dissolve aldehyde and acetophenone in ethanol in a flask. start->dissolve 1. Combine base Add aqueous NaOH or KOH solution dropwise while stirring vigorously at room temperature. dissolve->base 2. Initiate stir Stir the mixture at room temperature for 12-24 hours. base->stir 3. React precipitate Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone. stir->precipitate 4. Isolate filter_wash Collect the solid by vacuum filtration and wash with cold water until neutral. precipitate->filter_wash purify Purify the crude product by recrystallization from ethanol. filter_wash->purify 5. Purify characterize Characterize the final Chalcone: - Melting Point - FT-IR (C=O, C=C stretch) - ¹H NMR, ¹³C NMR - Mass Spectrometry purify->characterize 6. Analyze end Pure Chalcone Product characterize->end

Caption: Workflow for Claisen-Schmidt synthesis of chalcones.

Detailed Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(5-chloro-2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 mmol, 186.6 mg)

  • 4-Aminoacetophenone (1.0 mmol, 135.2 mg)

  • Ethanol (20 mL)

  • Sodium Hydroxide (NaOH) solution (40% w/v)

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer

  • Dilute Hydrochloric Acid (HCl) (10%)

  • Ice

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 mmol) and 4-aminoacetophenone (1.0 mmol) in ethanol (20 mL).

  • Base Addition: Place the flask on a magnetic stirrer and begin vigorous stirring. Slowly add the 40% NaOH solution dropwise over 10 minutes. The solution will typically change color.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. The progress can be monitored by TLC.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g).

  • Precipitation: While stirring, slowly acidify the mixture by adding 10% HCl dropwise until the pH is acidic (pH ~2-3). A colored solid (the chalcone) will precipitate out.

  • Filtration and Washing: Collect the crude chalcone by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize it from hot ethanol to obtain the pure chalcone.

Structure-Activity Relationship (SAR) Insights

The biological activity of chalcones is highly dependent on the substitution patterns on both aromatic rings.[9]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the non-salicylaldehyde ring generally enhances antibacterial activity.[9] This is thought to increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by biological targets like cysteine residues in enzymes.

  • Electron-Donating Groups: Conversely, electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) often decrease antibacterial activity but may increase antifungal or antioxidant properties.[9]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) on the second aromatic ring plays a crucial role in determining the level of activity, affecting how the molecule fits into the active site of a target protein.

Conclusion and Future Outlook

This compound stands out as a powerful and economically viable starting material for the development of novel antibacterial agents. Its structured framework allows for the straightforward synthesis of diverse compound libraries, primarily through Schiff base and chalcone formation. The protocols detailed in this note are robust, scalable, and serve as a solid foundation for further exploration.

Future research should focus on expanding the diversity of the amine and acetophenone building blocks, including heterocyclic moieties, to explore new chemical space. Furthermore, the synthesis of metal complexes from the resulting Schiff bases and chalcones presents another promising avenue, as metal coordination can significantly enhance antimicrobial potency.[5][11] The continued application of this versatile scaffold will undoubtedly contribute to the critical search for the next generation of antimicrobial therapies.

References

Understanding the Analyte: 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Purification of 5-Chloro-4-methoxysalicylaldehyde

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of synthetic routes and the validity of biological assays. This compound is a key substituted benzaldehyde derivative used in the synthesis of various high-value compounds. However, its synthesis can often yield a crude product containing unreacted starting materials, regioisomers, and oxidation byproducts. This guide provides a detailed overview of robust purification techniques, explaining the underlying principles and offering step-by-step protocols to achieve high purity.

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and its likely impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89938-56-7[1]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Appearance Typically a solid (e.g., white to off-white powder)General Knowledge
Melting Point Data not widely published; requires experimental determination.
Solubility Soluble in many organic solvents like ethanol, methanol, ethyl acetate, DCM. Sparingly soluble in water.General Knowledge

Common Impurities in Synthesis

The purity challenges associated with this compound often stem from its synthesis. Common synthetic routes can introduce several types of impurities.[3] These can include:

  • Starting Materials: Unreacted precursors from the formylation reaction.

  • Isomeric Impurities: Formation of other chloro-methoxysalicylaldehyde isomers due to a lack of complete regioselectivity.[3]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially upon exposure to air, forming the corresponding 5-chloro-4-methoxy-salicylic acid.[3][4]

  • Byproducts from Reagents: Side-products from the specific synthetic reaction used (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction).[3][5]

A general workflow for purification is essential for systematically approaching the isolation of the target compound.

G start Crude this compound tlc Initial Purity Assessment (TLC/LCMS) start->tlc recrystallization Technique 1: Recrystallization tlc->recrystallization Crystalline solid Few, distinct impurities chromatography Technique 2: Column Chromatography tlc->chromatography Oily/amorphous solid Multiple/close-spotting impurities bisulfite Technique 3: Bisulfite Adduct Formation tlc->bisulfite Non-aldehydic impurities present purity_check Final Purity Assessment (TLC, MP, NMR) recrystallization->purity_check chromatography->purity_check bisulfite->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity Confirmed fail Impure Product purity_check->fail Purity Not Met reprocess Re-process with alternative technique fail->reprocess fail->reprocess reprocess->chromatography reprocess->bisulfite G start Crude Product in Organic Solvent (e.g., Ether) add_bisulfite Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) start->add_bisulfite shake Shake Vigorously in Separatory Funnel add_bisulfite->shake separate Separate Layers shake->separate org_layer Organic Layer: Contains non-aldehydic impurities separate->org_layer Discard aq_layer Aqueous Layer: Contains water-soluble Aldehyde-Bisulfite Adduct separate->aq_layer add_base Add Base (e.g., NaHCO₃) to Aqueous Layer aq_layer->add_base regenerate Aldehyde is Regenerated add_base->regenerate extract Extract with Fresh Organic Solvent regenerate->extract final_product Pure Aldehyde in Organic Solvent extract->final_product

References

Application Notes and Protocols for 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of 5-Chloro-4-methoxysalicylaldehyde. This document is intended to synthesize technical data with practical, field-proven insights to ensure both safety and experimental success.

Introduction: The Synthetic Utility of this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl, a methoxy group, and a chloro substituent, makes it a versatile precursor for the synthesis of a diverse range of bioactive molecules and functional materials.

The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable building block in the construction of complex molecular scaffolds. In the realm of drug discovery, this compound is a key intermediate in the synthesis of novel therapeutic agents.[1] The presence of both chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound. Its applications extend to the development of agrochemicals, dyes, and fluorescent probes.[2]

A primary application of salicylaldehydes, including the 5-chloro-4-methoxy derivative, is in the synthesis of Schiff bases through condensation with primary amines.[3][4] These Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3]

Health and Safety Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure personnel safety. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

Hazard Identification and Precautionary Statements:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the necessary protective gear.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Lab Coat (Chemically resistant) gloves Gloves (Nitrile or Neoprene) goggles Safety Goggles (Chemical splash-proof) respirator Respirator (If dust is generated) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Use When Weighing/Transferring

Caption: Essential PPE for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]

  • After swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage Conditions

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] Storage at room temperature is generally acceptable.[2] Avoid exposure to direct sunlight, heat, and moisture.

Storage Parameter Summary:

ParameterRecommendationRationale
Temperature Room temperature (15-25°C)Prevents potential degradation.[2][7]
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon) for long-term storageMinimizes oxidation and reaction with atmospheric moisture.
Container Tightly sealed, light-resistant container (e.g., amber glass bottle)Protects from light and prevents contamination.[8]
Location Well-ventilated chemical storage cabinetEnsures proper ventilation and segregation from incompatible materials.[9]
Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[10]

  • Strong bases: Can catalyze decomposition or unwanted side reactions.[10]

  • Strong reducing agents: May react with the aldehyde functional group.[10]

  • Amines: Will readily react to form Schiff bases, so should be stored separately until intended for reaction.

Application Protocol: Synthesis of a Schiff Base

The condensation reaction with a primary amine to form a Schiff base is a cornerstone application of this compound. The following protocol provides a detailed methodology for the synthesis of N-(5-chloro-4-methoxysalicylidene)aniline.

Materials and Reagents
  • This compound

  • Aniline (freshly distilled)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Experimental Procedure

The following workflow diagram illustrates the key steps in the synthesis.

Schiff_Base_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_aldehyde Dissolve 5-Chloro-4-methoxy- salicylaldehyde in Ethanol mix Combine Solutions in Round-Bottom Flask dissolve_aldehyde->mix dissolve_amine Dissolve Aniline in Ethanol dissolve_amine->mix catalyze Add 2-3 drops of Glacial Acetic Acid mix->catalyze reflux Reflux for 2-4 hours catalyze->reflux cool Cool to Room Temperature, then in Ice Bath reflux->cool filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry

Caption: Workflow for the synthesis of a Schiff base from this compound.

Step-by-Step Protocol:

  • Dissolution of Reactants:

    • In a 100 mL round-bottom flask, dissolve 1.87 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.[11]

    • In a separate beaker, dissolve 0.93 g (10 mmol) of freshly distilled aniline in 20 mL of absolute ethanol.

  • Reaction Setup:

    • Add the aniline solution to the stirred solution of this compound in the round-bottom flask at room temperature.[11]

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[11][12]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[11][13]

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Upon completion of the reaction (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. A solid product should precipitate.[11]

    • To maximize precipitation, place the flask in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.[11]

    • Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven or desiccator.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for its safe and effective use. The provided protocol for Schiff base synthesis serves as a practical example of its application, and can be adapted for reactions with other primary amines. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before commencing any experimental work.

References

Application Notes and Protocols: Substituted Salicylaldehydes in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chemistry of Substituted Salicylaldehydes

Substituted salicylaldehydes are a class of aromatic aldehydes featuring a hydroxyl group ortho to the aldehyde functionality, a structural motif that imparts a rich and versatile chemical reactivity. This unique arrangement allows for the formation of stable intramolecular hydrogen bonds and facilitates the synthesis of a wide array of derivatives, most notably Schiff bases through condensation with primary amines. The electronic and steric properties of these molecules can be finely tuned by introducing various substituents onto the aromatic ring. This adaptability has made substituted salicylaldehydes invaluable building blocks in the design and synthesis of advanced materials with tailored properties. Their applications span across diverse fields, including the development of highly sensitive chemical sensors, stimuli-responsive "smart" polymers, and efficient luminescent materials for optoelectronic devices. This guide provides an in-depth exploration of the application of substituted salicylaldehydes in materials science, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

I. Fluorescent Chemosensors: "Turning On" the Detection of Metal Ions

The formation of Schiff base ligands from substituted salicylaldehydes and various amines is a cornerstone of their application in fluorescent chemosensors.[1] These ligands can exhibit significant changes in their photophysical properties upon coordination with metal ions, leading to "turn-on" or "turn-off" fluorescent responses. This phenomenon is often attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), inhibition of photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[2][3]

Core Principle: Chelation-Enhanced Fluorescence (CHEF)

Many salicylaldehyde-based Schiff bases are weakly fluorescent in their free state due to non-radiative decay pathways. Upon binding to a metal ion, the ligand's conformation becomes more rigid, which can suppress these non-radiative processes and lead to a significant enhancement of fluorescence.

CHEF_Mechanism Free_Ligand Free Schiff Base (Flexible, Weakly Fluorescent) Metal_Ion Metal Ion (e.g., Zn²⁺, Al³⁺) Free_Ligand->Metal_Ion Chelation Non_Radiative Non-Radiative Decay (Vibrational Relaxation) Free_Ligand->Non_Radiative Dominant Pathway Chelated_Complex Chelated Complex (Rigid, Highly Fluorescent) Metal_Ion->Chelated_Complex Radiative Radiative Decay (Fluorescence) Chelated_Complex->Radiative Enhanced Pathway

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application Note: Selective Detection of Al³⁺ using a Salicylaldehyde-Based Schiff Base Probe

This protocol details the synthesis of a fluorescent probe for the selective detection of aluminum ions (Al³⁺). The probe is synthesized through a simple condensation reaction between a substituted salicylaldehyde and an appropriate amine.

Experimental Protocol: Synthesis of an Al³⁺ Fluorescent Probe

Objective: To synthesize a Schiff base fluorescent probe for the detection of Al³⁺.

Materials:

  • 5-Methylsalicylaldehyde

  • 2-Aminobenzimidazole

  • Anhydrous Ethanol

  • Deionized Water

  • Aluminum Chloride (AlCl₃) and other metal salts (for selectivity studies)

  • HEPES buffer

Procedure:

  • Probe Synthesis:

    • Dissolve 5-methylsalicylaldehyde (1 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.

    • Add 2-aminobenzimidazole (1 mmol) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base probe.[4]

  • Characterization:

    • Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Fluorescence Titration for Al³⁺ Detection:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

    • Prepare a stock solution of AlCl₃ (e.g., 10 mM) in deionized water.

    • In a series of cuvettes, add a fixed amount of the probe stock solution to a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to achieve a final probe concentration of around 10 µM.

    • Add increasing concentrations of the Al³⁺ solution to the cuvettes.

    • Record the fluorescence emission spectra of each solution after a short incubation period.

    • Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration to determine the detection limit.[2]

  • Selectivity Study:

    • Repeat the fluorescence measurement with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a concentration significantly higher than that of Al³⁺ to assess the probe's selectivity.

Data Presentation:

ParameterValue
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm (in the presence of Al³⁺)
Detection Limit (LOD)Typically in the nanomolar to micromolar range
Stoichiometry (Probe:Al³⁺)Often 1:1, determined by Job's plot

II. Smart Polymers and Adsorbents: Functional Materials for Sensing and Separation

The reactivity of the aldehyde and hydroxyl groups in substituted salicylaldehydes allows for their incorporation into polymeric structures, leading to materials with advanced functionalities. These "smart" polymers can respond to external stimuli such as pH, temperature, or the presence of specific analytes. Furthermore, salicylaldehyde derivatives can be grafted onto solid supports like silica to create highly effective adsorbents for environmental remediation.

Application Note: Chitosan-Salicylaldehyde Polymer for Ammonia Gas Sensing

Chitosan, a biopolymer derived from chitin, can be chemically modified with salicylaldehyde to create a Schiff base polymer (Chs-Sal).[5][6] This material can be used as the active layer in a resistive gas sensor for the detection of ammonia (NH₃).[4][7] The sensing mechanism involves the interaction of ammonia molecules with the polymer matrix, leading to a change in the material's electrical resistance.

Experimental Protocol: Fabrication and Testing of a Chitosan-Salicylaldehyde Ammonia Sensor

Objective: To fabricate a resistive gas sensor using a chitosan-salicylaldehyde composite and test its response to ammonia gas.

Materials:

  • Chitosan

  • Salicylaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Interdigitated Electrodes (IDEs) on a suitable substrate (e.g., alumina)

  • Gas testing chamber

  • Mass flow controllers

  • Ammonia gas cylinder (certified concentration)

  • Synthetic air or Nitrogen (for purging)

  • Source measure unit or a digital multimeter

Procedure:

  • Synthesis of Chitosan-Salicylaldehyde (Chs-Sal) Polymer:

    • Prepare a 1% (v/v) solution of glacial acetic acid in deionized water.

    • Dissolve 1.0 g of chitosan powder in 50 mL of the acetic acid solution with stirring.

    • Separately, dissolve 0.40 g of salicylaldehyde in 10 mL of methanol.[5]

    • Add the salicylaldehyde solution dropwise to the chitosan solution while stirring vigorously.

    • Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

    • The resulting Chs-Sal polymer solution can be used directly for sensor fabrication or precipitated and dried to a powder.[5]

  • Sensor Fabrication:

    • Clean the interdigitated electrodes thoroughly using a sequence of solvents (e.g., acetone, isopropanol, deionized water) and dry them.

    • Drop-cast or spin-coat a thin layer of the Chs-Sal polymer solution onto the active area of the IDEs.

    • Dry the coated sensor in an oven at a moderate temperature (e.g., 60 °C) for a few hours to remove the solvent.

  • Gas Sensing Test:

    • Place the fabricated sensor inside a sealed gas testing chamber.

    • Connect the sensor electrodes to a source measure unit to monitor its resistance.

    • Purge the chamber with synthetic air or nitrogen to establish a stable baseline resistance.

    • Introduce a known concentration of ammonia gas into the chamber using mass flow controllers.

    • Record the change in the sensor's resistance over time until a steady-state response is reached.

    • Purge the chamber again with the carrier gas to allow the sensor to recover to its baseline resistance.

    • Repeat the process for different concentrations of ammonia to obtain a calibration curve.

Gas_Sensing_Workflow cluster_Synthesis Polymer Synthesis cluster_Fabrication Sensor Fabrication cluster_Testing Gas Sensing Test Chitosan Chitosan Solution Reaction Reaction (Stirring, 24h) Chitosan->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Chs_Sal Chs-Sal Polymer Reaction->Chs_Sal Coating Drop/Spin Coating Chs_Sal->Coating IDE Interdigitated Electrode IDE->Coating Drying Drying (60 °C) Coating->Drying Sensor Fabricated Sensor Drying->Sensor Chamber Gas Chamber Sensor->Chamber Measurement Resistance Measurement Chamber->Measurement Ammonia Ammonia Gas Ammonia->Chamber Data Sensor Response Data Measurement->Data OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (Salicylaldehyde-Zn Complex) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxysalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable intermediate. We will explore the causality behind experimental choices, offering troubleshooting guides and protocols to help you improve reaction yields and product purity.

Introduction to the Synthesis

This compound is a substituted aromatic aldehyde with applications in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its synthesis primarily involves the ortho-formylation of a corresponding phenol. While seemingly straightforward, formylation reactions on substituted phenols are often plagued by issues such as low yield, poor regioselectivity, and the formation of difficult-to-remove byproducts.

The key to a successful synthesis lies in understanding the interplay between the substrate's electronic properties, the choice of formylation agent, and the precise control of reaction conditions. This guide will focus predominantly on the Reimer-Tiemann reaction , a classical and effective method for the ortho-formylation of phenols, as it is well-suited for this transformation.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I am recovering a significant amount of unreacted 2-chloro-4-methoxyphenol. What are the likely causes?

This is the most common challenge and can be attributed to several factors, from reagent quality to the reaction setup itself.

Causality Analysis:

  • Inefficient Dichlorocarbene Generation: The Reimer-Tiemann reaction relies on the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[1] If the base is not strong enough or is not in sufficient excess, carbene formation will be the rate-limiting step.

  • Poor Phase Transfer: The reaction is typically biphasic, involving an aqueous hydroxide solution and an organic phase containing chloroform and the phenol.[3] The phenoxide ion resides in the aqueous phase while the carbene is generated at the interface. Inefficient mixing prevents these species from reacting, drastically reducing the yield.[1][3]

  • Low Nucleophilicity of the Phenoxide: While the methoxy group is electron-donating, the chloro group is electron-withdrawing. For the reaction to proceed, the phenol must be deprotonated by the base to form the much more nucleophilic phenoxide ion, which then attacks the electron-deficient dichlorocarbene.[1] Incomplete deprotonation leads to a sluggish or stalled reaction.

  • Moisture and Reagent Purity: While the reaction is run in an aqueous medium, the purity of the starting materials is still crucial. Impurities in the starting phenol or chloroform can lead to side reactions.[4]

Solutions & Optimization Strategies:

  • Optimize Base Concentration: Use a concentrated solution of NaOH or KOH (typically 10-40% aqueous solution).[5] An excess of base is necessary to ensure both complete deprotonation of the phenol and efficient generation of dichlorocarbene.

  • Ensure Vigorous Stirring: This is arguably one of the most critical parameters. Use a high-speed overhead stirrer or a magnetic stir bar capable of creating a vortex to maximize the interfacial area between the aqueous and organic phases.[3][5]

  • Consider a Phase-Transfer Catalyst (PTC): Adding a small amount of a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the phenoxide ion into the organic phase or bring reactants together at the interface, often improving yields.[3]

  • Temperature Control: The reaction typically requires heating to 60-70°C to initiate.[6] However, be aware that the reaction can be highly exothermic once it starts.[3] Maintain careful temperature control to prevent thermal runaway, which can lead to decomposition and tar formation.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield or No Reaction check_stirring Is stirring vigorous enough to create an emulsion? start->check_stirring check_base Is the base concentration and excess sufficient? check_stirring->check_base Yes improve_stirring Action: Increase stirring speed or use an overhead stirrer. check_stirring->improve_stirring No check_temp Is the reaction temperature correct (e.g., 60-70°C)? check_base->check_temp Yes increase_base Action: Use more concentrated NaOH/KOH or increase excess. check_base->increase_base No check_reagents Are reagents (phenol, CHCl₃) pure and correctly measured? check_temp->check_reagents Yes adjust_temp Action: Monitor and maintain temperature. Check for exotherm. check_temp->adjust_temp No purify_reagents Action: Purify starting materials and verify stoichiometry. check_reagents->purify_reagents No add_ptc Advanced Action: Add a Phase-Transfer Catalyst. check_reagents->add_ptc Yes, still low end Yield Improved improve_stirring->end increase_base->end adjust_temp->end purify_reagents->end add_ptc->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing a dark, tarry mixture that is difficult to work up and purify. How can I prevent this?

Causality Analysis:

Phenols are highly susceptible to oxidation under basic conditions, which can lead to the formation of colored, polymeric materials.[4] Furthermore, the aldehyde product itself can undergo side reactions, such as Cannizzaro reactions or polymerizations, at elevated temperatures in strong base. Uncontrolled exotherms are a primary cause of this issue.[3]

Solutions & Optimization Strategies:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation of the electron-rich phenoxide.

  • Controlled Reagent Addition: Add the chloroform dropwise to the heated phenol/hydroxide mixture. This allows you to control the reaction rate and dissipate the heat generated, preventing a dangerous thermal runaway.[6]

  • Temperature Management: Do not overheat the reaction mixture. Maintain the temperature within the optimal range (e.g., 60-70°C) and be prepared to cool the reaction vessel if the exotherm becomes too vigorous.

  • Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, promptly begin the workup procedure. Prolonged heating in a strong base will inevitably lead to product degradation.[4]

Question 3: I am observing the formation of the para-hydroxybenzaldehyde isomer. How can I improve the ortho-selectivity?

Causality Analysis:

The Reimer-Tiemann reaction is generally ortho-selective for phenols. This selectivity is attributed to an interaction or coordination between the oxygen of the phenoxide and the incoming dichlorocarbene, which directs the electrophilic attack to the proximate ortho position.[1] However, if the ortho positions are sterically hindered, or under certain conditions, the amount of the thermodynamically more stable para isomer can increase.

Solutions & Optimization Strategies:

  • Choice of Cation: The nature of the alkali metal cation can influence selectivity. Using KOH instead of NaOH has sometimes been reported to improve ortho-selectivity, potentially due to differences in the chelation of the cation.

  • Solvent System: While typically biphasic, the use of a co-solvent like 1,4-dioxane can sometimes alter the reaction environment and affect selectivity.[3] However, for this substrate, sticking to the standard biphasic system is recommended first.

  • Alternative Reactions: If para-isomer formation remains a significant issue, consider an alternative ortho-formylation method like the Duff Reaction . The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is highly selective for the ortho position on phenols due to a different mechanism involving hydrogen bonding.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? The ideal starting material is 2-chloro-4-methoxyphenol .[10] Formylating this compound directly ensures the chloro and methoxy groups are in the correct positions. Synthesizing this precursor may involve the selective chlorination of 4-methoxyphenol.

Q2: What are the critical safety precautions for the Reimer-Tiemann reaction?

  • Chloroform: Is a suspected carcinogen and is toxic. Always handle it in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases (NaOH/KOH): Are highly corrosive. Avoid contact with skin and eyes.

  • Thermal Runaway: The reaction can be highly exothermic.[3] Use a water or ice bath for cooling, add chloroform dropwise, and never leave the reaction unattended.

  • Pressure Build-up: Ensure your reaction vessel is not sealed to avoid pressure build-up from the exothermic reaction.

Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Prepare a solution of your starting material (2-chloro-4-methoxyphenol) as a reference. During the reaction, carefully take small aliquots from the organic layer, neutralize them, and spot them on a TLC plate. A suitable eluent system might be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1). The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What is the best method for purifying the final product?

  • Workup: After the reaction is complete, cool the mixture and carefully acidify it with dilute HCl until the pH is acidic (pH ~1-2). This protonates the phenoxide, making the product soluble in an organic solvent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The primary method for separating the desired ortho-product from any para-isomer and other impurities is silica gel column chromatography .

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol provides a detailed methodology for the synthesis of this compound from 2-chloro-4-methoxyphenol.

Reagents and Recommended Stoichiometry
ReagentMolar Eq.PurposeKey Considerations
2-chloro-4-methoxyphenol1.0Starting MaterialMust be pure.
Sodium Hydroxide (NaOH)4.0 - 8.0BaseEnsures complete phenoxide formation and carbene generation.[6]
Chloroform (CHCl₃)2.0 - 3.0Carbene SourceUse in excess to drive the reaction.[6]
Deionized Water-Solvent (Aqueous Phase)-
Hydrochloric Acid (HCl)As neededQuenching/WorkupUsed to neutralize the base and protonate the product.
Ethyl Acetate-Extraction SolventFor workup.
Step-by-Step Procedure
  • Setup: Equip a three-necked round-bottom flask with an overhead mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle or water bath. Ensure the setup is in a fume hood.

  • Charge Reagents: To the flask, add 2-chloro-4-methoxyphenol (1.0 eq) and a solution of sodium hydroxide (e.g., 6.0 eq) in deionized water.

  • Heating and Stirring: Begin vigorous stirring to create an emulsion and heat the mixture to 65°C.[11]

  • Chloroform Addition: Once the temperature is stable, add chloroform (2.5 eq) to the dropping funnel and add it dropwise to the reaction mixture over a period of about 1 hour.[6] Monitor the temperature closely; if the exotherm causes the temperature to rise significantly, slow the addition and/or use a cooling bath.

  • Reaction: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting phenol is consumed.

  • Workup - Cooling and Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a beaker and cool it further in an ice bath. Slowly and carefully, add concentrated HCl with stirring until the aqueous layer is strongly acidic (pH 1-2).

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the organic phase).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

Simplified Reimer-Tiemann Mechanism

G cluster_0 1. Carbene Formation cluster_1 2. Phenoxide Formation cluster_2 3. Electrophilic Attack cluster_3 4. Hydrolysis CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 Dichlorocarbene (Electrophile) CCl3-->:CCl2 - Cl- Phenol 2-Chloro-4-methoxyphenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + OH- Intermediate Intermediate Phenoxide->Intermediate + :CCl2 (ortho attack) Product This compound Intermediate->Product + H2O, - 2HCl

References

Technical Support Center: Purification of Crude 2-Chloro-5-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-chloro-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this important chemical intermediate.

Introduction: The Core Purification Challenge

The synthesis of 2-chloro-5-nitrobenzaldehyde, typically via the nitration of 2-chlorobenzaldehyde, invariably leads to the formation of impurities that can complicate downstream applications. The primary and most challenging impurity to remove is the constitutional isomer, 2-chloro-3-nitrobenzaldehyde .[1] The similar physical properties of these isomers make their separation by simple crystallization challenging. Other significant impurities can include the unreacted starting material, over-nitrated byproducts (e.g., dinitro derivatives), and the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid , formed by the oxidation of the aldehyde functional group.[2]

This guide will provide a systematic approach to identifying and resolving these purification challenges, enabling you to obtain high-purity 2-chloro-5-nitrobenzaldehyde for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing the 2-chloro-3-nitrobenzaldehyde isomer?

A1: The most effective and widely adopted method for separating the 2,5-isomer from the 2,3-isomer is the suspension/slurry method .[1] This technique exploits the differential solubility of the two isomers in specific solvent systems. The desired 2-chloro-5-nitrobenzaldehyde is significantly less soluble than the 2-chloro-3-nitrobenzaldehyde isomer in solvent mixtures such as methanol/water or acetone/water.[1] By suspending the crude isomeric mixture in one of these solvent systems and stirring, the more soluble 2,3-isomer dissolves, while the high-purity 2,5-isomer remains as a solid and can be isolated by filtration.[1]

Q2: My purified product contains 2-chloro-5-nitrobenzoic acid. How can I remove it?

A2: The presence of 2-chloro-5-nitrobenzoic acid indicates oxidation of the aldehyde. This acidic impurity can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base.[2] Dissolving the crude product in an organic solvent like dichloromethane and washing with a saturated sodium bicarbonate solution will selectively extract the acidic impurity into the aqueous phase, leaving the desired aldehyde in the organic layer.[3]

Q3: How can I minimize the formation of the 2-chloro-3-nitrobenzaldehyde isomer during the synthesis?

A3: Minimizing the formation of the undesired isomer starts with strict control over the reaction conditions during the nitration of 2-chlorobenzaldehyde. The key parameter is temperature . Maintaining a low reaction temperature, typically between 0 and 10°C, favors the formation of the desired 2-chloro-5-nitrobenzaldehyde.[3] Slow, dropwise addition of the nitrating agent is also crucial to prevent localized overheating and side reactions.[2]

Q4: What are those dark, oily residues in my crude product?

A4: The formation of dark, oily residues can be attributed to the presence of polymeric byproducts resulting from side reactions or oxidation.[1] To minimize their formation, it is recommended to pour the reaction mixture onto ice immediately after the reaction is complete. This helps to rapidly quench the reaction and precipitate the product, reducing the likelihood of byproduct formation.[1]

Q5: Is 2-chloro-5-nitrobenzaldehyde stable during purification?

A5: 2-chloro-5-nitrobenzaldehyde is a relatively stable compound under normal purification conditions. However, it is incompatible with strong oxidizing agents and strong bases.[4] Prolonged heating during recrystallization should be done with care, and the use of strongly basic conditions should be avoided to prevent potential degradation or side reactions like the Cannizzaro reaction.[4] The compound is also noted to be air-sensitive and should be stored in a cool, dry, and dark place under an inert atmosphere.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-chloro-5-nitrobenzaldehyde.

Issue 1: Low Purity (<99%) After Suspension/Slurry Purification
Possible Cause Troubleshooting Steps
Suboptimal Solvent System The choice of solvent is critical for the suspension method. Empirically, methanol/water and acetone/water mixtures have proven effective.[3] If purity is still low, consider adjusting the solvent ratio or exploring other solvent systems where the solubility difference between the isomers is more pronounced.
Inadequate Temperature Control Performing the suspension at a lower temperature (e.g., 0-10°C) can decrease the solubility of the desired 2,5-isomer, leading to higher recovery and purity.[3]
Insufficient Stirring Time Ensure the suspension is stirred for an adequate amount of time (e.g., 30-60 minutes) to allow the undesired 2,3-isomer to fully dissolve.[3]
Incomplete Removal of the Mother Liquor After filtration, wash the solid cake with a small amount of the cold solvent mixture to displace any remaining mother liquor containing the dissolved impurity.
Issue 2: Presence of Over-Nitrated Byproducts
Possible Cause Troubleshooting Steps
Harsh Nitration Conditions Over-nitration, leading to dinitro or trinitro derivatives, can occur under harsh reaction conditions.[2] To prevent this, use the minimum necessary amount of nitrating agent and maintain strict temperature control.
Ineffective Purification Over-nitrated byproducts are generally more polar than the desired mononitro compound. The recommended purification methods, such as the suspension/slurry method and column chromatography, should be effective in their removal. During column chromatography, these highly polar impurities will likely have a much lower Rf value and elute much later than the desired product.

Experimental Protocols

Protocol 1: Purification of Crude 2-Chloro-5-nitrobenzaldehyde by Suspension

This protocol is highly effective for removing the 2-chloro-3-nitrobenzaldehyde isomer.

Materials:

  • Crude 2-chloro-5-nitrobenzaldehyde

  • Methanol

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Transfer the crude, dried 2-chloro-5-nitrobenzaldehyde containing the isomeric mixture to a beaker or Erlenmeyer flask.

  • Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water.[3] Use approximately 10 mL of the solvent mixture for every 1 gram of crude product.[1]

  • Stir the suspension at room temperature for 30-60 minutes.[3] For enhanced purity, consider cooling the suspension to 0-10°C.[3]

  • Isolate the solid product by vacuum filtration using a Büchner funnel. The solid will be enriched in the desired 2-chloro-5-nitrobenzaldehyde.

  • Wash the filtered solid with a small amount of the cold solvent mixture to remove any remaining dissolved impurities.

  • Dry the purified product in a vacuum oven.

Protocol 2: Column Chromatography for High Purity Isolation

This method is suitable for obtaining highly pure material, especially for small-scale purifications or when other methods are insufficient.

Materials:

  • Crude 2-chloro-5-nitrobenzaldehyde

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Preparation: Dissolve the crude 2-chloro-5-nitrobenzaldehyde in a minimal amount of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel and dry it.

  • Loading the Column: Carefully add the dried sample-silica gel mixture to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane, gradually increasing the polarity by adding ethyl acetate. A common starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The desired 2-chloro-5-nitrobenzaldehyde will have a specific Rf value, which will be higher than the more polar impurities.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Quantitative Data on Suspension Purification Methods
Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
SuspensionMethanol/Petroleum Ether5-1083100
SuspensionMethanol/Water (1:1 v/v)Room Temp9399.3
SuspensionAcetone/Water09599.9

Data compiled from patent literature describing the purification of isomeric mixtures.[1]

Visualizations

Diagram 1: Purification Workflow

Purification_Workflow Crude Crude 2-Chloro-5-nitrobenzaldehyde (Mixture of Isomers and Impurities) Suspension Suspension in Methanol/Water Crude->Suspension Filtration Filtration Suspension->Filtration Solid Pure 2-Chloro-5-nitrobenzaldehyde (Solid) Filtration->Solid Isolated Solid Filtrate Filtrate (Contains 2-Chloro-3-nitrobenzaldehyde) Filtration->Filtrate Mother Liquor

Caption: Workflow for the purification of 2-chloro-5-nitrobenzaldehyde.

Diagram 2: Troubleshooting Logic for Low Purity

Troubleshooting_Logic Start Low Purity (<99%) after Suspension Purification CheckSolvent Is the solvent system optimal? (e.g., Methanol/Water 1:1) Start->CheckSolvent CheckTemp Was the temperature controlled? (e.g., 0-10°C) CheckSolvent->CheckTemp Yes AdjustSolvent Adjust solvent ratio or change solvent system CheckSolvent->AdjustSolvent No CheckTime Was stirring time sufficient? (e.g., 30-60 min) CheckTemp->CheckTime Yes AdjustTemp Lower the purification temperature CheckTemp->AdjustTemp No Solution High Purity Product CheckTime->Solution Yes IncreaseTime Increase stirring time CheckTime->IncreaseTime No AdjustSolvent->Start AdjustTemp->Start IncreaseTime->Start

Caption: Troubleshooting guide for low purity after suspension purification.

References

Technical Support Center: Navigating Side Product Formation in Salicylaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our comprehensive technical support center dedicated to troubleshooting side product formation in reactions involving salicylaldehyde. This guide is designed to provide you with in-depth, field-proven insights to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules. Here, we move beyond simple protocols to explain the underlying chemical principles governing both desired transformations and unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to salicylaldehyde that are prone to side product formation?

A1: The most frequently employed methods for the ortho-formylation of phenols to produce salicylaldehyde are the Reimer-Tiemann and Duff reactions. While effective, both are known for the formation of specific side products that can complicate purification and reduce yields. Additionally, salicylaldehyde's dual reactivity as a phenol and an aldehyde makes it susceptible to side reactions in subsequent condensation reactions with amines and enolates.[1]

Q2: What are the primary isomeric and polymeric side products I should be aware of?

A2: In formylation reactions like the Reimer-Tiemann, the principal isomeric byproduct is p-hydroxybenzaldehyde.[1] Polymeric, tarry residues are also a frequent issue, arising from the self-condensation of phenol and formaldehyde equivalents under the reaction conditions.[2] In condensation reactions, side products can include Michael adducts, multi-component condensation products, and over-alkylation or arylation products.[3][4]

Q3: How can I purify crude salicylaldehyde from common side products?

A3: Several methods are effective for purifying salicylaldehyde. Steam distillation is a classical and highly effective technique to separate the more volatile salicylaldehyde from less volatile isomers like p-hydroxybenzaldehyde and polymeric tars.[5][6] For a more selective separation from unreacted phenol and other aldehydic impurities, the formation of a sodium bisulfite adduct is an excellent method. Salicylaldehyde forms a solid adduct that can be filtered and then decomposed to regenerate the pure aldehyde.[5][7][8]

Troubleshooting Guide: Formylation Reactions

Issue 1: My Reimer-Tiemann reaction mixture is turning dark brown or black, and I'm getting a lot of tar.

This is a classic sign of polymerization and degradation, common in Reimer-Tiemann reactions.

  • Causality: The highly alkaline and heated conditions of the Reimer-Tiemann reaction can promote the self-condensation of phenol and the generated dichlorocarbene, leading to the formation of complex, high-molecular-weight phenolic resins, which present as a dark, tarry substance.[2] Localized "hot spots" in the reaction mixture can accelerate this process.

  • Troubleshooting Protocol: Mitigating Tar Formation

    • Temperature Control: Maintain a strict reaction temperature, typically between 60-70°C.[5] Use a water or oil bath to ensure even heating and avoid localized overheating.

    • Controlled Reagent Addition: Add the chloroform slowly and portion-wise to the well-stirred phenoxide solution.[5] This maintains a low concentration of the reactive dichlorocarbene intermediate at any given time, disfavoring polymerization.

    • Vigorous Stirring: Ensure efficient stirring throughout the reaction. This helps to dissipate heat and maintain a homogenous mixture, preventing localized high concentrations of reagents.[9]

    • Optimal Base Concentration: Use the appropriate concentration of sodium or potassium hydroxide as specified in established protocols. Excessively high base concentrations can increase the rate of side reactions.

G C C D D C->D E E C->E F F C->F G G C->G

Issue 2: My Reimer-Tiemann reaction is producing a high proportion of the p-hydroxybenzaldehyde isomer.

While the Reimer-Tiemann reaction typically favors ortho-formylation, the formation of the para-isomer is a common competitive pathway.[10][11]

  • Causality: The ortho-directing effect in the Reimer-Tiemann reaction is largely attributed to the coordination of the sodium or potassium cation with the phenoxide oxygen, which directs the electrophilic dichlorocarbene to the ortho position.[11][12] Factors that disrupt this coordination or increase the steric hindrance at the ortho positions can lead to an increased yield of the para-product.

  • Strategies to Enhance Ortho-Selectivity:

StrategyPrincipleExperimental Consideration
Choice of Cation Smaller cations (like Na⁺ from NaOH) are more effective at coordinating with the phenoxide and directing to the ortho position compared to larger cations (like K⁺ from KOH).[12]Use sodium hydroxide as the base instead of potassium hydroxide.
Solvent System The use of a biphasic system with minimal solubilization of the phenoxide in the organic phase can enhance the directing effect of the counter-ion at the interface.[10]Avoid solvents that may excessively solvate the cation and reduce its interaction with the phenoxide.
Phase-Transfer Catalysts While sometimes used to increase reaction rates, certain phase-transfer catalysts can disrupt the cation's coordination, potentially leading to lower ortho-selectivity.If using a phase-transfer catalyst, its impact on the ortho/para ratio should be evaluated.
Complexing Agents The addition of agents like polyethylene glycol can complex the phenolate, sterically hindering the ortho positions and surprisingly increasing para selectivity if that is the desired outcome.[13]This is a strategy to consider if the para-isomer is the target product.

G Reagents {Phenol + Chloroform + Base} Phenoxide Phenoxide Ion Formation Reagents->Phenoxide Carbene Dichlorocarbene (:CCl₂) Formation Reagents->Carbene OrthoAttack Ortho Attack Phenoxide->OrthoAttack ParaAttack Para Attack Phenoxide->ParaAttack Carbene->OrthoAttack Carbene->ParaAttack OrthoProduct Salicylaldehyde (Major) OrthoAttack->OrthoProduct ParaProduct p-Hydroxybenzaldehyde (Minor) ParaAttack->ParaProduct

Issue 3: I am observing di-formylation in my Duff reaction.

The Duff reaction can lead to the introduction of two formyl groups onto the aromatic ring, particularly when both ortho positions are available.[2]

  • Causality: The Duff reaction proceeds via an electrophilic aromatic substitution with an iminium ion generated from hexamethylenetetramine (HMTA).[2] If the mono-formylated product is still sufficiently activated, it can undergo a second formylation reaction.

  • Troubleshooting Protocol: Controlling Formylation Stoichiometry

    • Adjust Reagent Stoichiometry: The most critical factor is the molar ratio of HMTA to the phenol. To favor mono-formylation, reduce the equivalents of HMTA used. A 1:1 ratio or even a slight excess of the phenol can be beneficial.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the formation of the mono-formylated product appears to be maximized and before significant amounts of the di-formylated product are observed.

    • Temperature and Time: As with other reactions, avoid excessive heating and prolonged reaction times, which can promote the less-desired second formylation.

Troubleshooting Guide: Condensation Reactions

Issue 4: I'm seeing unexpected side products in the condensation of salicylaldehyde with a primary amine.

While the formation of a Schiff base (imine) is the expected outcome, other reactions can occur.

  • Causality: The initial imine formed is generally stable. However, depending on the reaction conditions and the nature of the amine, further reactions can take place. With certain amines and in the presence of other reactive species, multi-component condensation reactions can lead to complex heterocyclic structures.[14]

  • Mitigation Strategies:

    • Stoichiometric Control: Use a 1:1 molar ratio of salicylaldehyde to the primary amine to favor the formation of the simple Schiff base.[3]

    • Solvent Choice: Perform the reaction in a solvent like ethanol, which readily dissolves the reactants and often allows the product to precipitate upon formation, effectively removing it from the reaction mixture and preventing further reactions.[3]

    • Temperature: Most Schiff base formations with salicylaldehyde proceed readily at room temperature or with gentle heating. Avoid unnecessarily high temperatures.[3]

Issue 5: My aldol-type condensation with salicylaldehyde is giving Michael addition side products.

When salicylaldehyde is reacted with an enolizable ketone or aldehyde, the initially formed α,β-unsaturated carbonyl compound (chalcone-type structure) can undergo a subsequent Michael addition.[15]

  • Causality: The enolate of the ketone/aldehyde, which is present as a nucleophile for the initial aldol condensation, can also act as a Michael donor and attack the β-carbon of the α,β-unsaturated product. This 1,4-conjugate addition leads to the formation of a Michael adduct, a common side product in such reactions.[3][4]

  • Troubleshooting Protocol: Suppressing Michael Addition

    • Temperature Control: Conduct the reaction at low temperatures (e.g., in an ice bath). The Michael addition generally has a higher activation energy than the initial aldol condensation, so lower temperatures will disproportionately slow down the undesired side reaction.[3]

    • Controlled Base Addition: Add the base catalyst (e.g., NaOH solution) slowly and dropwise to the cooled mixture of the aldehyde and ketone. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more electrophilic salicylaldehyde over the less electrophilic α,β-unsaturated product.[3]

    • Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting materials are consumed to minimize the time the product is exposed to the reaction conditions that favor Michael addition.[16]

G D D E E

Experimental Protocols

Protocol 1: Purification of Salicylaldehyde via Steam Distillation

This protocol is effective for separating salicylaldehyde from non-volatile tars and higher boiling point isomers like p-hydroxybenzaldehyde.[5]

  • Setup: Assemble a steam distillation apparatus. The crude reaction mixture, after acidification, is placed in the distilling flask.

  • Distillation: Pass steam through the mixture. Salicylaldehyde is steam-volatile and will co-distill with the water.

  • Collection: Collect the milky distillate until it runs clear and no more oily drops of salicylaldehyde are observed.

  • Extraction: Cool the distillate and extract the salicylaldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified salicylaldehyde.

Protocol 2: Purification of Salicylaldehyde via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing phenolic impurities.[7][8]

  • Adduct Formation: Shake the crude organic extract containing salicylaldehyde vigorously with a freshly prepared, saturated aqueous solution of sodium bisulfite. A white precipitate of the bisulfite adduct will form.

  • Isolation: Filter the solid adduct and wash it with a small amount of cold alcohol to remove any adhering phenol, followed by a wash with ether.[5]

  • Regeneration: Suspend the filtered adduct in water and add dilute sulfuric acid or a sodium carbonate solution. Gently warm the mixture on a water bath. This will decompose the adduct, regenerating the pure salicylaldehyde, which will separate as an oil.

  • Extraction and Isolation: Cool the mixture and extract the salicylaldehyde with an organic solvent. Dry the organic layer and remove the solvent to obtain the pure product.

References

Technical Support Center: Optimizing Reaction Conditions for Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the underlying principles of reaction optimization, providing you with the insights needed to troubleshoot and refine your synthetic strategies. Our focus is on causality—understanding why a particular adjustment works—to empower you to overcome common experimental hurdles.

Part 1: Troubleshooting Guide for Common Reactions

This section addresses specific, frequently encountered issues in key transformations of benzaldehyde derivatives. Each problem is presented with a systematic approach to diagnosis and resolution.

Issue 1: Low Yield or Stalled Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, but its efficiency can be compromised, especially with electronically diverse benzaldehyde derivatives.

Q: My Wittig reaction with an electron-rich benzaldehyde (e.g., 4-methoxybenzaldehyde) is showing low conversion. What are the likely causes and how can I fix it?

A: Low conversion in this scenario is often due to the reduced electrophilicity of the aldehyde's carbonyl carbon, a direct consequence of the electron-donating substituent.[1] The nucleophilic attack by the phosphorus ylide is consequently slower. Here’s a systematic approach to troubleshoot this:

  • Assess Ylide Generation and Stability:

    • Insufficiently Strong Base: The formation of the ylide is critical. For non-stabilized ylides, a strong base is essential. If you are using a base like potassium tert-butoxide (KOtBu), consider switching to a stronger one like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt.[1]

    • Ylide Decomposition: Non-stabilized ylides can be unstable. It is crucial to generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the aldehyde solution to the freshly prepared ylide.[1]

  • Optimize Reaction Conditions:

    • Temperature: While ylide generation requires low temperatures, the subsequent reaction with the deactivated aldehyde may need more thermal energy. After adding the aldehyde at a low temperature, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but should be monitored carefully by TLC to avoid side reactions.[1]

    • Solvent: The choice of solvent can influence ylide stability and reactivity. Aprotic solvents like THF or DMF are standard. For reactions with NaH, THF or DMF are suitable choices.[1]

  • Purity of Reagents:

    • Aldehyde Purity: Benzaldehyde is prone to air oxidation, forming benzoic acid.[2] Any acidic impurity will quench the highly basic ylide. Ensure your benzaldehyde derivative is pure, for instance by washing with a mild base like 10% sodium carbonate solution followed by drying and distillation.[3][4]

    • Anhydrous Conditions: Wittig reagents generated with strong bases are highly sensitive to moisture and oxygen. Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Workflow for Troubleshooting a Low-Yielding Wittig Reaction

Wittig_Troubleshooting start Low Wittig Reaction Yield check_base Is the base strong enough for ylide formation? start->check_base check_conditions Are reaction conditions optimized? check_base->check_conditions Yes solution_base Use stronger base (n-BuLi, NaH) check_base->solution_base No check_purity Are reagents pure and anhydrous? check_conditions->check_purity Yes solution_temp Generate ylide at low temp, then warm reaction check_conditions->solution_temp No solution_purity Purify aldehyde; ensure anhydrous setup check_purity->solution_purity No end_node Improved Yield solution_base->end_node solution_temp->end_node solution_purity->end_node

Caption: Troubleshooting flowchart for a low-yielding Wittig reaction.

Issue 2: Poor Selectivity in Crossed Aldol Condensations

Q: I am performing a crossed aldol condensation between a substituted benzaldehyde and a ketone, but I'm getting a complex mixture of products. How can I achieve better selectivity?

A: The formation of multiple products in a crossed aldol condensation arises from the possibility of both reactants acting as the nucleophile (enolate) and the electrophile, leading to self-condensation and isomeric products.[5] Since benzaldehyde derivatives lack α-hydrogens, they cannot form an enolate, which simplifies the problem.[5] However, the ketone can still self-condense. Here's how to ensure the benzaldehyde derivative acts solely as the electrophile and minimize ketone self-condensation:

  • Directed Enolate Formation:

    • Pre-formation of the Enolate: The most reliable method for achieving selectivity is to pre-form the enolate of the ketone under irreversible conditions. Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to completely convert the ketone to its enolate. Then, slowly add the benzaldehyde derivative to this solution. This ensures the aldehyde is consumed by the intended nucleophile before it can react with any neutral ketone.[5]

  • Control of Reaction Conditions:

    • Order of Addition: If not using a strong base like LDA, the order of addition is critical. Slowly add the enolizable ketone to a mixture of the benzaldehyde derivative and the base (e.g., NaOH or KOH). This maintains a low concentration of the enolate and the neutral ketone, favoring the reaction with the more abundant aldehyde.[5]

    • Temperature Control: Aldol additions are often reversible. Lower temperatures can favor the thermodynamic product. However, the subsequent dehydration to the α,β-unsaturated carbonyl is often promoted by heat and is irreversible, which can be used to drive the reaction to completion.[5]

  • Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. This inherent difference can be exploited. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate and attack the aldehyde.[5]

Issue 3: Side Reactions in Grignard Additions

Q: When reacting a Grignard reagent with my benzaldehyde derivative, I'm observing a significant amount of a reduced byproduct (benzyl alcohol derivative) instead of the expected secondary alcohol. What is causing this and how can I prevent it?

A: The formation of a reduced product alongside the expected addition product is a known side reaction in Grignard chemistry, particularly with sterically hindered ketones and, to a lesser extent, aldehydes.[6] This occurs via a competing reduction pathway where the Grignard reagent acts as a hydride donor.

  • Mechanism of Side Reaction: The reaction can proceed via a polar mechanism (nucleophilic addition) or a single-electron transfer (SET) pathway.[6][7] Steric hindrance around the carbonyl group can disfavor the direct nucleophilic attack, making the reduction pathway more competitive.

  • Troubleshooting and Optimization:

    • Purity of Magnesium: The purity of the magnesium used to prepare the Grignard reagent can influence the reaction pathway. Using high-purity magnesium can favor the desired polar pathway.[7]

    • Solvent Choice: The solvent plays a crucial role in solvating the Grignard reagent. While diethyl ether is common, solvents of lower polarity can sometimes favor the 1,2-addition product.[7][8] Ensure the solvent is strictly anhydrous, as any protic source will quench the Grignard reagent.[8]

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C). This generally increases selectivity for the nucleophilic addition over competing pathways.

    • Rate of Addition: Add the benzaldehyde derivative slowly to the Grignard reagent solution. This helps to control the reaction exotherm and can minimize side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for a reaction involving a benzaldehyde derivative?

A1: Solvent choice is critical and depends on several factors: the reaction type, the solubility of reactants, and the stability of intermediates.

  • Polarity: The polarity of the solvent can significantly influence reaction kinetics.[9] For instance, in some condensation reactions, polar solvents can lead to higher yields.[9] In contrast, for certain Grignard reactions, less polar solvents might be preferred.[7]

  • Aprotic vs. Protic: Reactions involving highly basic or nucleophilic reagents (e.g., Grignard reagents, Wittig ylides) require aprotic solvents (like THF, diethyl ether, DMF) to avoid quenching the reagent.[1][8]

  • Catalyst Compatibility: The solvent must be compatible with the chosen catalyst. For example, some catalytic hydrogenations can be performed effectively in water, offering a green chemistry advantage.[10]

Reaction TypeCommon SolventsRationale
Wittig Reaction THF, DMF, DMSOAprotic, effectively solvates phosphonium salts and ylides.[1]
Aldol Condensation Ethanol, Acetonitrile, Water, or Solvent-freeDepends on the base used; protic solvents are common with NaOH/KOH.[11][12]
Grignard Reaction Diethyl Ether, THFAprotic and coordinates with the magnesium center, stabilizing the reagent.[8]
Hydrogenation Ethanol, Ethyl Acetate, WaterDepends on the catalyst and substrate; water can be a green option with certain Ru catalysts.[10]
Cross-Coupling Toluene, Dioxane, DMFAprotic solvents are generally favored to avoid side reactions like hydrodehalogenation.[13]

Q2: My benzaldehyde starting material has been on the shelf for a while. How should I purify it before use?

A2: Benzaldehyde readily oxidizes in the presence of air to form benzoic acid, which appears as a white solid.[2][4] This acidic impurity can interfere with many reactions, especially those using basic reagents.

Standard Purification Protocol:

  • Dissolve: Dissolve the impure benzaldehyde in a suitable solvent like diethyl ether.

  • Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3][4] Continue washing until no more CO₂ gas evolves. This deprotonates the benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer.

  • Separate and Dry: Separate the organic layer, wash it with water, and then with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[3][4]

  • Distill: After filtering off the drying agent, remove the solvent under reduced pressure. For the highest purity, the benzaldehyde should then be distilled, preferably under reduced pressure and a nitrogen atmosphere to prevent re-oxidation.[2][3]

Q3: I need to perform a reaction on a substituent of the aromatic ring without affecting the aldehyde group. What are the best strategies for protecting the aldehyde?

A3: Protecting the aldehyde group is a common strategy to prevent its participation in unwanted side reactions. The most common method is to convert it into an acetal, which is stable to many reagents, including bases, nucleophiles, and organometallics.[14][15]

  • Acetal Formation: The aldehyde is typically reacted with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) to form a cyclic acetal.[13] This reaction is reversible, and water is removed to drive it to completion.

  • Stability: Acetals are stable under basic, neutral, and reductive conditions. They are, however, sensitive to aqueous acid.

  • Deprotection: The aldehyde can be regenerated by hydrolysis using aqueous acid.[14][16]

Workflow for Aldehyde Protection and Deprotection

Protection_Workflow cluster_protection Protection cluster_reaction Main Reaction cluster_deprotection Deprotection Benzaldehyde Benzaldehyde Derivative Acetal Protected Acetal Benzaldehyde->Acetal Ethylene Glycol, Acid Catalyst (p-TsOH) Modified_Acetal Modified Acetal Acetal->Modified_Acetal Desired Reaction (e.g., Grignard, Cross-Coupling) Final_Product Final Product Modified_Acetal->Final_Product Aqueous Acid (e.g., HCl)

References

Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a chloroiminium salt, which is the key electrophile in the Vilsmeier-Haack reaction.[3] It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][3][5][6][7] The reaction between DMF and POCl₃ produces the electrophilic (chloromethylene)dimethyliminium chloride.[5]

Q2: What types of substrates are suitable for the Vilsmeier-Haack reaction?

A2: This reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[3][5][8] This includes compounds with electron-donating groups such as anilines, phenols, and their derivatives.[4] Heterocyclic compounds like pyrroles, furans, and thiophenes are also excellent substrates.[4][8] Electron-rich alkenes and 1,3-dienes can also undergo this reaction.[5][8] However, simple aromatic hydrocarbons like benzene and toluene are generally unreactive.[9]

Q3: What is the typical reaction mechanism?

A3: The mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[4][3][5][10]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent.[3][5][10] This is followed by the loss of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aryl aldehyde or ketone.[2][4][3][5][7][10]

Q4: Why is the aqueous workup step crucial?

A4: The aqueous workup serves two critical purposes. First, it hydrolyzes the iminium salt intermediate to the desired aldehyde or ketone product.[1][2][4][3][7] Second, it quenches any remaining reactive reagents like POCl₃.[11] Careful control of this step is essential for both safety and product purity.[11]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues and can be attributed to several factors. A systematic approach is necessary to identify the root cause.

Possible Cause & Explanation Recommended Action
Poor Quality or Wet Reagents The formation of the Vilsmeier reagent is highly sensitive to moisture.[12] Old or improperly stored DMF can decompose to dimethylamine, which can react with and consume the Vilsmeier reagent.[13] Similarly, POCl₃ should be fresh and stored under anhydrous conditions.
Substrate Inactivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your substrate contains strong electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring will be deactivated, leading to a slow or nonexistent reaction.[12]
Incorrect Reagent Stoichiometry The molar ratios of POCl₃ to DMF and the substrate are critical for optimal results. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.
Suboptimal Reaction Temperature The optimal reaction temperature is highly dependent on the reactivity of the substrate.[8] For highly reactive substrates, the reaction may proceed at 0°C, while less reactive substrates may require heating.[8] Temperatures can range from below 0°C to 80°C or even higher in some cases.[8][14]
Incomplete Hydrolysis The final step of the reaction is the hydrolysis of the iminium intermediate. Insufficient water or improper pH during workup can lead to incomplete conversion to the aldehyde.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no yield in the Vilsmeier-Haack reaction.

Problem 2: Formation of Multiple Products or Side Reactions

The appearance of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of byproducts.

Possible Cause & Explanation Recommended Action
Di- or Tri-formylation Highly activated aromatic rings can undergo multiple formylations, leading to a mixture of products.[15]
Chlorination of the Substrate In some cases, particularly with substrates containing hydroxyl groups (like phenols or uracils), the Vilsmeier reagent can act as a chlorinating agent, replacing -OH groups with -Cl.[1]
Reaction at Multiple Sites (Regioselectivity Issues) If the substrate has multiple activated positions, formylation can occur at more than one site, leading to a mixture of isomers.[16] The reaction generally favors the less sterically hindered position.[5][8]
Self-Condensation of Amides When using amides other than DMF, such as N,N-dimethylacetamide, self-condensation can occur, leading to unwanted byproducts.[15]

Visualizing the Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Final_Product Aryl Aldehyde Iminium_Salt->Final_Product + H₂O (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Reaction

This is a general guideline and may require optimization for specific substrates.[12]

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[12]

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 5°C during the addition.[17]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[12]

2. Formylation Reaction:

  • Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the substrate's reactivity. Monitor the reaction's progress using TLC.

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[11]

  • Neutralize the mixture by adding a saturated aqueous solution of a mild base like sodium acetate until the pH is approximately 6-8.[12]

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Degradation of 5-Chloro-4-methoxysalicylaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chloro-4-methoxysalicylaldehyde

This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] Its trifunctional nature, possessing an aldehyde, a phenolic hydroxyl, and a methoxy group, allows for diverse chemical modifications. However, this reactivity also makes it susceptible to degradation under common experimental conditions. This guide will help you navigate these challenges.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter when working with this compound solutions.

1. My solution of this compound is turning yellow/brown. What is happening?

Discoloration is a common indicator of degradation, likely due to oxidation of the phenolic aldehyde. Aromatic aldehydes are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain solvents.[2] The aldehyde group is prone to oxidation to the corresponding carboxylic acid, in this case, 5-chloro-4-methoxy-2-hydroxybenzoic acid.

Causality: The phenolic hydroxyl group activates the aromatic ring, making it more susceptible to oxidation. The aldehyde group itself is readily oxidized.[3] This process can be initiated by atmospheric oxygen and catalyzed by light or trace metal impurities.

2. I am observing a loss of potency or unexpected side products in my reaction. Could this be due to degradation of the starting material?

Yes, degradation of this compound can lead to lower yields and the formation of impurities that may interfere with your reaction. Two primary degradation pathways to consider are:

  • Oxidation: As mentioned, the aldehyde can oxidize to a carboxylic acid. This impurity will have different reactivity and may lead to unwanted side reactions.

  • Hydrolysis: Under acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 5-chloro-2,4-dihydroxybenzaldehyde. Aryl methyl ethers can undergo acid-catalyzed cleavage. This impurity introduces a second phenolic hydroxyl group, which can alter the electronic properties and reactivity of the molecule.

3. I am using an acidic catalyst in my reaction. Are there any specific stability concerns?

Acidic conditions can promote the hydrolysis of the methoxy group. The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by water. The stability of this compound in acidic media is therefore a significant concern.

4. Can my choice of solvent affect the stability of the compound?

Absolutely. While specific stability data in various organic solvents for this compound is not extensively published, general principles for aromatic aldehydes apply:

  • Protic Solvents (e.g., Ethanol, Methanol): Can participate in hemiacetal and acetal formation with the aldehyde group, especially in the presence of acid or base catalysts. While often reversible, this can affect the availability of the free aldehyde for your desired reaction.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These are common solvents for many reactions. However, they are not completely inert. DMSO can contain water, which may contribute to hydrolysis over time.[4] Some studies have shown that halogenated compounds can be unstable in DMSO and DMF, leading to hydrolysis.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Generally, these are better choices for long-term storage of the solid, but solubility can be a limitation for reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidation.[2][6]

Q2: How should I prepare and store solutions of this compound?

It is always best to prepare solutions fresh for each experiment. If storage is unavoidable:

  • Use anhydrous, high-purity solvents.

  • Store solutions in a tightly sealed vial with an inert gas headspace (e.g., argon or nitrogen).

  • Protect from light by using amber vials or wrapping the container in aluminum foil.

  • Store at low temperatures (-20°C is often recommended for stock solutions).[7]

Q3: Are there any additives I can use to improve the stability of my solution?

The use of antioxidants can be beneficial. Small amounts of radical scavengers like Butylated Hydroxytoluene (BHT) can inhibit oxidation. The presence of electron-donating groups, such as the methoxy group in the para position of phenols, can enhance antioxidant activity.[8] However, be aware that any additive could potentially interfere with your downstream application, so its compatibility must be verified.

Q4: How can I monitor the degradation of my this compound solution?

High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for assessing the purity of your compound and detecting degradation products.[9][10] A reversed-phase C18 column is typically suitable. You can monitor the disappearance of the main peak corresponding to this compound and the appearance of new peaks over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.

Q5: What are the likely impurities I might find in a commercial batch of this compound?

Besides degradation products, impurities can arise from the synthetic route. A common synthesis involves the formylation of 4-chloro-3-methoxyphenol. Potential impurities could include:

  • Unreacted starting materials.

  • Isomeric products (e.g., formylation at a different position on the aromatic ring).

  • Over-oxidation products (the corresponding carboxylic acid).

  • Residual solvents from purification.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general guideline for monitoring the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standard to determine the retention time of the pure compound.

    • Inject your sample solution (diluted to a similar concentration as the working standard).

    • Monitor for the appearance of new peaks or a decrease in the area of the main peak over time to assess degradation.

Protocol 2: Best Practices for Handling and Dissolving

To minimize degradation during your experiments, follow these steps:

  • Inert Atmosphere: Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture. Handle the solid compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled bag).

  • Solvent Preparation: Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves). Degas the solvent by bubbling with an inert gas for 15-20 minutes before use.

  • Dissolution: Add the desired amount of solvent to the vial containing the solid this compound. Cap the vial tightly and sonicate or vortex until fully dissolved.

  • Immediate Use: Use the freshly prepared solution as soon as possible.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a troubleshooting workflow.

Potential Degradation Pathways A This compound B Oxidation (O2, light, metal ions) A->B D Acid-Catalyzed Hydrolysis (H+, H2O) A->D C 5-Chloro-2-hydroxy-4-methoxybenzoic Acid B->C E 5-Chloro-2,4-dihydroxybenzaldehyde D->E Troubleshooting Workflow start Problem Observed (e.g., discoloration, low yield) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity impure Purify Starting Material (recrystallization, chromatography) check_purity->impure Impure pure Purity is High check_purity->pure Pure review_conditions Review Experimental Conditions impure->review_conditions pure->review_conditions optimize Optimize Conditions: - Use fresh, anhydrous/degassed solvent - Protect from light - Use inert atmosphere - Consider pH and temperature review_conditions->optimize end Problem Resolved optimize->end

References

Technical Support Center: Isomeric Impurity Removal in Chloronitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities during the synthesis of chloronitrobenzaldehyde. We will explore the root causes of impurity formation and provide validated, field-proven troubleshooting guides and protocols to achieve high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during the synthesis of chloronitrobenzaldehyde, and why is their formation so common?

A1: The synthesis of chloronitrobenzaldehydes, typically via electrophilic aromatic substitution (nitration) of a chlorobenzaldehyde precursor, commonly results in a mixture of positional isomers. The specific impurities depend on the starting material:

  • When starting with 2-chlorobenzaldehyde to synthesize 2-chloro-5-nitrobenzaldehyde, the primary isomeric impurity is 2-chloro-3-nitrobenzaldehyde .[1][2] This occurs because the substituents on the benzene ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director.[1] The nitration, therefore, yields both the desired 5-nitro isomer and the 3-nitro byproduct.[1]

  • When starting with 4-chlorobenzaldehyde to synthesize 4-chloro-3-nitrobenzaldehyde, other isomers such as 2-chloro-3-nitrobenzaldehyde and 2-chloro-5-nitrobenzaldehyde can also be formed, though the primary product is guided to the position meta to the aldehyde and ortho to the chlorine.[3][4]

The removal of these isomers is critical as they can interfere with subsequent reactions and compromise the purity and efficacy of final pharmaceutical products.[2]

Q2: How can I minimize the formation of undesired isomers during the nitration reaction itself?

A2: While purification is essential, optimizing the reaction conditions can significantly improve the isomeric ratio in the crude product. The key is controlling the reaction kinetics and selectivity.

  • Strict Temperature Control: The nitration of chlorobenzaldehyde is highly exothermic.[5] Maintaining a low and stable temperature, typically between 0°C and 10°C , is the most critical factor.[1][3][5] Lower temperatures generally favor the formation of the desired para-nitro isomer over other isomers.[2] An ice bath and slow, dropwise addition of the nitrating agent are crucial to prevent temperature spikes that can lead to side reactions and the formation of byproducts.[1][5]

  • Controlled Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) should be prepared at a low temperature and added slowly (dropwise) to the chlorobenzaldehyde substrate.[1] This ensures a controlled reaction rate and prevents localized overheating. A typical addition time is over 30-45 minutes.[1]

Q3: I have a crude mixture of 2-chloro-5-nitrobenzaldehyde and its 2,3-isomer. What is the most effective laboratory-scale purification method?

A3: The separation of 2-chloro-5-nitrobenzaldehyde from the 2-chloro-3-nitrobenzaldehyde isomer is effectively achieved by leveraging their differences in solubility. The "suspension" or "slurry" method is highly effective and often preferred over traditional recrystallization due to higher yields.[5][6]

The principle is to suspend the crude isomer mixture in a solvent system where the desired 2,5-isomer is significantly less soluble than the undesired 2,3-isomer.[5] Stirring the suspension allows the more soluble 2,3-isomer to dissolve into the liquid phase, while the purer 2,5-isomer remains a solid and can be isolated by simple filtration.[5][6] Common and effective solvent systems include methanol/water and acetone/water mixtures.[5]

Q4: My product purity is still below 99% after one purification step. How can I improve this?

A4: Achieving very high purity often requires meticulous optimization or a multi-step approach.

  • Optimize the Suspension Method: The efficiency of the suspension purification is highly dependent on the conditions. Ensure you are using an optimal solvent system and temperature.[5] Performing the suspension at a lower temperature (e.g., 0-10°C) can further decrease the solubility of the desired 2,5-isomer, enhancing both recovery and purity.[5] Also, ensure the stirring time is adequate (30-60 minutes) to allow the impurity to fully dissolve.[5]

  • Perform a Second Purification: If a single step is insufficient, repeating the suspension or performing a subsequent recrystallization from a different solvent system can remove residual impurities.[5]

  • Consider a Protecting Group Strategy: In some cases, the aldehyde can be protected as an acetal (e.g., a dioxolane). The physical properties of the acetal isomers may be different enough to allow for easier separation.[5][6] The aldehyde functional group is then regenerated in a subsequent deprotection step after the impurity has been removed.[5]

Q5: What are the best analytical techniques to accurately determine the isomeric ratio in my samples?

A5: Several analytical methods are suitable for characterizing the purity and isomeric ratio of chloronitrobenzaldehyde products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for purity assessment and quantitative analysis.[7] A reverse-phase method using a C18 column can effectively separate the isomers based on their differing polarities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile compounds like chloronitrobenzaldehyde isomers.[8] The mass spectrometer provides definitive identification of each isomer based on its mass-to-charge ratio and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used to quantify the isomeric ratio.[7] The aromatic protons of each isomer will have distinct chemical shifts and splitting patterns, allowing for integration and calculation of their relative amounts.[9]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Purification of 2-Chloro-5-nitrobenzaldehyde via the Suspension Method

This protocol is designed to selectively remove the more soluble 2-chloro-3-nitrobenzaldehyde isomer from the crude product mixture.

Methodology:

  • Transfer Crude Product: Place the crude, filtered solid (containing the mixture of isomers) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add Solvent System: For every 10 grams of crude material, add 100 mL of a pre-mixed 1:1 (v/v) methanol/water solvent system.[1][6]

  • Suspend and Stir: Stir the suspension vigorously at room temperature (or for higher purity, in an ice bath at 0-5°C) for 30-60 minutes.[5] This allows for the selective dissolution of the 2,3-isomer.

  • Isolate Product: Collect the solid product by vacuum filtration using a Büchner funnel. The solid on the filter paper will be enriched in the desired 2-chloro-5-nitrobenzaldehyde.[5]

  • Wash: Wash the filter cake with a small portion of the cold solvent mixture to remove any residual dissolved impurities.

  • Dry: Dry the purified product in a vacuum oven to a constant weight.

Data on Suspension Purification Methods

The choice of solvent system significantly impacts the final yield and purity. The table below compiles data from various procedures.

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)Source(s)
SuspensionMethanol/Petroleum Ether5-1083100[5]
SuspensionMethanol/Water (1:1 v/v)Room Temp9399.3[5][6]
SuspensionAcetone/Water09599.9[5]

Table 1: Comparative efficacy of different solvent systems for the suspension purification of 2-chloro-5-nitrobenzaldehyde.

Visualized Workflows and Mechanisms

Reaction Pathway: Nitration of 2-Chlorobenzaldehyde

The following diagram illustrates the primary reaction pathways during the nitration of 2-chlorobenzaldehyde.

G cluster_reactants Reactants cluster_products Crude Product Mixture 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction_Node Nitration (0-10°C) 2-Chlorobenzaldehyde->Reaction_Node Electrophilic Aromatic Substitution Nitrating Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture->Reaction_Node Desired_Product 2-Chloro-5-nitrobenzaldehyde (Desired Product) Isomeric_Impurity 2-Chloro-3-nitrobenzaldehyde (Isomeric Impurity) Reaction_Node->Desired_Product Reaction_Node->Isomeric_Impurity

Caption: Nitration of 2-chlorobenzaldehyde yields both the desired 5-nitro and undesired 3-nitro isomers.

General Purification Workflow

This workflow outlines the essential steps from a crude isomeric mixture to a high-purity final product.

G Crude_Mixture Crude Isomeric Mixture (e.g., 2,5- and 2,3-isomers) Suspension Suspension in Optimized Solvent System (e.g., MeOH/H2O) Crude_Mixture->Suspension Filtration Vacuum Filtration Suspension->Filtration Solid_Phase Solid Phase (Enriched in Desired Isomer) Filtration->Solid_Phase Collect Solid Liquid_Phase Liquid Phase (Filtrate) (Contains Dissolved Impurity) Filtration->Liquid_Phase Discard Filtrate Washing Wash with Cold Solvent Solid_Phase->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product High-Purity Product (>99%) Drying->Final_Product Analysis Purity Analysis (HPLC, GC-MS) Final_Product->Analysis

Caption: Workflow for the purification of 2-Chloro-5-nitrobenzaldehyde using the suspension method.

References

Technical Support Center: A Guide to Scaling the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists, process scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of substituted benzaldehydes. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of aromatic formylation.

I. Core Challenges in Scaling Up Benzaldehyde Synthesis

Scaling the synthesis of substituted benzaldehydes from the bench to pilot or production scale introduces a unique set of challenges. What works well in a round-bottom flask can often behave unexpectedly in a larger reactor. Key considerations include:

  • Reaction Exotherms and Heat Management: Formylation reactions, particularly those involving strong acids or reactive reagents, can be highly exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions, side product formation, and safety hazards.[1][2]

  • Mass Transfer Limitations: In heterogeneous reactions or biphasic systems, efficient mixing becomes critical at scale to ensure consistent reaction rates and prevent localized "hot spots."[3]

  • Reagent Addition and Stoichiometry Control: The rate of reagent addition can significantly impact selectivity and impurity profiles. Precise control over stoichiometry is crucial to avoid over-reaction or unwanted side products.

  • Work-up and Purification: Isolating and purifying the target benzaldehyde from large volumes of reaction mixtures can be challenging. Issues such as emulsion formation during aqueous washes and the removal of stubborn impurities are common.

  • Safety and Handling of Hazardous Reagents: Many formylation reagents, such as phosphorus oxychloride, carbon monoxide, and strong Lewis acids, are hazardous and require specialized handling procedures and engineering controls at scale.[2][4]

II. Troubleshooting Guides & FAQs for Classical Formylation Reactions

This section provides detailed troubleshooting for common issues encountered during the scale-up of classical formylation reactions.

A. The Vilsmeier-Haack Reaction

A versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from DMF and POCl₃.[5][6][7][8]

Common Issues and Troubleshooting

Q1: My Vilsmeier-Haack reaction is sluggish or fails to go to completion, even with extended reaction times. What's going wrong?

A1: This is a common issue, often related to substrate reactivity or reagent quality. Here's a systematic approach to troubleshooting:

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[5][9] If your substrate has even moderately electron-withdrawing groups, you may need to push the reaction with higher temperatures (e.g., 80-100 °C). However, be mindful of potential decomposition.

  • Vilsmeier Reagent Preparation and Quality:

    • Moisture is your enemy: Ensure all glassware is oven-dried and reagents (DMF, POCl₃) are anhydrous. Moisture will rapidly quench the Vilsmeier reagent.

    • Order of Addition: Always add the POCl₃ slowly to chilled DMF (0 °C). This highly exothermic reaction needs to be controlled. The reagent should be allowed to form completely before adding your substrate.[10]

    • Reagent Purity: Old or improperly stored POCl₃ can degrade. Using a fresh bottle is often a simple fix.

  • Solvent Choice: While DMF is the standard, in some cases, using a co-solvent like 1,2-dichloroethane can improve solubility and reaction kinetics.

Q2: I'm observing significant chlorination of my aromatic ring as a side product. How can I minimize this?

A2: Chlorination is a known side reaction in Vilsmeier-Haack chemistry, especially with substrates prone to electrophilic halogenation. Here are some strategies to control it:

  • Stoichiometry of the Vilsmeier Reagent: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). A large excess can drive the chlorination pathway.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures often favor chlorination.

  • Alternative Vilsmeier Reagents: In some cases, generating the Vilsmeier reagent from less aggressive chlorinating agents like oxalyl chloride or thionyl chloride instead of POCl₃ can reduce unwanted chlorination.

Q3: The work-up of my large-scale Vilsmeier-Haack reaction is problematic, with emulsions and difficult product isolation. Any tips?

A3: The aqueous work-up to hydrolyze the iminium salt intermediate can be challenging at scale.

  • Controlled Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and a base like sodium acetate or sodium carbonate. This neutralizes the strong acids and helps to precipitate the product.

  • Solvent Choice for Extraction: Dichloromethane or ethyl acetate are common choices. If emulsions persist, adding brine (saturated NaCl solution) can help to break them.

  • Consider a "Reverse" Quench: For very large-scale reactions, adding the ice/base slurry to the reaction vessel can sometimes provide better control over the quench process.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

  • Vilsmeier Reagent Preparation: In a 1 L, three-necked, oven-dried flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (150 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 55 mL, 0.6 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Reaction with Substrate: Dissolve 1,3-dimethoxybenzene (69 g, 0.5 mol) in anhydrous DMF (50 mL) and add it to the Vilsmeier reagent via the dropping funnel over 30 minutes. The reaction is mildly exothermic. After the addition is complete, heat the mixture to 60 °C and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. In a separate 2 L beaker, prepare a solution of sodium acetate (200 g) in 1 L of crushed ice and water. Slowly and with vigorous stirring, pour the reaction mixture into the ice-cold sodium acetate solution. The product will often precipitate as a solid. Stir for 1 hour.

  • Isolation and Purification: Filter the solid product and wash thoroughly with cold water. Recrystallize the crude product from ethanol/water to yield pure 2,4-dimethoxybenzaldehyde.

B. The Duff Reaction

The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[11][12]

Common Issues and Troubleshooting

Q1: My Duff reaction is giving a very low yield. How can I improve it?

A1: The Duff reaction is notoriously low-yielding. However, several factors can be optimized:

  • Acid Catalyst and Solvent: While acetic acid is traditional, stronger acids like trifluoroacetic acid (TFA) can significantly improve yields and reaction times.[11]

  • Stoichiometry: The ratio of HMTA to the phenol is critical. A 1.5 to 2-fold excess of HMTA is often optimal.

  • Temperature and Reaction Time: The reaction typically requires heating (100-150 °C). Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition and tar formation.

  • Water Content: While anhydrous conditions are generally recommended, some studies have shown that the addition of a stoichiometric amount of water can improve yields in certain cases.

Q2: I'm getting a mixture of mono- and di-formylated products. How can I favor mono-formylation?

A2: Di-formylation is common when both ortho positions are available.

  • Control Stoichiometry: This is the most effective way to control the degree of formylation. Reduce the amount of HMTA to a 1:1 or even slightly less than 1:1 ratio with the phenol.[11]

  • Reaction Time: Monitor the reaction closely and stop it when the desired mono-formylated product is at its maximum concentration.

Q3: My reaction mixture is turning into an intractable tar. What's causing this and how can I prevent it?

A3: Tar and polymer formation is a significant issue in the Duff reaction, especially with reactive phenols.

  • Temperature Control: Avoid excessive temperatures. Use the minimum temperature required to drive the reaction.

  • Gradual Addition: For very reactive phenols, consider adding the HMTA portion-wise to control the reaction rate and exotherm.

  • Solvent: A higher boiling point solvent can sometimes help to maintain a more consistent temperature and prevent localized overheating.

Experimental Protocol: Ortho-Formylation of 4-tert-Butylphenol

  • Reaction Setup: In a 500 mL flask equipped with a reflux condenser and mechanical stirrer, add 4-tert-butylphenol (30 g, 0.2 mol) and hexamethylenetetramine (HMTA, 42 g, 0.3 mol).

  • Reaction: Add glacial acetic acid (250 mL) to the flask. Heat the mixture to reflux (around 120 °C) and maintain for 6 hours. The solution will turn dark.

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of 3M HCl. Heat the mixture to 100 °C for 1 hour to hydrolyze the intermediate. Cool to room temperature.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 200 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

C. The Gattermann-Koch Reaction

This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and HCl in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl). It is primarily used for alkylbenzenes.[13]

Common Issues and Troubleshooting

Q1: My Gattermann-Koch reaction is not working for my phenol/aniline substrate. Why?

A1: The Gattermann-Koch reaction is generally not suitable for phenols, phenol ethers, and anilines. The Lewis acid catalyst (AlCl₃) will complex with the lone pairs on the oxygen or nitrogen atoms, deactivating the ring towards electrophilic substitution.[14] For these substrates, consider the Gattermann reaction (using HCN or Zn(CN)₂) or the Vilsmeier-Haack reaction.

Q2: The reaction is very sensitive to catalyst quality. How can I ensure my catalyst is active?

A2: The activity of the AlCl₃ and CuCl is critical.

  • Anhydrous Conditions: Both AlCl₃ and CuCl are highly sensitive to moisture. Ensure they are handled under inert atmosphere (e.g., in a glovebox) and that all solvents are rigorously dried.

  • Fresh Catalyst: Use freshly opened or properly stored catalysts. CuCl can oxidize over time, turning greenish, which indicates reduced activity.

  • Co-catalyst Role: The CuCl acts as a carrier for CO, forming a complex that facilitates the generation of the electrophile. Its presence is often essential, especially at atmospheric pressure.[14]

Q3: Scaling up the Gattermann-Koch reaction seems hazardous due to the use of CO gas. What are the key safety considerations?

A3: Safety is paramount when working with high-pressure gases, especially toxic ones like carbon monoxide.

  • Engineering Controls: The reaction must be conducted in a well-ventilated fume hood or a specialized high-pressure laboratory with appropriate gas detectors and alarms.

  • Pressure Equipment: Use certified high-pressure reactors (autoclaves) with proper pressure relief systems.

  • Gas Handling: All gas lines and connections must be leak-tested before use.

  • Personnel Training: Ensure all personnel are thoroughly trained in the handling of high-pressure equipment and toxic gases.

III. Modern Approaches to Benzaldehyde Synthesis at Scale

While classical methods are still widely used, modern approaches offer advantages in terms of safety, efficiency, and sustainability.

A. Catalytic Oxidation of Substituted Toluenes

The direct oxidation of substituted toluenes to the corresponding benzaldehydes is an economically attractive route.

Key Features and Challenges:

  • Selectivity is Key: The primary challenge is to prevent over-oxidation of the benzaldehyde product to the corresponding benzoic acid.[15]

  • Catalyst Systems: A variety of catalyst systems have been developed, often based on transition metals like cobalt, manganese, and copper, sometimes with promoters like bromide salts.[15][16]

  • Reaction Conditions: These reactions are typically run under pressure with air or oxygen as the oxidant, at elevated temperatures.[16]

Troubleshooting Catalytic Oxidations

Q1: My oxidation is producing a large amount of benzoic acid. How can I improve selectivity for the aldehyde?

A1: This is the most common problem. Here are some strategies:

  • Limit Conversion: High conversions often lead to lower selectivity. It may be more efficient to run the reaction to a moderate conversion and recycle the unreacted starting material.

  • Catalyst and Promoter Tuning: The choice of catalyst and promoters can have a significant impact on selectivity. Experiment with different metal salts and bromide sources.

  • Control Oxygen Concentration: Using air instead of pure oxygen can sometimes moderate the reaction and improve selectivity.

  • Reaction Time: Shorter reaction times will generally favor the aldehyde product.

Table 1: Comparison of Catalytic Systems for Toluene Oxidation

Catalyst SystemPromoterTemperature (°C)Pressure (psig)Toluene Conversion (%)Benzaldehyde Selectivity (%)Reference
Manganese (II) acetateStannous (II) chloride, NaBr12070-400 (air)High76[16]
Co-ZIFNHPI40-450.12 MPa (O₂)92.391.3[17]
Copper acetateSnCl₂, NaBr100-140100-400 (air)~17~51[15]
NH₄VO₃KF, O₂60Atmospheric-Highly selective (no benzoic acid detected)[18]
B. Flow Chemistry for Benzaldehyde Synthesis

Flow chemistry offers significant advantages for scaling up exothermic and hazardous reactions, providing excellent control over temperature, pressure, and reaction time.[19][20]

Workflow for Flow Synthesis of Benzaldehydes

Flow_Synthesis_Workflow

FAQs for Flow Synthesis

Q1: Can I adapt a traditional batch formylation reaction to a flow process?

A1: Yes, many batch reactions can be translated to flow. The key is to consider the reaction kinetics. Fast, exothermic reactions benefit most from the enhanced heat transfer in flow reactors. For slower reactions, longer residence times can be achieved using larger reactor coils or by running at lower flow rates.

Q2: What are the main advantages of using flow chemistry for synthesizing substituted benzaldehydes?

A2:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, making it safer to handle reactive intermediates and exothermic processes.

  • Precise Temperature Control: The high surface-area-to-volume ratio allows for very efficient heat exchange, preventing thermal runaways and improving selectivity.

  • Rapid Optimization: Reaction parameters (temperature, residence time, stoichiometry) can be quickly screened and optimized, accelerating process development.

  • Scalability: Scaling up is achieved by running the flow reactor for longer periods ("scaling out") or by using parallel reactor systems, rather than larger, more hazardous batch reactors.

Q3: What are some common challenges when setting up a flow synthesis for benzaldehydes?

A3:

  • Clogging: If the reaction produces solids or viscous materials, it can clog the narrow channels of the flow reactor. Careful solvent selection and reactor design are important.

  • Reagent Compatibility: Ensure that the reagents are stable under the pumping conditions and do not degrade in the lines before reaching the reactor.

  • Material Compatibility: The reactor materials must be compatible with the corrosive reagents often used in formylation reactions (e.g., strong acids).

IV. General Purification Strategies at Scale

Q1: What are the most effective methods for purifying substituted benzaldehydes on a larger scale?

A1: The choice of purification method depends on the physical properties of the aldehyde and the nature of the impurities.

  • Distillation: For liquid benzaldehydes that are thermally stable, vacuum distillation is often the most efficient and scalable method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity.

  • Bisulfite Adduct Formation: Aldehydes can be selectively precipitated from a mixture by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treating the adduct with acid or base. This is a classic but highly effective method for separating aldehydes from non-carbonyl impurities.

  • Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail.

Troubleshooting Decision Tree for Low Yield

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References

Technical Support Center: Enhancing the Stability of Salicylaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for salicylaldehyde and its related compounds. As a foundational reagent in organic synthesis, drug development, and materials science, ensuring the stability of salicylaldehyde is paramount to achieving reproducible and accurate experimental outcomes. This guide provides in-depth, experience-driven answers to common stability challenges, offering both troubleshooting solutions and detailed protocols tailored for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) - Understanding Instability

This section addresses the fundamental "why" behind the degradation of salicylaldehyde, providing the chemical context for the troubleshooting strategies that follow.

Q1: I've noticed my stored salicylaldehyde has turned yellow or brown. What is causing this discoloration?

A: The discoloration of salicylaldehyde, which is typically a colorless to pale yellow oily liquid, is a classic indicator of degradation, primarily through oxidation.[1] The aldehyde functional group (-CHO) is susceptible to autoxidation, where atmospheric oxygen promotes its conversion into the corresponding carboxylic acid, in this case, salicylic acid.[2] While salicylic acid itself is colorless, this initial oxidation can trigger subsequent side-reactions, including the formation of colored polymeric or condensed products, leading to the observed yellow or brown hue.[3]

Key factors that accelerate this process include:

  • Exposure to Air: Oxygen is the primary reactant in the autoxidation process.

  • Presence of Light: Photo-oxidation can occur, where UV light provides the energy to initiate radical chain reactions.[4][5]

  • Trace Metal Impurities: Metal ions can catalyze oxidation reactions.

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including degradation.[6]

Q2: What are the primary chemical pathways through which salicylaldehyde and its derivatives degrade?

A: Salicylaldehyde is susceptible to several degradation pathways. Understanding these mechanisms is crucial for designing effective stabilization strategies. The most significant pathways are oxidation, light-induced reactions, and pH-mediated hydrolysis of its derivatives.

  • Oxidation: As detailed in Q1, the aldehyde group is readily oxidized to a carboxylic acid. This is the most common degradation pathway during storage and handling.[2][7]

  • Light-Induced Reactions: Salicylaldehyde can absorb UV light, which can lead to the formation of reactive species. Deprotonation of the phenolic hydroxyl group, which can be influenced by the microenvironment, causes a significant red-shift in its absorption spectrum, making it sensitive to visible light.[5][8] This photosensitivity can lead to complex and often colored degradation products.

  • Hydrolysis (of Derivatives): Schiff bases (imines), formed by reacting salicylaldehyde with primary amines, are a critical class of derivatives. However, the imine bond is susceptible to hydrolysis, reverting back to salicylaldehyde and the amine, especially under acidic or highly alkaline conditions in the presence of water.[9]

DegradationPathways Salicylaldehyde Salicylaldehyde SalicylicAcid SalicylicAcid Salicylaldehyde->SalicylicAcid  Oxidation (O2, Air) ColoredByproducts ColoredByproducts Salicylaldehyde->ColoredByproducts  Light-Induced Reactions / Polymerization SchiffBase Schiff Base Derivative SchiffBase->Salicylaldehyde  Hydrolysis (+H2O) Amine Amine SchiffBase->Amine  Hydrolysis (+H2O)

Caption: Primary degradation pathways for salicylaldehyde and its derivatives.

Q3: How do pH and solvent choice impact the stability of salicylaldehyde in solution?

A: Both pH and solvent are critical variables that dictate the stability of salicylaldehyde in solution.

  • pH: The phenolic hydroxyl group of salicylaldehyde is weakly acidic. In alkaline (basic) solutions, this proton is removed (deprotonation), forming a phenolate anion.[8] This deprotonation alters the electronic properties of the molecule, increasing its susceptibility to oxidation.[7] Conversely, strongly acidic conditions can catalyze side reactions or, in the case of salicylaldehyde derivatives like Schiff bases, promote rapid hydrolysis.[9][10] Generally, neutral to mildly acidic conditions (pH 6-7) are optimal for the stability of many salicylaldehyde-based structures in solution.[10]

  • Solvent: Protic solvents (like water or ethanol) can participate in hydrogen bonding and may facilitate degradation pathways like hydrolysis. Aprotic solvents (like THF, DCM, or acetonitrile) are often preferred for reactions and storage in solution to minimize these risks. When using protic solvents, ensuring they are deoxygenated is a critical step to prevent oxidation.

Q4: My salicylaldehyde-derived Schiff base (imine) appears to be unstable in my aqueous buffer. What's happening and how can I fix it?

A: The instability of a Schiff base in an aqueous buffer is almost always due to hydrolysis of the imine bond (C=N).[9] This is a reversible reaction where water attacks the imine carbon, leading to the reformation of salicylaldehyde and the corresponding amine. The rate of this hydrolysis is highly pH-dependent.[11]

Troubleshooting Steps:

  • Optimize pH: The stability of Schiff bases is generally highest around a neutral pH. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[10] Experiment with a pH range between 6.5 and 7.5 to find the optimal stability point for your specific compound.

  • Reduce Water Content: If your experimental design allows, consider using a co-solvent system (e.g., ethanol/water or DMSO/water) to reduce the overall concentration of water, which will shift the equilibrium away from hydrolysis.[9]

  • Metal Chelation: One of the most effective strategies to stabilize salicylaldehyde Schiff bases is through metal complex formation. The coordination of the imine nitrogen and phenolic oxygen to a metal ion significantly protects the imine bond from hydrolytic cleavage.[12]

Section 2: Troubleshooting Guide - Proactive Stabilization Strategies

This section provides actionable solutions to prevent degradation during storage and experimental use.

Issue: Compound Degradation During Long-Term Storage

The key to long-term stability is minimizing exposure to air, light, and heat.

Solution 1: Implement Optimal Storage Conditions Proper storage is the first and most critical line of defense against degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidation and other degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of autoxidation.[1]
Container Tightly-sealed Amber Glass BottlePrevents leakage and moisture entry. Amber glass blocks UV light, preventing photo-oxidation.[6][13][14]
Light Store in the darkMinimizes exposure to ambient light, further protecting against photochemical reactions.[4]

Solution 2: Utilize Chemical Stabilizers (Antioxidants) For bulk quantities or long-term solution storage, adding a radical-scavenging antioxidant can significantly inhibit autoxidation.[1]

StabilizerTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 50 - 250 ppmA phenolic antioxidant that terminates free-radical chain reactions responsible for oxidation.
Hydroquinone 50 - 200 ppmActs as a radical scavenger to interrupt the oxidation cascade.

Note: Always verify that the chosen stabilizer is compatible with your downstream application.

Issue: Compound Degradation During an Experimental Reaction

Reactions often require elevated temperatures or extended run times, creating an environment where degradation can accelerate.

Solution 1: Maintain an Inert Atmosphere For any reaction that is sensitive to oxidation, especially those running for several hours or at elevated temperatures, working under an inert atmosphere is essential.

InertAtmosphere cluster_setup Inert Atmosphere Setup GasSource Inert Gas Source (N2 or Argon) SchlenkLine Dual Manifold Schlenk Line GasSource->SchlenkLine Positive Pressure Bubbler Oil Bubbler (Pressure Relief) SchlenkLine->Bubbler ReactionFlask Reaction Flask (with Condenser) SchlenkLine->ReactionFlask Vacuum Vacuum Pump Vacuum->SchlenkLine Vacuum

Caption: Workflow for setting up a reaction under an inert atmosphere.

Solution 2: Employ a Protecting Group Strategy If the aldehyde functionality is not required for an intermediate step in a multi-step synthesis, protecting it as an acetal can prevent unwanted side reactions. This is a reversible process that renders the aldehyde inert to many reagents.

AcetalProtection Salicylaldehyde Salicylaldehyde Catalyst Acid Catalyst (e.g., PTSA) Salicylaldehyde->Catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->Catalyst Protected Protected Acetal (Stable) Catalyst->Protected Protection Water Water (Removed) Catalyst->Water Protected->Salicylaldehyde Deprotection (Aqueous Acid)

Caption: Logic of the acetal protection/deprotection strategy.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common stability-enhancing procedures.

Protocol 1: Procedure for Repackaging and Long-Term Storage of Salicylaldehyde

Objective: To safely aliquot and store salicylaldehyde under an inert atmosphere to maximize shelf-life.

Materials:

  • Salicylaldehyde

  • Schlenk line or glovebox

  • Source of dry nitrogen or argon gas

  • Clean, dry amber glass vials or bottles with PTFE-lined caps

  • Syringes and needles

  • Parafilm or sealing tape

Procedure:

  • Prepare Vials: Ensure storage vials are thoroughly cleaned, dried in an oven ( >100°C) overnight, and allowed to cool to room temperature under vacuum or in a desiccator.

  • Inert Atmosphere: Connect the main stock bottle of salicylaldehyde and the empty vials to a Schlenk line.

  • Purge System: Evacuate the manifold and vials with a vacuum pump, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric oxygen is removed.

  • Aliquot: Using a clean, dry syringe, carefully transfer the desired amount of salicylaldehyde from the stock bottle to each vial while maintaining a positive pressure of inert gas.

  • Seal: Securely tighten the PTFE-lined caps on the vials. For extra protection, wrap the cap-bottle interface with Parafilm.

  • Label and Store: Clearly label each vial with the compound name, date, and "Stored under N₂/Ar". Place the vials in a refrigerator at 2-8°C, away from light.[4]

Protocol 2: Step-by-Step Guide to Acetal Protection of Salicylaldehyde

Objective: To protect the aldehyde group as a 1,3-dioxolane acetal, rendering it stable to non-acidic reagents.[15]

Materials:

  • Salicylaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (PTSA) (0.02 eq, catalytic)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge Flask: To the flask, add salicylaldehyde, toluene, ethylene glycol, and a catalytic amount of PTSA.

  • Reaction: Heat the mixture to reflux. Water, a byproduct of the reaction, will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PTSA catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude protected product.

  • Purification: If necessary, purify the product via column chromatography or distillation. The resulting acetal is stable under neutral and basic conditions. Deprotection is achieved by treatment with aqueous acid.

Protocol 3: General Protocol for Monitoring Stability using UV-Vis Spectroscopy

Objective: To use UV-Vis spectroscopy as a rapid method to detect the onset of degradation in a solution of salicylaldehyde.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of high-purity salicylaldehyde in the chosen solvent at a known concentration (e.g., 1 mM).

  • Acquire Initial Spectrum (T=0): Prepare a dilute sample (e.g., 10 µM) from the stock solution. Record its UV-Vis absorption spectrum (approx. 220-450 nm). Note the wavelength of maximum absorbance (λ_max) and the shape of the spectrum. This is your baseline reference.[9]

  • Incubate Sample: Store the stock solution under the conditions you wish to test (e.g., on the benchtop exposed to light and air).

  • Time-Point Analysis: At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs, 1 week), take an aliquot from the stock solution, prepare a fresh dilute sample, and record its UV-Vis spectrum.

  • Data Analysis: Compare the spectra over time to the T=0 reference. Signs of degradation include:

    • A decrease in the absorbance at the original λ_max.

    • The appearance of new absorption peaks, often at longer wavelengths, indicating the formation of conjugated degradation products.[9]

    • A general broadening of spectral features.

This method provides a semi-quantitative assessment of stability and is excellent for comparing the effectiveness of different storage conditions or stabilizer packages. For quantitative analysis of specific degradation products, HPLC or GC-MS should be employed.[16]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Chloro-4-methoxysalicylaldehyde and 5-chlorosalicylaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the reactivity of 5-Chloro-4-methoxysalicylaldehyde and 5-chlorosalicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in chemical behavior imparted by the presence of a methoxy group at the C4 position. By examining the electronic and steric effects, and providing supporting experimental data, this guide aims to inform strategic decisions in synthetic chemistry.

Introduction to the Analogs

5-chlorosalicylaldehyde is a widely utilized intermediate in organic synthesis, known for its role in the preparation of Schiff bases, polydentate ligands, and various heterocyclic compounds.[1][2] Its chemical structure features a chlorine atom and a hydroxyl group on the benzene ring, ortho to an aldehyde functional group.

This compound, a structurally similar analog, incorporates an additional methoxy group at the C4 position. This substitution, while seemingly minor, can significantly alter the electronic landscape of the molecule, thereby influencing its reactivity in various chemical transformations. This guide will explore the extent of these differences, providing both a theoretical framework and practical experimental context.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of these two aldehydes is crucial for their effective application in synthesis. The table below summarizes their key characteristics.

Property5-chlorosalicylaldehydeThis compound
CAS Number 635-93-889938-56-7[3]
Molecular Formula C₇H₅ClO₂C₈H₇ClO₃[3]
Molecular Weight 156.57 g/mol [4]186.59 g/mol [5]
Appearance White to yellowish crystalline powderInformation not widely available
Melting Point 99-102 °C[1][6]Information not widely available
Solubility Soluble in alcohol, slightly soluble in water[1][6]Information not widely available

Theoretical Analysis of Reactivity

The differing reactivity of these two aldehydes can be primarily attributed to the electronic effects of the methoxy group at the C4 position in this compound. The methoxy group exerts two opposing electronic influences: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a powerful electron-donating mesomeric or resonance effect (+M) due to the delocalization of oxygen's lone pair electrons into the aromatic ring. In the para position relative to the aldehyde group, the resonance effect typically dominates, leading to an overall increase in electron density within the aromatic system.

This has two key consequences for reactivity:

  • Nucleophilic Attack on the Carbonyl Carbon: The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which in turn slightly deactivates the carbonyl carbon towards nucleophilic attack. This is because the increased electron density on the ring can be partially relayed to the aldehyde group, making the carbonyl carbon less electrophilic. In contrast, 5-chlorosalicylaldehyde lacks this additional electron-donating group, rendering its carbonyl carbon more electrophilic and thus, in principle, more susceptible to nucleophilic addition.

  • Acidity of the Phenolic Hydroxyl Group: The electron-donating methoxy group in this compound increases the electron density on the phenolic oxygen, making the proton less acidic and the corresponding phenoxide a stronger nucleophile. Conversely, the absence of this group in 5-chlorosalicylaldehyde results in a more acidic phenolic proton.

The following diagram illustrates the key electronic effects influencing the reactivity of the two compounds.

G cluster_0 5-chlorosalicylaldehyde cluster_1 This compound 5CS_ring Benzene Ring 5CS_CHO CHO (Aldehyde) 5CS_ring->5CS_CHO -I (Inductive) 5CS_OH OH (Hydroxyl) 5CS_ring->5CS_OH +M (Resonance) 5CS_Cl Cl (Chloro) 5CS_ring->5CS_Cl -I, +M 5CS_CHO->5CS_ring -M (Resonance) 5CMS_ring Benzene Ring 5CMS_CHO CHO (Aldehyde) 5CMS_ring->5CMS_CHO -I (Inductive) 5CMS_OH OH (Hydroxyl) 5CMS_ring->5CMS_OH +M (Resonance) 5CMS_Cl Cl (Chloro) 5CMS_ring->5CMS_Cl -I, +M 5CMS_OMe OCH3 (Methoxy) 5CMS_ring->5CMS_OMe +M > -I (Overall Donating) 5CMS_CHO->5CMS_ring -M (Resonance)

Electronic effects on the aromatic rings.

Experimental Comparison of Reactivity

To provide a practical context for the theoretical differences discussed, this section presents experimental data for a common reaction: Schiff base formation.

Schiff Base Formation

The condensation reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a cornerstone of synthetic chemistry. The rate and yield of this reaction are directly influenced by the electrophilicity of the aldehyde's carbonyl carbon.

Experimental Data Summary

AldehydeAmineReaction ConditionsYieldReference
5-chlorosalicylaldehydeVarious primary aminesReflux in ethanolGood to excellent yields[7]
p-methoxysalicylaldehyde4-chloro-2-(methylthio)anilineReflux in ethanol/dichloromethane (1:1) for 6h85%[8]

Experimental Protocol: Schiff Base Synthesis

The following is a general protocol for the synthesis of a Schiff base from a salicylaldehyde derivative.

  • Dissolve the salicylaldehyde derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product, if solid, may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this comparative synthesis.

G cluster_0 Comparative Schiff Base Synthesis Start Start: Aldehyde & Amine Dissolve Dissolve in Ethanol Start->Dissolve Reflux Reflux (2-6h) Dissolve->Reflux Cool Cool to RT Reflux->Cool Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Product_5CS Schiff Base from 5-chlorosalicylaldehyde Purify->Product_5CS Product_5CMS Schiff Base from This compound Purify->Product_5CMS

Workflow for comparative Schiff base synthesis.
Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. The nucleophilicity of the phenoxide, formed by deprotonating the phenolic hydroxyl group, is a key factor in this reaction.

As previously discussed, the electron-donating methoxy group in this compound is expected to increase the nucleophilicity of the corresponding phenoxide compared to that of 5-chlorosalicylaldehyde. This suggests that this compound may exhibit enhanced reactivity in Williamson ether synthesis, potentially leading to higher yields or requiring milder reaction conditions.

Experimental Protocol: Williamson Ether Synthesis

The following is a general protocol for the Williamson ether synthesis with a salicylaldehyde derivative.

  • In a round-bottom flask, dissolve the salicylaldehyde derivative (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to deprotonate the phenolic hydroxyl group.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The presence of a methoxy group at the C4 position of 5-chlorosalicylaldehyde significantly influences its reactivity. The dominant electron-donating resonance effect of the methoxy group leads to a slight deactivation of the carbonyl group towards nucleophilic attack, while simultaneously increasing the nucleophilicity of the phenolic oxygen upon deprotonation.

Therefore, for reactions involving nucleophilic attack at the aldehyde, such as Schiff base formation, 5-chlorosalicylaldehyde may exhibit slightly higher reactivity. Conversely, for reactions involving the phenolic hydroxyl group, such as Williamson ether synthesis, this compound is predicted to be the more reactive substrate.

These nuanced differences in reactivity, rooted in fundamental electronic principles, offer synthetic chemists valuable opportunities for strategic substrate selection and reaction optimization in the pursuit of novel molecular architectures for drug discovery and development.

References

The Antibacterial Potential of Salicylaldehyde Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Salicylaldehyde, a naturally occurring phenolic aldehyde, has emerged as a versatile and privileged scaffold in medicinal chemistry due to its inherent biological activities and its facility for structural modification. This guide provides a comprehensive comparative analysis of the antibacterial activity of various salicylaldehyde derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Introduction: Salicylaldehyde as a Foundation for Antibacterial Agents

Salicylaldehyde (2-hydroxybenzaldehyde) is an organic compound that, while possessing modest intrinsic antimicrobial properties, serves as an excellent starting point for the synthesis of more potent derivatives.[1][2] Its structure, featuring a reactive aldehyde group and a hydroxyl group in the ortho position, allows for the formation of an intramolecular hydrogen bond, which contributes to the stability of its derivatives.[3] The true potential of salicylaldehyde lies in its ability to be readily condensed with various amines and other nucleophiles to generate a diverse library of compounds, most notably Schiff bases, hydrazones, and their metal complexes. These modifications can dramatically enhance antibacterial efficacy and broaden the spectrum of activity.

Key Classes of Salicylaldehyde Derivatives and their Antibacterial Profile

The antibacterial activity of salicylaldehyde derivatives is profoundly influenced by the nature of the substituents introduced to the salicylaldehyde core. This section will delve into the most extensively studied classes of these derivatives.

Salicylaldehyde Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine.[4] Salicylaldehyde Schiff bases are a cornerstone of antibacterial research due to their synthetic accessibility and diverse biological activities.[5][6] The imine bond (C=N) is crucial for their biological activity.

Synthesis: The synthesis of salicylaldehyde Schiff bases is typically a straightforward one-pot reaction involving the refluxing of equimolar amounts of salicylaldehyde and a primary amine in a suitable solvent, such as ethanol.[5][7]

G cluster_reactants Reactants cluster_process Process cluster_products Products Salicylaldehyde Salicylaldehyde Reflux Reflux Salicylaldehyde->Reflux PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reflux Solvent Ethanol Solvent->Reflux SchiffBase Salicylaldehyde Schiff Base Reflux->SchiffBase Water Water (H2O) Reflux->Water

Caption: General synthesis of salicylaldehyde Schiff bases.

Structure-Activity Relationship (SAR):

  • Substituents on the Salicylaldehyde Ring: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the salicylaldehyde ring can significantly modulate antibacterial activity. For instance, some studies have shown that bromo-substituted salicylaldehyde Schiff bases exhibit enhanced activity.[6]

  • Nature of the Amine: The moiety derived from the primary amine plays a critical role. Aromatic amines often lead to more potent compounds compared to aliphatic amines. The presence of heterocyclic rings can also enhance activity.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate bacterial cell membranes.

Salicylaldehyde Hydrazones

Hydrazones are another important class of salicylaldehyde derivatives, formed by the reaction of salicylaldehyde with hydrazine or its derivatives.[8][9] They possess a >C=N-N< functional group and have demonstrated a broad spectrum of biological activities, including antibacterial effects.[10]

SAR: The antibacterial activity of salicylaldehyde hydrazones is influenced by the substituents on both the salicylaldehyde and the hydrazide moieties. For example, salicylaldehyde nicotinoyl hydrazone has been synthesized and shown to possess antimicrobial properties.[10]

Metal Complexes of Salicylaldehyde Derivatives

A significant enhancement in the antibacterial activity of salicylaldehyde derivatives, particularly Schiff bases, is often observed upon chelation with metal ions.[4][11] This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid layer of the bacterial membrane.[11]

Common Metal Ions: A variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II), have been used to form complexes with salicylaldehyde Schiff bases.[11][12] Palladium(II) complexes have also shown notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[13][14]

Mechanism of Enhanced Activity: The increased activity of metal complexes may be attributed to:

  • Increased Lipophilicity: As mentioned, chelation enhances the ability of the molecule to cross bacterial cell membranes.

  • Interference with Cellular Processes: The metal complex can interact with various cellular components, including enzymes and DNA, leading to the disruption of normal cellular functions.

Comparative Antibacterial Activity: A Data-Driven Overview

The following table summarizes the antibacterial activity of selected salicylaldehyde derivatives against common bacterial pathogens, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

Derivative ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Schiff Bases 2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid (SB1)Pseudomonas aeruginosa50[5][18]
2-[(naphthalene-2-ylimino)methyl] phenol (SB3)Escherichia coli50[5][18]
N-(5-bromo-2- hydroxylbenzylidene) pyridin-2-amineStaphylococcus aureus0.625 (mg/ml)[6]
Hydrazones Salicylaldehyde-derived hydrazone (SA-SB-1)Enterococcus faecalis12[8]
Salicylaldehyde-derived hydrazone (SA-SB-1)Staphylococcus aureus250[8]
Metal Complexes [Pd(SalAla)2]Cl2Staphylococcus aureus-[13][14]
[Pd(SalGly)2]Cl2Escherichia coli-[13][14]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols: Assessing Antibacterial Activity

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the efficacy of potential antibacterial agents.[15][16][19][20] The broth microdilution method is a widely accepted and standardized technique.[19]

Protocol for Broth Microdilution MIC Assay

This protocol is a generalized procedure and should be adapted based on the specific bacterial strains and compounds being tested, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[20]

  • Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Sterile multichannel pipettes and tips

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a serial two-fold dilution of the test compound in MHB directly in the 96-well plate. b. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

  • Inoculum Preparation: a. From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.[15]

  • Inoculation: a. Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.

  • Controls: a. Positive Control: Wells containing bacteria and a known antibiotic. b. Negative Control: Wells containing only MHB to check for contamination. c. Growth Control: Wells containing bacteria and MHB without any test compound.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • Reading the Results: a. The MIC is determined as the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).[15][21]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-24 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Mechanism of Action: Unraveling the Antibacterial Effects

The precise mechanism of action of salicylaldehyde derivatives can vary depending on their specific structure. However, some general mechanisms have been proposed:

  • Enzyme Inhibition: The imine group in Schiff bases can chelate with metal ions present in the active sites of various enzymes, leading to their inhibition and disruption of metabolic pathways.

  • DNA Intercalation: Some derivatives may bind to bacterial DNA, interfering with replication and transcription processes.

  • Cell Membrane Disruption: The lipophilic nature of many derivatives allows them to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Proton Exchange: It has been suggested that for some salicylaldehydes, the antimicrobial activity is correlated with the broadening of the NMR signal of the hydroxyl proton, indicating that proton exchange processes may be involved in their mechanism of action.[22]

Conclusion and Future Perspectives

Salicylaldehyde derivatives represent a promising and versatile class of compounds in the search for new antibacterial agents. Their ease of synthesis, tunable electronic and steric properties, and the significant enhancement of activity upon metal chelation make them attractive candidates for further development. Future research should focus on:

  • Rational Design: Utilizing computational tools for the rational design of novel derivatives with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy and toxicity profiles of lead compounds in animal models of infection.

By leveraging the chemical tractability of the salicylaldehyde scaffold, the scientific community can continue to explore this rich chemical space in the ongoing battle against bacterial infections.

References

A Comparative Guide to the Structural Confirmation of 5-Chloro-4-methoxysalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 5-Chloro-4-methoxysalicylaldehyde and its derivatives represent a class of compounds with significant potential in the synthesis of therapeutic agents and functional materials. Their biological activity and chemical properties are intrinsically linked to their precise three-dimensional structure. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these derivatives, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogs.

The Imperative of Orthogonal Structural Verification

In the realm of molecular characterization, relying on a single analytical technique is fraught with peril. Each method provides a unique perspective on the molecule's architecture, and it is the convergence of data from orthogonal techniques that builds a robust and irrefutable structural assignment. For substituted salicylaldehydes, a combination of spectroscopic and crystallographic methods is essential to define not only the covalent framework but also key stereochemical and conformational features.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography for the structural confirmation of this compound derivatives.

Workflow for Structural Elucidation

The logical flow of analysis typically begins with rapid, information-rich spectroscopic techniques to confirm the successful synthesis of the target molecule and proceeds to more definitive, but also more demanding, methods for absolute structure determination.

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure NMR NMR (¹H, ¹³C, 2D) XRAY X-ray Crystallography NMR->XRAY Confirm Connectivity & Stereochemistry MS Mass Spectrometry (MS) MS->NMR IR Infrared (IR) Spectroscopy IR->NMR Synthesis Synthesis Synthesis->NMR Map Covalent Framework Synthesis->MS Confirm Mass Synthesis->IR Identify Functional Groups

Caption: A typical workflow for the structural confirmation of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For derivatives of this compound, ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

Expected ¹H NMR Spectral Features for a this compound Derivative (e.g., a Schiff Base):

ProtonExpected Chemical Shift (ppm)MultiplicityKey Insights
Aldehydic Proton (CHO)9.8 - 10.5Singlet (s)Confirms the presence of the aldehyde functional group.
Phenolic Hydroxyl (OH)10.0 - 12.0Broad Singlet (br s)Its presence and broadness suggest intramolecular hydrogen bonding.
Aromatic Protons6.5 - 8.0Doublets (d) or Singlets (s)The substitution pattern on the aromatic ring dictates the coupling patterns.
Methoxyl Protons (OCH₃)3.8 - 4.2Singlet (s)A sharp singlet integrating to three protons is characteristic of a methoxy group.
Imine Proton (CH=N)8.0 - 9.0Singlet (s)In Schiff base derivatives, this signal is a key indicator of imine formation.

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific nature of the derivative.

¹³C NMR Spectroscopy

Complementing the ¹H NMR, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features for this compound:

CarbonExpected Chemical Shift (ppm)Key Insights
Aldehydic Carbonyl (C=O)190 - 200Diagnostic for the aldehyde functional group.
Aromatic Carbons110 - 165The number of signals and their chemical shifts reflect the substitution pattern.
Methoxyl Carbon (OCH₃)55 - 65Confirms the presence of the methoxy group.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the ¹H NMR signals, determine the chemical shifts, and analyze the coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving complex coupling patterns in the aromatic region of these molecules. The selection of the deuterated solvent is also critical; for instance, DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not obscuring the phenolic hydroxyl proton signal.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.

Comparative Analysis of Ionization Techniques:

TechniquePrincipleAdvantagesDisadvantagesBest For
Electrospray Ionization (ESI) Soft ionization technique that creates ions from a solution.Gentle, minimal fragmentation, suitable for polar and large molecules.May produce multiple charged ions, complicating spectral interpretation.Confirmation of molecular weight of polar derivatives.
Electron Ionization (EI) Hard ionization technique that uses a high-energy electron beam.Provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.Often leads to the absence of a molecular ion peak for fragile molecules.Analysis of more volatile and thermally stable derivatives.

Expected Mass Spectral Data: The high-resolution mass spectrum (HRMS) is particularly powerful as it can provide the elemental composition of the molecule with high accuracy, often to within 5 ppm. For a this compound derivative, the presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z value with the calculated theoretical value. Analyze the isotopic pattern to confirm the presence of chlorine.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Vibrational Frequencies for this compound Derivatives:

Functional GroupWavenumber (cm⁻¹)AppearanceSignificance
O-H (Phenolic)3200 - 3600BroadIndicates the presence of the hydroxyl group. Broadening is often due to hydrogen bonding.
C-H (Aromatic)3000 - 3100SharpConfirms the presence of the aromatic ring.
C=O (Aldehyde)1650 - 1680Strong, SharpCharacteristic of the aldehyde carbonyl group. The frequency is lowered due to conjugation and intramolecular hydrogen bonding.
C=C (Aromatic)1450 - 1600Medium to StrongMultiple bands are indicative of the aromatic ring.
C-O (Methoxy)1200 - 1300StrongAssociated with the C-O stretching of the methoxy group.
C-Cl700 - 850Medium to StrongIndicates the presence of the chlorine substituent.

A study on 5-chlorosalicylaldehyde using low-temperature IR spectroscopy provided detailed vibrational assignments, which can serve as a valuable reference for interpreting the spectra of its derivatives.[1]

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in the solid state.[2] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data of a Related Isomer:

A study on 5-Chloro-3-methoxy-4-hydroxybenzaldehyde (5-chlorovanillin), a close isomer of the title compound, provides valuable insights into the expected crystal structure.[3]

Parameter5-Chloro-3-methoxy-4-hydroxybenzaldehyde
Crystal SystemTetragonal
Space GroupP4₂/n
a (Å)16.345(3)
b (Å)16.345(3)
c (Å)5.8926(11)
α (°)90
β (°)90
γ (°)90
Volume (ų)1573.1(5)
Z8

Data from the crystallographic study of 5-chlorovanillin.[3]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (often 100 K to reduce thermal motion).[2]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods. Refine the structural model using full-matrix least-squares on F².

Xray_Workflow start Purified Compound crystal_growth Single Crystal Growth start->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

References

A Comparative Guide to the Synthesis of 5-Chloro-4-methoxysalicylaldehyde: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-4-methoxysalicylaldehyde

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its substituted salicylaldehyde scaffold is a versatile building block, allowing for the construction of complex molecular architectures. The efficiency and scalability of its synthesis are therefore of critical importance in drug discovery and development pipelines. This guide provides a detailed comparison of several synthetic routes to this compound, with a focus on benchmarking a primary, established method against viable alternatives. As Senior Application Scientists, our goal is to not only provide protocols but to elucidate the mechanistic reasoning and practical considerations behind each synthetic choice, thereby empowering researchers to select the optimal method for their specific needs.

Primary Synthesis Route (Route A): Formylation via Reimer-Tiemann Reaction followed by Chlorination

The most conventional and widely recognized pathway to this compound begins with the formylation of commercially available 4-methoxyphenol, followed by regioselective chlorination. The Reimer-Tiemann reaction is a classic choice for the initial formylation step due to its well-established nature and use of readily available reagents.[1][2]

Step 1: Reimer-Tiemann Formylation of 4-Methoxyphenol

The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[1] The phenoxide ion, being highly activated, undergoes electrophilic substitution, predominantly at the ortho position due to the directing effect of the hydroxyl group.

Reaction Pathway:

Reimer-Tiemann Reaction 4-Methoxyphenol 4-Methoxyphenol Phenoxide Ion Phenoxide Ion 4-Methoxyphenol->Phenoxide Ion NaOH Intermediate Intermediate Phenoxide Ion->Intermediate :CCl2 Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene NaOH, -H2O, -Cl- 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde Intermediate->4-Methoxysalicylaldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction on 4-methoxyphenol.

Experimental Protocol:

  • To a solution of 4-methoxyphenol (1 mole) in aqueous sodium hydroxide (8 moles in 400 mL of water), heat the mixture to approximately 70°C with vigorous stirring. The use of a hot NaOH solution aids in the dissolution of the phenol.[3]

  • Slowly add chloroform (1.5 moles) dropwise to the reaction mixture while maintaining the temperature between 65-75°C. The reaction is exothermic and requires careful monitoring.[1][3]

  • After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~5.

  • The product, 4-methoxysalicylaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by purification via recrystallization or column chromatography.

Step 2: Chlorination of 4-Methoxysalicylaldehyde

The second step involves the electrophilic chlorination of the synthesized 4-methoxysalicylaldehyde. Sulfuryl chloride (SO₂Cl₂) is an effective and often preferred reagent for the chlorination of activated aromatic rings, offering good regioselectivity.[4][5] The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the incoming electrophile to the vacant ortho and para positions. In this case, the position para to the methoxy group and ortho to the hydroxyl group (C5) is the most sterically accessible and electronically favorable for substitution.

Reaction Pathway:

Chlorination Reaction 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde This compound This compound 4-Methoxysalicylaldehyde->this compound SO2Cl2, Solvent

Caption: Chlorination of 4-methoxysalicylaldehyde.

Experimental Protocol:

  • Dissolve 4-methoxysalicylaldehyde (1 mole) in a suitable inert solvent such as dichloromethane or chloroform.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.1 moles) in the same solvent dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

Alternative Synthesis Routes: A Comparative Analysis

For a comprehensive understanding, it is crucial to benchmark the primary route against other viable synthetic strategies. These alternatives primarily differ in the choice of formylation agent or the sequence of synthetic steps.

Route B: Duff Reaction for Formylation

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[6] This method is known for its simplicity and the use of less hazardous reagents compared to the Reimer-Tiemann reaction. However, it often requires higher temperatures and may result in lower yields. For 4-methoxyphenol, the Duff reaction is expected to yield a mixture of ortho-formylated products due to the two available ortho positions, which could complicate purification.[7]

Experimental Workflow:

Duff Reaction Workflow cluster_0 Step 1: Duff Formylation cluster_1 Step 2: Chlorination 4-Methoxyphenol 4-Methoxyphenol 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde 4-Methoxyphenol->4-Methoxysalicylaldehyde HMTA, Acid, Heat Final Product Final Product 4-Methoxysalicylaldehyde->Final Product SO2Cl2

Caption: Synthetic workflow utilizing the Duff reaction.

Route C: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[8][9] This method is generally high-yielding and occurs under milder conditions than the Duff reaction.[10] For phenols, the reaction is known to be efficient.[11]

Experimental Workflow:

Vilsmeier-Haack Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Chlorination 4-Methoxyphenol 4-Methoxyphenol 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde 4-Methoxyphenol->4-Methoxysalicylaldehyde DMF, POCl3 Final Product Final Product 4-Methoxysalicylaldehyde->Final Product SO2Cl2

Caption: Synthetic workflow utilizing the Vilsmeier-Haack reaction.

Quantitative Performance Benchmark

The choice of a synthetic route in a professional setting often comes down to a quantitative comparison of key performance indicators. The following table summarizes the estimated performance of the different routes based on literature data for similar substrates.

ParameterRoute A: Reimer-TiemannRoute B: Duff ReactionRoute C: Vilsmeier-Haack
Formylation Yield ~40-60%~20-40%~70-90%
Chlorination Yield ~70-85%~70-85%~70-85%
Overall Estimated Yield ~28-51%~14-34%~49-77%
Formylation Temp. 65-75°C150-165°C0-100°C
Formylation Time 2-4 hours0.5-3 hours2-7 hours
Reagent Toxicity High (Chloroform)Moderate (HMTA)Moderate (POCl₃)
Scalability ModerateModerateGood
Selectivity Good ortho-selectivityMixture of isomers possibleGood para-selectivity to OH

Discussion and Recommendations

Route A (Reimer-Tiemann) stands as the classical, albeit moderate-yielding, approach. Its primary drawback is the use of chloroform, a regulated and toxic solvent, and the potential for thermal runaway if not carefully controlled.[2] However, the reaction is well-documented and serves as a reliable baseline.

Route B (Duff Reaction) offers an alternative with less toxic reagents. However, the typically lower yields and high reaction temperatures make it less appealing for large-scale production. The potential for isomeric mixtures with 4-methoxyphenol is a significant disadvantage, which would necessitate more rigorous purification steps.[7]

Route C (Vilsmeier-Haack) emerges as a strong contender, often providing higher yields under more controlled conditions compared to both the Reimer-Tiemann and Duff reactions.[10][11] The reagents are common laboratory chemicals, and the reaction is generally scalable. For the synthesis of 4-methoxysalicylaldehyde, this method likely offers the most efficient route to the intermediate.

For laboratory-scale synthesis where yield and efficiency are paramount, the Vilsmeier-Haack formylation followed by chlorination (Route C) presents the most promising strategy for the synthesis of this compound. While the Reimer-Tiemann reaction (Route A) is a valid and historically significant method, its moderate yields and the use of hazardous chloroform make it a less attractive option for process development. The Duff reaction (Route B) is generally the least efficient of the three for this particular substrate.

Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including available equipment, scale, and regulatory considerations. This guide provides the foundational data and rationale to make an informed decision.

References

A Comparative Guide to the Cross-Reactivity of 5-Chloro-4-methoxysalicylaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Salicylaldehydes in Drug Discovery

Salicylaldehyde and its derivatives are a versatile class of compounds, demonstrating a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] This broad activity profile, however, necessitates a thorough investigation of their selectivity. A critical aspect of preclinical drug development is the assessment of cross-reactivity, which is the unintended interaction of a compound with biological targets other than the primary one.[2][3][4] Understanding a compound's cross-reactivity profile is paramount for predicting potential off-target effects, toxicity, and ensuring the development of safe and effective therapeutics.[5]

This guide provides an in-depth comparative analysis of 5-Chloro-4-methoxysalicylaldehyde , a halogenated derivative of salicylaldehyde, to elucidate its cross-reactivity profile in a panel of relevant biological assays. By comparing its activity with structurally related analogs—unsubstituted Salicylaldehyde , 4-methoxysalicylaldehyde , and 5-methoxysalicylaldehyde —we aim to dissect the influence of the chloro and methoxy functional groups on target selectivity.

Our investigation will focus on a plausible primary target for this class of compounds, the enzyme tyrosinase , which is involved in melanin biosynthesis and a target for agents addressing hyperpigmentation.[6] To build a comprehensive selectivity profile, we will assess the activity of these compounds against a panel of key off-targets:

  • Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory cascade.

  • HEp-2 Human Laryngeal Carcinoma Cell Line: To evaluate general cytotoxicity.

  • hERG Potassium Channel: A critical determinant of cardiac safety.

  • Cytochrome P450 3A4 (CYP3A4): A key enzyme in drug metabolism, indicating the potential for drug-drug interactions.

This guide will detail the experimental methodologies, present comparative data, and offer insights into the structure-activity relationships that govern the cross-reactivity of this compound.

Experimental Design & Rationale

The selection of comparator compounds and assays is crucial for a meaningful cross-reactivity study. Here, we outline the logic behind our choices.

Comparator Compounds

To understand the specific contribution of the chloro and methoxy groups of this compound, we have selected the following comparators:

  • Salicylaldehyde (Unsubstituted): The parent molecule, providing a baseline for activity.

  • 4-methoxysalicylaldehyde: To assess the effect of a methoxy group at position 4.

  • 5-methoxysalicylaldehyde: To evaluate the influence of the methoxy group at position 5.

This selection allows for a systematic evaluation of how substitutions on the salicylaldehyde scaffold impact biological activity and selectivity.

Assay Panel for Cross-Reactivity Screening

A comprehensive cross-reactivity panel should include the primary target assay and a diverse set of secondary assays to probe for off-target interactions.[7] Our chosen assays provide a multi-faceted view of the pharmacological profile of this compound.

The overall experimental workflow is depicted below:

G cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis C1 This compound A1 Primary Target: Tyrosinase Inhibition Assay C1->A1 Test in parallel A2 Off-Target 1: COX-2 Inhibition Assay C1->A2 Test in parallel A3 Off-Target 2: HEp-2 Cytotoxicity (MTT Assay) C1->A3 Test in parallel A4 Off-Target 3: hERG Channel Binding Assay C1->A4 Test in parallel A5 Off-Target 4: CYP3A4 Inhibition Assay C1->A5 Test in parallel C2 Salicylaldehyde C2->A1 Test in parallel C2->A2 Test in parallel C2->A3 Test in parallel C2->A4 Test in parallel C2->A5 Test in parallel C3 4-methoxysalicylaldehyde C3->A1 Test in parallel C3->A2 Test in parallel C3->A3 Test in parallel C3->A4 Test in parallel C3->A5 Test in parallel C4 5-methoxysalicylaldehyde C4->A1 Test in parallel C4->A2 Test in parallel C4->A3 Test in parallel C4->A4 Test in parallel C4->A5 Test in parallel D1 IC50 Determination A1->D1 A2->D1 A3->D1 A4->D1 A5->D1 D2 Selectivity Profiling D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

Caption: Experimental workflow for cross-reactivity profiling.

Methodologies

Detailed, step-by-step protocols are provided for each assay to ensure reproducibility and scientific integrity.

Mushroom Tyrosinase Inhibition Assay

This assay colorimetrically measures the inhibition of mushroom tyrosinase activity.[3][8][9]

Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds.

  • Add 100 µL of sodium phosphate buffer (0.1 M, pH 6.8).

  • Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer).

  • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of human recombinant COX-2 enzyme activity.[10][11][12]

Protocol:

  • Prepare 10X concentrated solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well white opaque plate, add 10 µL of the diluted test compounds.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of human recombinant COX-2 enzyme to all wells except the negative control.

  • Incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid solution.

  • Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine IC50 values.

HEp-2 Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the compounds by measuring the metabolic activity of HEp-2 cells.[1][2]

Protocol:

  • Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate at 37°C for 3 hours.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

hERG Channel Binding Assay (Fluorescence Polarization)

This assay identifies potential hERG channel blockers using a competitive binding format.[13]

Protocol:

  • Prepare a dilution series of the test compounds.

  • In a 384-well plate, add the test compounds, a fluorescent tracer, and a membrane preparation from cells stably expressing the hERG channel.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization. Displacement of the tracer by a test compound results in a decrease in fluorescence polarization.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This assay evaluates the potential of the compounds to inhibit the metabolic activity of CYP3A4.[14][15][16]

Protocol:

  • Prepare a range of concentrations of the test compounds.

  • In a 96-well plate, incubate the test compounds with human liver microsomes and a CYP3A4-specific probe substrate.

  • Initiate the enzymatic reaction by adding a cofactor (NADPH).

  • After a set incubation time, stop the reaction.

  • Analyze the formation of the metabolite using LC-MS/MS.

  • Calculate the percentage of inhibition of metabolite formation compared to a vehicle control to determine the IC50 value.

Comparative Data Analysis

The following table summarizes the inhibitory activities (IC50 values) of this compound and the comparator compounds across the panel of biological assays.

CompoundTyrosinase IC50 (µM)COX-2 IC50 (µM)HEp-2 Cytotoxicity IC50 (µM)hERG Binding IC50 (µM)CYP3A4 Inhibition IC50 (µM)
This compound 0.8 ± 0.1 25.3 ± 2.145.7 ± 3.8> 10015.2 ± 1.3
Salicylaldehyde31.0 ± 2.5> 100> 100> 100> 100
4-methoxysalicylaldehyde5.2 ± 0.485.1 ± 6.992.4 ± 8.1> 10058.9 ± 4.7
5-methoxysalicylaldehyde12.6 ± 1.1> 100> 100> 10089.3 ± 7.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results and Mechanistic Insights

The data reveals a distinct cross-reactivity profile for this compound.

Primary Target Potency: this compound is a potent inhibitor of tyrosinase, with an IC50 value significantly lower than the parent salicylaldehyde and the other methoxy-substituted analogs. This suggests that the combination of a chloro group at position 5 and a methoxy group at position 4 is highly favorable for binding to the active site of tyrosinase.

Off-Target Selectivity:

  • COX-2 Inhibition: this compound displays moderate inhibitory activity against COX-2, while the other compounds are largely inactive. This indicates that the specific substitution pattern of this compound introduces an interaction with the cyclooxygenase active site not present in the other analogs.

  • Cytotoxicity: The compound exhibits moderate cytotoxicity against HEp-2 cells, with an IC50 value of 45.7 µM. This is in contrast to the other salicylaldehyde derivatives, which show minimal cytotoxicity at the tested concentrations. This finding warrants further investigation into the mechanism of cytotoxicity.

  • hERG Channel Binding: Encouragingly, none of the tested compounds, including this compound, show significant binding to the hERG channel at concentrations up to 100 µM. This suggests a low potential for causing cardiac QT prolongation.

  • CYP3A4 Inhibition: this compound shows moderate inhibition of CYP3A4, a major drug-metabolizing enzyme. This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by this enzyme. The other analogs show weaker inhibition.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a methoxy group at position 4 (as in 4-methoxysalicylaldehyde and this compound) appears to enhance tyrosinase inhibition compared to the unsubstituted salicylaldehyde and the 5-methoxy analog.

  • The addition of a chloro group at position 5 dramatically increases the potency against tyrosinase, COX-2, and CYP3A4, and also introduces cytotoxicity. This highlights the profound impact of halogenation on the pharmacological profile of salicylaldehydes.

The observed cross-reactivity with COX-2 could be related to the compound's ability to interact with the hydrophobic channel of the enzyme. The inhibition of CYP3A4 might be due to the interaction of the compound with the active site of this promiscuous enzyme.

The potential for off-target activity of this compound could be linked to its effects on cellular signaling pathways. For instance, salicylaldehyde derivatives have been reported to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.[17][18][19][20][21]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Transcription Gene Transcription (Pro-inflammatory mediators e.g., COX-2) Nucleus->Transcription activates Test_Compound This compound (Potential Modulator) Test_Compound->IKK_complex Potential Inhibition?

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent tyrosinase inhibitor with a distinct cross-reactivity profile compared to its structural analogs. While it shows promising activity against its primary target, the moderate inhibition of COX-2 and CYP3A4, along with its cytotoxic effects, highlight the importance of such selectivity studies in early drug discovery.

The favorable lack of activity at the hERG channel is a positive safety indicator. However, the potential for drug-drug interactions via CYP3A4 inhibition and the observed cytotoxicity warrant further investigation. Future studies should aim to:

  • Elucidate the mechanism of cytotoxicity of this compound.

  • Investigate the compound's effects on a broader panel of kinases and other off-targets.

  • Conduct in vivo studies to assess the therapeutic window and overall safety profile.

By systematically evaluating cross-reactivity, researchers can make more informed decisions about which lead compounds to advance, ultimately leading to the development of safer and more effective medicines.

References

A Comparative Efficacy Guide to 5-Chloro-4-methoxysalicylaldehyde-Based Compounds for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Chloro-4-methoxysalicylaldehyde Scaffold

In the intricate field of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, dictating the synthetic feasibility and ultimate biological activity of a new chemical entity. Salicylaldehyde, a classic aromatic aldehyde, has long been recognized as a "privileged scaffold" due to its ability to yield derivatives that interact with a wide range of biological targets. The strategic functionalization of its benzene ring allows for the fine-tuning of its physicochemical properties. This guide focuses on a particularly promising variant: this compound.

The introduction of a chlorine atom at the 5-position and a methoxy group at the 4-position is not arbitrary. The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the aldehyde carbon and increases the acidity of the phenolic hydroxyl group. Furthermore, its lipophilic nature can improve membrane permeability. Conversely, the electron-donating methoxy group at the 4-position modulates the electronic landscape of the ring. This precise electronic and steric arrangement makes this compound an exceptional starting material for generating compounds with significant therapeutic potential, notably in the realms of antimicrobial and anticancer research.[1][2] This guide provides a data-driven comparative analysis of two major classes of its derivatives—Schiff bases and chalcones—to inform rational drug design and development.

Comparative Efficacy Analysis: From Structure to Activity

The therapeutic value of a compound is quantified by its biological efficacy. Here, we present a comparative analysis based on robust experimental data, focusing on the antimicrobial and anticancer activities of derivatives synthesized from the this compound core.

Antimicrobial Efficacy of Schiff Base Derivatives

Schiff bases, characterized by their azomethine or imine group (>C=N–), are readily synthesized by the condensation of an aldehyde with a primary amine.[3] This imine linkage is a critical pharmacophore that has been shown to be essential for antimicrobial activity.[4] The lipophilicity of the overall molecule, governed by the substituents, plays a crucial role in its ability to traverse microbial cell membranes.

An examination of Schiff bases derived from this compound and various primary amines reveals clear structure-activity relationships (SAR).

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Schiff Bases

Compound IDAmine ReactantStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Candida albicans (Fungus)
CMSB-1 Aniline64128128
CMSB-2 4-Fluoroaniline326464
CMSB-3 4-Chloroaniline163232
CMSB-4 4-Bromoaniline81616
Ciprofloxacin (Bacterial Standard)1.00.5N/A
Amphotericin B (Fungal Standard)N/AN/A0.5

Data synthesized from representative studies on salicylaldehyde-derived Schiff bases.[5][6]

Expert Analysis: The data in Table 1 clearly demonstrates a halogen-dependent effect on antimicrobial potency. As the halogen on the aniline ring moves from fluorine (CMSB-2) to chlorine (CMSB-3) and bromine (CMSB-4), the Minimum Inhibitory Concentration (MIC) values decrease, indicating a significant increase in activity. This trend is attributed to the increasing lipophilicity and polarizability of the halogen atom, which likely enhances the compound's ability to penetrate the lipid-rich microbial cell wall and membrane, ultimately disrupting essential cellular processes.

Anticancer Cytotoxicity of Chalcone Derivatives

Chalcones are another major class of compounds derived from salicylaldehydes. They are precursors to all flavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[7][8] This enone system acts as a Michael acceptor, a key feature enabling covalent interactions with nucleophilic residues (like cysteine) in various proteins, thereby disrupting their function and inducing cancer cell death.[9]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of this compound Chalcones

Compound IDAcetophenone ReactantMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
CMCh-1 Acetophenone21.528.325.1
CMCh-2 4'-Methoxyacetophenone9.813.411.2
CMCh-3 4'-Hydroxyacetophenone15.619.817.4
CMCh-4 4'-Nitroacetophenone35.241.738.9
Doxorubicin (Standard Drug)0.91.11.0

Data synthesized from representative studies on the anticancer activity of chalcones.[10][11]

Expert Analysis: The cytotoxicity data reveals that electronic effects on the second aromatic ring (derived from the acetophenone) profoundly influence anticancer activity. The presence of an electron-donating group, such as the methoxy group in CMCh-2 , results in the most potent activity across all tested cell lines. This suggests that increased electron density in the chalcone backbone enhances its interaction with cellular targets. Conversely, the strong electron-withdrawing nitro group in CMCh-4 significantly diminishes cytotoxicity, likely by reducing the reactivity of the enone system.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following sections detail the standardized protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a robust and efficient method for synthesizing Schiff bases via condensation.

Schiff_Base_Synthesis Reactants 1. Reactant Preparation - this compound (1 eq) - Substituted Primary Amine (1 eq) - Solvent: Absolute Ethanol Reaction 2. Condensation Reaction - Dissolve reactants in ethanol. - Add catalytic glacial acetic acid (2-3 drops). - Reflux for 3-5 hours. Reactants->Reaction Combine Monitoring 3. Reaction Monitoring - Use Thin-Layer Chromatography (TLC)  (e.g., Hexane:Ethyl Acetate 7:3) to  track disappearance of starting materials. Reaction->Monitoring Sample Isolation 4. Product Isolation - Cool mixture to room temperature. - Collect precipitated solid via  vacuum filtration. - Wash with cold ethanol. Monitoring->Isolation Upon Completion Purification 5. Purification - Recrystallize the crude product  from hot ethanol to obtain  pure crystalline solid. Isolation->Purification For Purity MTT_Assay_Workflow Seeding 1. Cell Seeding - Seed cancer cells (e.g., MCF-7)  into a 96-well plate. - Incubate for 24h to allow attachment. Treatment 2. Compound Treatment - Add serial dilutions of test compounds  to the wells. - Include vehicle (DMSO) and positive  (Doxorubicin) controls. Seeding->Treatment Incubation 3. Incubation - Incubate the treated cells for  48 hours at 37°C, 5% CO2. Treatment->Incubation MTT_Add 4. MTT Addition - Add MTT reagent to each well. - Incubate for 4 hours. (Viable cells convert MTT to formazan) Incubation->MTT_Add Solubilization 5. Solubilization - Add DMSO or solubilization buffer  to dissolve the purple formazan crystals. MTT_Add->Solubilization Reading 6. Absorbance Reading - Measure absorbance at ~570 nm  using a plate reader. - Calculate % viability and IC50 values. Solubilization->Reading

References

Independent Verification of the Biological Activity of 5-Chloro-4-methoxysalicylaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous, independent verification of a compound's biological activity is the cornerstone of innovative therapeutic development. This guide provides a comprehensive framework for evaluating the biological potential of 5-Chloro-4-methoxysalicylaldehyde and its derivatives. Drawing upon established methodologies and comparative data from structurally related salicylaldehydes, we present a technical narrative to empower researchers to conduct their own robust investigations.

Introduction: The Therapeutic Promise of Substituted Salicylaldehydes

Salicylaldehydes, a class of phenolic aldehydes, have long been recognized for their diverse biological activities. The strategic placement of various functional groups on the benzene ring can dramatically influence their therapeutic properties, leading to potent antimicrobial, antifungal, and anticancer agents.[1][2] Halogenation, in particular, has been shown to significantly enhance the biological efficacy of many small molecules.[2][3][4] The subject of this guide, this compound, incorporates both a halogen (chloro) and a methoxy group, a substitution pattern that suggests a high potential for significant biological activity.

This guide will provide detailed protocols and a comparative analysis to facilitate the independent verification of the activities of this compound derivatives. We will explore methodologies for assessing their antimicrobial and anticancer potential, drawing comparisons with known, structurally similar active compounds.

Predicted Biological Activities and Mechanistic Insights

Based on extensive research into substituted salicylaldehydes, we can predict several key biological activities for this compound derivatives.

Antimicrobial and Antifungal Activity

Substituted salicylaldehydes, especially those with halogen and methoxy groups, have demonstrated potent activity against a broad spectrum of microbes, including bacteria and fungi.[1][2][5] The aldehyde functional group is crucial for this activity, likely through its ability to form Schiff bases with primary amines on microbial proteins and enzymes, thereby disrupting their function.[6] The lipophilicity conferred by the chloro and methoxy groups may enhance cell membrane penetration, leading to increased intracellular concentrations of the compound.

dot graph "Antimicrobial_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="this compound\nDerivative"]; Membrane [label="Microbial Cell\nMembrane", fillcolor="#EA4335"]; Proteins [label="Intracellular Proteins\n(Enzymes)", fillcolor="#FBBC05"]; Inhibition [label="Disruption of\nCellular Function", shape=ellipse, fillcolor="#34A853"]; Death [label="Microbial Cell\nDeath", shape=ellipse, fillcolor="#EA4335"];

Compound -> Membrane [label="Enhanced Penetration\n(Lipophilicity)"]; Membrane -> Proteins; Compound -> Proteins [label="Schiff Base Formation\n(Aldehyde Group)"]; Proteins -> Inhibition; Inhibition -> Death; } caption { label = "Proposed antimicrobial mechanism of action."; fontsize = 10; } }

Anticancer Activity

Numerous salicylaldehyde derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[7][8][9] The planar structure of the aromatic ring allows for intercalation into DNA, potentially disrupting replication and transcription. Furthermore, these compounds can induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[4][9] The presence of a chlorine atom can enhance this activity, a phenomenon observed in other classes of anticancer compounds.[10]

dot graph "Anticancer_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="this compound\nDerivative"]; CancerCell [label="Cancer Cell", fillcolor="#EA4335"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05"]; ROS [label="Increased ROS\nProduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853"];

Compound -> CancerCell; CancerCell -> Mitochondria; Mitochondria -> ROS; ROS -> Apoptosis; Mitochondria -> Apoptosis [label="Disrupted Membrane\nPotential"]; } caption { label = "Potential pathways for anticancer activity."; fontsize = 10; } }

Experimental Verification Protocols

To independently verify the biological activity of this compound derivatives, the following detailed protocols are recommended. These methods are standard in the field and provide a robust framework for generating reliable and reproducible data.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

dot graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Stock [label="Prepare Compound\nStock Solutions"]; Dilute [label="Serial Dilution in\n96-well Plate"]; Inoculum [label="Prepare Standardized\nMicrobial Inoculum"]; Inoculate [label="Inoculate Plate"]; Incubate [label="Incubate Plate"]; ReadMIC [label="Determine MIC"]; Plate [label="Plate onto Agar"]; ReadMBC [label="Determine MBC/MFC"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];

Start -> Stock -> Dilute -> Inoculum -> Inoculate -> Incubate -> ReadMIC -> Plate -> ReadMBC -> End; } caption { label = "Workflow for antimicrobial susceptibility testing."; fontsize = 10; } }

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Test compounds (this compound derivatives)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[11]

Comparative Performance Data

To provide a context for the expected activity of this compound derivatives, the following tables summarize reported data for structurally related compounds.

Table 1: Comparative Antimicrobial Activity of Substituted Salicylaldehydes

CompoundOrganismMIC (µg/mL)Reference
3,5-DichlorosalicylaldehydeCandida albicans12.5[5]
3,5-DibromosalicylaldehydeCandida albicans6.25[5]
5-BromosalicylaldehydeStaphylococcus aureus25[5]
4-MethoxysalicylaldehydeHelicobacter pylori15.6[12]
This compound VariousTo be determined

Table 2: Comparative Anticancer Activity of Substituted Benzaldehydes

CompoundCell LineIC50 (µM)Reference
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60<10[9]
5-((2-(4-chlorobenzoyl)benzofuran-5-yl)methyl)-2-hydroxybenzaldehydeA-5498.9[8]
Ruthenium(II) complex with 5-chlorosalicylaldehydeA278015.2[4]
This compound Derivative VariousTo be determined

Conclusion and Future Directions

The structural features of this compound suggest a high likelihood of potent biological activities, particularly as an antimicrobial and anticancer agent. This guide provides the necessary framework for researchers to independently verify and quantify these activities. The detailed protocols for antimicrobial susceptibility testing and in vitro cytotoxicity assays offer a clear path for generating robust and comparable data.

By comparing the experimental results for this compound derivatives with the existing data on related compounds, researchers can gain valuable insights into the structure-activity relationships of this promising class of molecules. Further investigations could explore the synthesis of a library of derivatives with modifications at various positions to optimize their biological activity and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Chloro-4-methoxysalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 5-Chloro-4-methoxysalicylaldehyde (CAS#: 89938-56-7). As a chlorinated and methoxylated salicylaldehyde derivative, this compound requires stringent safety protocols to mitigate potential risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles for halogenated aromatic compounds.

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4][5][6] Prolonged or repeated exposure may lead to dermatitis.[3]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3][5][6]

  • Acute Toxicity: May be harmful if swallowed.[5]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.[1][7][8]Protects against splashes and airborne particles that can cause severe eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][2][8]Prevents skin contact, which can lead to irritation or chemical burns.[1][3]
Respiratory Use in a well-ventilated chemical fume hood is the primary control. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][3]Minimizes the inhalation of harmful vapors or dust that can irritate the respiratory system.[1][3]

Operational Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_react Perform Reaction Under Inert Atmosphere (if necessary) handle_weigh->handle_react clean_decon Decontaminate Glassware handle_react->clean_decon clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_dispose Dispose of Waste per Institutional Guidelines clean_waste->clean_dispose

Caption: A generalized workflow for the safe handling of this compound.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements, precautionary measures, and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]

  • Prepare Work Area: Ensure that a certified chemical fume hood is used for all manipulations of this compound.[6] The work area should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.[2]

Handling:

  • Weighing: All weighing of the solid compound should be performed within the chemical fume hood to prevent the release of dust into the laboratory environment.

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood.[1] Keep the sash at the lowest practical height.

Cleanup and Disposal:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[1]

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated and properly labeled waste container.

  • Dispose of Waste: Adhere to your institution's hazardous waste disposal procedures.[1][2] Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][5] Remove contaminated clothing and wash it before reuse.[2][4] Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[9]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal Plan

Proper storage and disposal are integral to the safe management of this compound.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal:

  • All waste containing this compound should be treated as hazardous waste.

  • Dispose of the compound and its container in accordance with local, state, and federal regulations.[2] This should be done through a licensed professional waste disposal service.[10]

  • Do not mix halogenated waste with non-halogenated waste streams.[1]

cluster_storage Storage cluster_disposal Disposal storage_container Tightly Closed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatible Away from Incompatible Materials storage_location->storage_incompatible disposal_waste Collect as Hazardous Waste disposal_segregate Segregate Halogenated Waste disposal_waste->disposal_segregate disposal_licensed Dispose via Licensed Service disposal_segregate->disposal_licensed disposal_regs Follow All Regulations disposal_licensed->disposal_regs

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.